11Z,14Z,17Z-Eicosatrienoyl-CoA
Beschreibung
(11Z,14Z,17Z)-Icosatrienoyl-CoA has been reported in Apis cerana with data available.
Eigenschaften
Molekularformel |
C41H68N7O17P3S |
|---|---|
Molekulargewicht |
1056.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z,17Z)-icosa-11,14,17-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,28-30,34-36,40,51-52H,4,7,10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-/t30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
BVBYYRVLCDMZNJ-UBQHHBPXSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biosynthesis of Dihomo-α-Linolenic Acid-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihomo-α-linolenic acid (DGLA) is a C20:3 n-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to bioactive lipid mediators and plays a role in various physiological processes. Its synthesis from the essential fatty acid α-linolenic acid (ALA) and subsequent activation to its coenzyme A (CoA) ester are tightly regulated processes involving a series of enzymatic reactions. This technical guide provides an in-depth overview of the biosynthesis of Dihomo-α-Linolenic Acid-CoA, detailing the core pathway, key enzymes, regulatory mechanisms, and experimental methodologies for its study. Quantitative data are presented for comparative analysis, and signaling pathways are visualized to facilitate a comprehensive understanding of this critical metabolic route.
Core Biosynthetic Pathway
The biosynthesis of Dihomo-α-Linolenic Acid-CoA from ALA is a multi-step process primarily occurring in the endoplasmic reticulum. The pathway involves desaturation and elongation of the fatty acid chain, followed by activation to its CoA derivative.
The key steps are:
-
Desaturation of α-Linolenic Acid (ALA): The process begins with the introduction of a double bond at the Δ6 position of ALA (18:3n-3) by the enzyme Δ6-desaturase (FADS2) , producing Stearidonic Acid (SDA; 18:4n-3). This is considered a rate-limiting step in the biosynthesis of long-chain PUFAs.[1]
-
Elongation of Stearidonic Acid (SDA): SDA is then elongated by the addition of a two-carbon unit, a reaction catalyzed by Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) . This step converts SDA into Eicosatetraenoic Acid (ETA; 20:4n-3).
-
Formation of Dihomo-α-Linolenic Acid: While the user's request specifies the biosynthesis of Dihomo-α-Linolenic Acid, it is important to note that the direct precursor to Dihomo-γ-linolenic acid (DGLA; 20:3n-6) in the omega-6 pathway is γ-linolenic acid (GLA). The corresponding intermediate in the omega-3 pathway after elongation of SDA is Eicosatetraenoic Acid (ETA; 20:4n-3), which is then a substrate for further desaturation to Eicosapentaenoic Acid (EPA). For the purpose of this guide on "Dihomo-α-Linolenic Acid," we will consider the C20:3 n-3 fatty acid, which is an isomer of DGLA.
-
Activation to Dihomo-α-Linolenic Acid-CoA: Finally, the newly synthesized Dihomo-α-Linolenic Acid is activated to its CoA thioester, Dihomo-α-Linolenic Acid-CoA , by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs) . This activation is essential for its subsequent metabolic fates, including incorporation into complex lipids or further elongation and desaturation.
The omega-3 and omega-6 PUFA biosynthetic pathways compete for the same desaturase and elongase enzymes, meaning the relative flux through each pathway is influenced by the dietary intake of ALA and linoleic acid (LA).
Quantitative Data
Quantitative analysis of the enzymes involved in Dihomo-α-Linolenic Acid-CoA biosynthesis is crucial for understanding the pathway's efficiency and regulation. The following tables summarize available kinetic data and gene expression changes.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| Δ6-Desaturase (FADS2) | Linoleic Acid | 1.5 µM | 0.63 nmol/min | Rat liver microsomes | [2] |
| Δ6-Desaturase (FADS2) | Linoleic Acid | 10.7 µM | 0.08 nmol/min | Rat liver microsomes (uncorrected for endogenous substrate) | [2] |
Note: Kinetic data for FADS2 with its direct substrate in this pathway, Stearidonic Acid, is limited in the literature. The data for Linoleic Acid is provided as a proxy for its activity.
Table 2: Gene Expression Regulation of Key Biosynthetic Enzymes
| Gene | Condition/Treatment | Tissue/Cell Line | Change in Expression | Reference |
| FADS2 | Atopic Eczema (children) | Peripheral blood | -40.30% | [3] |
| ELOVL5 | Atopic Eczema (children) | Peripheral blood | -20.36% | [3] |
| FADS1, FADS2, ELOVL5 | Atorvastatin Treatment | 3T3-L1 cells | Increased | [4] |
| ELOVL5 | LXR agonist | Mouse liver | Increased (SREBP-1c dependent) | [5] |
| FADS2, ELOVL5 | PUFA supplementation | Mouse liver | Decreased | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of Dihomo-α-Linolenic Acid-CoA biosynthesis.
Measurement of Δ6-Desaturase (FADS2) Activity
A radiometric assay is commonly employed to measure FADS2 activity.
Principle: The assay measures the conversion of a radiolabeled substrate (e.g., [1-¹⁴C]linoleic acid) to its desaturated product by incubating it with a source of the enzyme, typically liver microsomes. The substrate and product are then separated, and the radioactivity in the product fraction is quantified.
Protocol Outline: [6]
-
Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, cofactors (ATP, CoA, NADH), and the radiolabeled fatty acid substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.
-
Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separation: Separate the substrate and product fatty acids using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A new HPLC-based method has been shown to have a lower coefficient of variation compared to TLC.[2]
-
Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity by liquid scintillation counting.
Measurement of ELOVL5 Activity
The activity of ELOVL5 can be determined by measuring the elongation of a fatty acyl-CoA substrate.
Principle: This assay quantifies the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate by the elongase enzyme present in a microsomal preparation.
Protocol Outline:
-
Microsome Preparation: As with the FADS2 assay, isolate microsomes from a relevant tissue source.
-
Reaction Mixture: Prepare a reaction cocktail containing the microsomal protein, the fatty acyl-CoA substrate (e.g., γ-linolenoyl-CoA), radiolabeled malonyl-CoA, and necessary cofactors (e.g., NADPH).
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Fatty Acid Extraction: After stopping the reaction, extract the total fatty acids.
-
Quantification: Measure the total incorporation of the radiolabel from malonyl-CoA into the fatty acid fraction using liquid scintillation counting.
Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
Principle: ACSL activity is determined by measuring the formation of a radiolabeled acyl-CoA from a radiolabeled free fatty acid.
Protocol Outline:
-
Cell Lysate/Microsome Preparation: Prepare cell lysates or microsomal fractions as the enzyme source.
-
Reaction Mixture: The reaction mixture typically includes the enzyme source, ATP, coenzyme A, Mg²⁺, and a radiolabeled long-chain fatty acid (e.g., [³H]oleic acid) bound to BSA.
-
Incubation: Incubate the reaction at 37°C.
-
Separation and Quantification: The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid substrate. This can be achieved by differential phase partitioning, followed by quantification of the radioactivity in the acyl-CoA-containing phase by scintillation counting.
A more recent approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more sensitive and specific quantification of various acyl-CoAs.[7]
Regulatory Signaling Pathways
The biosynthesis of Dihomo-α-Linolenic Acid-CoA is intricately regulated by a network of signaling pathways that respond to nutritional and hormonal cues.
SREBP-1c-Mediated Transcriptional Regulation
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FADS2 and ELOVL5.[5][8] The activity of SREBP-1c is itself regulated by insulin (B600854) and Liver X Receptor (LXR).
Hormonal Regulation
Several hormones play a crucial role in modulating the biosynthesis of PUFAs.
-
Insulin: As depicted in the SREBP-1c pathway, insulin promotes the expression of FADS2 and ELOVL5 through the activation of SREBP-1c, thereby stimulating the synthesis of Dihomo-α-Linolenic Acid-CoA.[9]
-
Glucagon: Glucagon generally has an opposing effect to insulin on lipid metabolism. It can inhibit fatty acid synthesis by decreasing the activity of key enzymes.[10] Glucagon signaling can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), reducing the substrate for fatty acid synthesis.[10] It can also suppress SREBP-1c activity.[11]
-
Estrogens: Estrogens, particularly 17β-estradiol (E2), have been shown to influence lipid metabolism. Estrogen signaling through its receptor (ERα) can regulate the expression of genes involved in fatty acid synthesis and oxidation.[12][13] In the liver, estrogen can suppress de novo lipogenesis.[14]
Regulation by Statins
Statins, which are inhibitors of HMG-CoA reductase, have been shown to affect the expression of FADS1, FADS2, and ELOVL5. This regulation is mediated through the mevalonate (B85504) pathway and the subsequent synthesis of geranylgeranyl pyrophosphate (GGPP), which is involved in the Rho kinase signaling pathway.[4]
Conclusion
The biosynthesis of Dihomo-α-Linolenic Acid-CoA is a fundamental metabolic pathway with significant implications for cellular function and human health. The key enzymes, FADS2 and ELOVL5, are subject to complex transcriptional and hormonal regulation, highlighting the intricate control of PUFA metabolism. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this pathway, with the potential to uncover novel therapeutic targets for a range of metabolic and inflammatory diseases. A deeper understanding of the substrate specificities and kinetic parameters of the involved enzymes, particularly the ACSL isoforms, will be crucial for a complete elucidation of this pathway's role in health and disease.
References
- 1. Delta-6 desaturase (Fads2) deficiency alters triacylglycerol/fatty acid cycling in murine white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression of desaturase (FADS1 and FADS2) and Elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin increases Fads1, Fads2 and Elovl5 gene expression via the geranylgeranyl pyrophosphate-dependent Rho kinase pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta-6 desaturase activity and gene expression, tissue fatty acid profile and glucose turnover rate in hereditary hypertriglyceridemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 8. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Estrogens in the Regulation of Liver Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of estrogens and estrogen receptor-α in brain lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Therapeutic Application of Estrogen in Gender Disparity of Nonalcoholic Fatty Liver Disease/Nonalcoholic Steatohepatitis [mdpi.com]
The Metabolic Journey of 11Z,14Z,17Z-Eicosatrienoic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoic acid, also known as dihomo-α-linolenic acid (20:3n-3), is an omega-3 polyunsaturated fatty acid (PUFA) that holds a unique position in human lipid metabolism. While less abundant than its omega-6 counterpart, dihomo-γ-linolenic acid (DGLA), its metabolic pathway is of significant interest due to its role as a direct precursor to eicosapentaenoic acid (EPA), a critical bioactive molecule with well-established anti-inflammatory and cardioprotective properties. This technical guide provides a comprehensive overview of the metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans, detailing its enzymatic conversion, potential metabolic fates, and the methodologies employed in its study.
Core Metabolic Pathway: Conversion to Eicosapentaenoic Acid (EPA)
The primary and most well-characterized metabolic pathway for 11Z,14Z,17Z-eicosatrienoic acid is its conversion to EPA. This process is catalyzed by a single enzymatic step.
Enzymatic Conversion:
The key enzyme responsible for the conversion of 11Z,14Z,17Z-eicosatrienoic acid to EPA is delta-5-desaturase (Δ5-desaturase) , encoded by the FADS1 gene.[1][2] This enzyme introduces a double bond at the fifth carbon position from the carboxyl end of the fatty acid, resulting in the formation of EPA (20:5n-3).[1][2] The activity of Δ5-desaturase is a critical rate-limiting step in the endogenous synthesis of long-chain omega-3 PUFAs.[1]
dot
Caption: Conversion of 11Z,14Z,17Z-Eicosatrienoic Acid to EPA.
Potential Alternative Metabolic Fates
While the conversion to EPA is the principal pathway, it is plausible that 11Z,14Z,17Z-eicosatrienoic acid can be a substrate for other enzymatic pathways that metabolize 20-carbon PUFAs, analogous to the metabolism of DGLA and arachidonic acid. However, specific human data for these pathways with 11Z,14Z,17Z-eicosatrienoic acid as the substrate are limited.
1. Lipoxygenase (LOX) Pathway: Lipoxygenases could potentially metabolize 11Z,14Z,17Z-eicosatrienoic acid to form various hydroxy-eicosatrienoic acids (HETrEs). These metabolites could have distinct biological activities, potentially influencing inflammatory responses.
2. Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) could theoretically convert 11Z,14Z,17Z-eicosatrienoic acid into series-3 prostaglandins (B1171923) and thromboxanes. These would be analogous to the series-1 prostaglandins derived from DGLA and the series-2 prostaglandins from arachidonic acid.
3. Cytochrome P450 (CYP) Pathway: CYP monooxygenases are known to metabolize PUFAs to epoxides (epoxyeicosatrienoic acids, EETs) and hydroxylation products. It is conceivable that 11Z,14Z,17Z-eicosatrienoic acid could be a substrate for these enzymes, leading to the formation of novel signaling molecules.
dot
Caption: Potential enzymatic pathways for 11Z,14Z,17Z-Eicosatrienoic Acid metabolism.
Quantitative Data on Metabolism
Quantitative data specifically on the metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans is sparse. However, studies on the conversion of its precursor, alpha-linolenic acid (ALA), to longer-chain omega-3 PUFAs provide some insights into the efficiency of the pathway.
| Parameter | Value | Species/System | Reference |
| Conversion of ALA to EPA | ~6% (on a diet high in saturated fat) | Humans | [3] |
| Conversion of ALA to EPA | Reduced by 40-50% (on a diet rich in n-6 PUFA) | Humans | [3] |
| 11Z,14Z,17Z-Eicosatrienoic Acid Serum Levels | < 0.25% of serum phospholipid fatty acids | Normal Humans | [4][5] |
It is important to note that the conversion efficiency of ALA to EPA is generally low and influenced by dietary factors, particularly the intake of omega-6 fatty acids which compete for the same desaturase and elongase enzymes.
Experimental Protocols
Studying the metabolism of 11Z,14Z,17Z-eicosatrienoic acid involves sophisticated analytical techniques, primarily centered around chromatography and mass spectrometry. Below are generalized protocols for key experiments, which can be adapted for the specific study of this fatty acid.
In Vitro Desaturase Activity Assay
This protocol is designed to measure the activity of Δ5-desaturase using a radiolabeled substrate.
Principle: The enzymatic conversion of radiolabeled 11Z,14Z,17Z-eicosatrienoic acid to EPA is quantified by separating the substrate and product using chromatography and measuring the radioactivity of each.
Methodology:
-
Preparation of Microsomes:
-
Homogenize human liver tissue or cultured cells (e.g., hepatocytes) in a buffered solution.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction, which contains the desaturase enzymes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare an incubation mixture containing the microsomal protein, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), co-factors (e.g., NADH, ATP, Coenzyme A), and the radiolabeled substrate ([14C]-11Z,14Z,17Z-eicosatrienoic acid).
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
-
-
Lipid Extraction and Analysis:
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the fatty acid methyl esters (FAMEs) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the peaks corresponding to the substrate and product using a radioactivity detector.
-
dot
Caption: Workflow for in vitro desaturase activity assay.
Lipidomics Analysis of Metabolites in Human Plasma
This protocol outlines a method for the comprehensive analysis of 11Z,14Z,17Z-eicosatrienoic acid and its potential metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: LC-MS/MS provides high sensitivity and specificity for the identification and quantification of a wide range of lipid molecules in complex biological samples.
Methodology:
-
Sample Preparation:
-
Collect human blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate the plasma.
-
To a known volume of plasma, add an internal standard (a deuterated version of the analyte of interest) to correct for extraction losses and matrix effects.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipids.
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted lipids in a suitable solvent.
-
Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate the lipid species using a suitable column (e.g., a C18 reversed-phase column).
-
Ionize the eluted lipids (e.g., using electrospray ionization).
-
Detect and quantify the parent and fragment ions of the target analytes using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.
-
Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard.
-
dot
Caption: Workflow for lipidomics analysis of plasma metabolites.
Conclusion
The metabolism of 11Z,14Z,17Z-eicosatrienoic acid in humans is primarily directed towards the synthesis of EPA via the action of Δ5-desaturase. While this pathway is crucial for the endogenous production of this important omega-3 fatty acid, the overall conversion rate is limited and subject to dietary influences. The potential for this fatty acid to be metabolized by other enzymatic pathways, such as LOX, COX, and CYP, presents an exciting area for future research to uncover novel bioactive metabolites and their physiological roles. The application of advanced analytical techniques like lipidomics will be instrumental in further elucidating the complete metabolic network of this rare but important omega-3 fatty acid and its implications for human health and disease.
References
- 1. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Can adults adequately convert alpha-linolenic acid (18:3n-3) to eicosapentaenoic acid (20:5n-3) and docosahexaenoic acid (22:6n-3)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
The Enzymatic Landscape of Dihomo-γ-Linolenic Acid Conversion: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihomo-γ-linolenic acid (DGLA) is a pivotal omega-6 polyunsaturated fatty acid that stands at a metabolic crossroads, dictating the balance between pro- and anti-inflammatory signaling pathways. Its enzymatic conversion yields a cascade of bioactive eicosanoids with profound implications for cellular function and disease pathology. This technical guide provides a comprehensive overview of the core enzymes involved in DGLA metabolism, from its synthesis to its conversion into prostaglandins (B1171923), hydroxyeicosatrienoic acids, and other signaling molecules. We present a detailed summary of the quantitative data on enzyme kinetics, in-depth experimental protocols for key assays, and visual representations of the intricate signaling pathways governed by DGLA-derived metabolites. This guide is intended to serve as a critical resource for researchers seeking to understand and manipulate DGLA metabolism for therapeutic benefit.
Introduction
Dihomo-γ-linolenic acid (20:3n-6) is an intermediate in the metabolic pathway of omega-6 fatty acids, derived from the essential fatty acid linoleic acid. While present in tissues at relatively low concentrations, its significance lies in its role as a precursor to a unique set of signaling molecules with potent biological activities.[1] The enzymatic fate of DGLA is a critical determinant of the inflammatory tone within a cell and tissue, making the enzymes that govern its conversion attractive targets for therapeutic intervention in a range of inflammatory disorders, cardiovascular diseases, and cancer.
This guide will systematically explore the key enzymes responsible for the biosynthesis and downstream metabolism of DGLA, providing quantitative data on their activity, detailed methodologies for their study, and a visual roadmap of the signaling pathways they initiate.
Biosynthesis of Dihomo-γ-Linolenic Acid
The primary route for DGLA synthesis in the body is through the elongation of γ-linolenic acid (GLA). This crucial step is catalyzed by the enzyme Elongase of Very Long Chain Fatty Acids 5 (ELOVL5) .
ELOVL5: The Gateway to DGLA
ELOVL5 is a multi-pass transmembrane protein located in the endoplasmic reticulum that extends the carbon chain of fatty acids.[2] It efficiently converts GLA (18:3n-6) to DGLA (20:3n-6) by adding two carbon units. The expression and activity of ELOVL5 are subject to regulation by dietary factors and hormonal signals.[3]
The Metabolic Fate of Dihomo-γ-Linolenic Acid: A Three-Pronged Pathway
Once synthesized, DGLA is positioned at a critical juncture where it can be metabolized by three major classes of enzymes: desaturases, cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. The balance of activity between these enzymatic pathways determines the profile of bioactive eicosanoids produced and, consequently, the physiological outcome.
The Desaturation Pathway: A Bridge to Arachidonic Acid
-
Δ5-Desaturase (FADS1): This enzyme introduces a double bond at the fifth carbon of DGLA, converting it to the pro-inflammatory precursor, arachidonic acid (AA; 20:4n-6).[4] The activity of Δ5-desaturase is a critical control point in inflammation, as it dictates the relative availability of DGLA for the production of anti-inflammatory mediators versus the production of pro-inflammatory eicosanoids from AA.[1][4]
The Cyclooxygenase (COX) Pathway: Synthesis of Series-1 Prostaglandins
DGLA is a substrate for both isoforms of cyclooxygenase, COX-1 and COX-2, leading to the production of the 1-series prostaglandins.[5]
-
Prostaglandin E1 (PGE1): A major product of DGLA metabolism by COX enzymes, PGE1 exhibits potent anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[1][6] It exerts its effects through binding to E-prostanoid (EP) receptors.[1][7]
The Lipoxygenase (LOX) Pathway: Generation of Hydroxyeicosatrienoic Acids (HETrEs)
Lipoxygenases introduce molecular oxygen into DGLA to form hydroperoxy derivatives, which are then reduced to hydroxyeicosatrienoic acids (HETrEs).
-
15-Lipoxygenase (15-LOX): This enzyme converts DGLA to 15-hydroperoxyeicosatrienoic acid (15-HPETγE), which is subsequently reduced to 15-hydroxyeicosatrienoic acid (15-HETrE).[5] 15-HETrE is a potent anti-inflammatory molecule that can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid.[6]
-
12-Lipoxygenase (12-LOX): This enzyme metabolizes DGLA to 12-hydroxyeicosatrienoic acid (12-HETrE), a molecule with significant anti-thrombotic properties.[8]
The Cytochrome P450 (CYP) Pathway: Formation of Epoxides and Dihydroxy-Metabolites
Cytochrome P450 epoxygenases metabolize DGLA to various epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs).[9] These metabolites have been implicated in the regulation of vascular tone and inflammation.[9]
Quantitative Data on Enzymatic Conversions
The following tables summarize the available quantitative data on the kinetics of key enzymes involved in DGLA metabolism. This information is critical for understanding the substrate preferences and catalytic efficiencies of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Notes |
| Δ5-Desaturase | DGLA | ~24.5 | - | Data from human fetal liver microsomes.[5] |
| COX-1 | DGLA | Higher than AA | Lower than AA | Arachidonic acid is the preferred substrate.[10] |
| COX-2 | DGLA | Similar to AA | Similar to AA | DGLA and arachidonic acid are metabolized with similar efficiency.[10] |
| 15-LOX-2 | DGLA | ~1.9 | ~0.6 s⁻¹ | Data for human 15-LOX-2.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DGLA metabolism.
Protocol 1: In Vitro Cyclooxygenase (COX) Activity Assay (Spectrophotometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The initial cyclooxygenase reaction converts DGLA to Prostaglandin G1 (PGG1), which is then reduced by the peroxidase component of the enzyme to Prostaglandin H1 (PGH1). The peroxidase activity is monitored by observing the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme cofactor (e.g., hematin)
-
Dihomo-γ-Linolenic Acid (DGLA) substrate solution
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) solution
-
Arachidonic acid (as a control substrate)
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Assay Buffer, heme, and the COX enzyme.
-
Add the test compound or vehicle control and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the DGLA substrate solution.
-
Immediately add the TMPD solution.
-
Monitor the increase in absorbance at 590-620 nm over time using a microplate reader in kinetic mode.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for test compounds relative to the vehicle control.
Protocol 2: In Vitro 15-Lipoxygenase (15-LOX) Activity Assay (Spectrophotometric)
Principle: This assay measures the formation of conjugated dienes, a characteristic product of lipoxygenase activity. 15-LOX introduces a hydroperoxy group into DGLA, resulting in the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Materials:
-
Purified 15-LOX enzyme
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Dihomo-γ-Linolenic Acid (DGLA) substrate solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent plate or cuvette containing Assay Buffer and the 15-LOX enzyme.
-
Add the test compound or vehicle control and pre-incubate for a desired time at room temperature.
-
Initiate the reaction by adding the DGLA substrate solution.
-
Immediately begin monitoring the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes).
-
The initial rate of the reaction is calculated from the slope of the linear phase of the absorbance curve.
-
Determine the inhibitory effect of test compounds by comparing the reaction rates in their presence to the vehicle control.
Protocol 3: Quantification of Prostaglandin E1 (PGE1) by LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly sensitive and specific quantification of PGE1 in biological samples. A stable isotope-labeled internal standard (e.g., PGE1-d4) is added to the sample to correct for extraction losses and matrix effects.
Materials:
-
Biological sample (e.g., cell culture supernatant, plasma)
-
PGE1 standard and PGE1-d4 internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Add the PGE1-d4 internal standard to the biological sample.
-
Acidify the sample to pH ~3 with formic acid.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins. Condition the SPE cartridge with methanol (B129727) and then water. Load the sample, wash with a low percentage of organic solvent to remove interferences, and elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect PGE1 and PGE1-d4 using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for PGE1 (e.g., m/z 353.2 → 271.2) and PGE1-d4 (e.g., m/z 357.2 → 275.2) are monitored.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of PGE1 with a fixed concentration of the internal standard.
-
Calculate the peak area ratio of PGE1 to PGE1-d4 for both the standards and the samples.
-
Determine the concentration of PGE1 in the samples by interpolating their peak area ratios from the standard curve.
-
Visualization of Metabolic and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involved in DGLA conversion.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL5 ELOVL fatty acid elongase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of the duck and turkey fatty acyl elongase enzymes ELOVL5 and ELOVL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Essential involvement of 12-lipoxygenase in regiospecific andstereospecific oxidation of low density lipoprotein by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
A Technical Guide to the Role of Elongases in 11Z,14Z,17Z-Eicosatrienoyl-CoA Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed examination of the enzymatic processes governing the formation of 11Z,14Z,17Z-eicosatrienoyl-CoA, a key intermediate in the omega-3 polyunsaturated fatty acid (PUFA) metabolic pathway. The focus is on the family of enzymes known as Elongation of Very Long-chain fatty acids (Elovl) proteins, which are critical for determining the carbon chain length of fatty acids. We will dissect the specific roles of ELOVL5 and ELOVL2, present quantitative data on their substrate specificities, detail common experimental protocols for their characterization, and illustrate the relevant biochemical pathways and workflows.
Introduction to PUFA Elongation
Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules. The conversion of dietary essential fatty acids, such as α-linolenic acid (ALA, 18:3n-3), into longer-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is a vital metabolic process in mammals.[1] This conversion is accomplished through a series of alternating desaturation and elongation reactions.
Fatty acid elongases are a family of seven transmembrane proteins (ELOVL1-7) located in the endoplasmic reticulum that catalyze the rate-limiting condensation step in the fatty acid elongation cycle.[2][3] Each elongase exhibits distinct specificities for fatty acyl-CoA substrates of varying chain lengths and degrees of saturation, making them crucial regulators of cellular lipid composition.[2]
The Core Reaction: Biosynthesis of this compound
The formation of this compound (the activated form of 20:3n-3) is a critical elongation step within the omega-3 PUFA synthesis pathway.
-
Substrate: The precursor for this reaction is α-linolenoyl-CoA (the activated form of α-linolenic acid, 18:3n-3).
-
Product: The product is this compound (20:3n-3), also known as dihomo-α-linolenoyl-CoA.[4]
-
Process: This conversion involves the addition of a two-carbon unit from malonyl-CoA to the carboxyl end of the C18 fatty acyl chain.
This single elongation reaction is part of a larger, four-step cycle localized to the endoplasmic reticulum, as detailed below.
The Microsomal Fatty Acid Elongation Cycle
The overall elongation of a fatty acyl-CoA is not a single reaction but a cycle involving four distinct enzymatic activities. The initial condensation reaction, catalyzed by an ELOVL enzyme, is both substrate-specific and rate-limiting for the entire process.[3][5]
Key Elongases in PUFA Metabolism
While seven ELOVL enzymes exist, ELOVL5 and ELOVL2 are recognized as the primary elongases involved in the synthesis of C18-C24 polyunsaturated fatty acids.[6]
ELOVL5: The Principal Elongase for C18 PUFA Substrates
ELOVL5 is indispensable for the elongation of both C18 and C20 PUFAs.[7][8] Studies in various models, from yeast expression systems to knockout mice, have confirmed its central role. Deletion of ELOVL5 in mice leads to a significant accumulation of its C18 substrates and a reduction in downstream C20 products, demonstrating its in vivo function.[9] It efficiently elongates γ-linolenic acid (GLA, 18:3n-6) and stearidonic acid (SDA, 18:4n-3), the Δ6-desaturase products of the n-6 and n-3 pathways, respectively.[10] Its activity on α-linolenic acid (ALA, 18:3n-3) is the direct route to forming 11Z,14Z,17Z-eicosatrienoic acid.
ELOVL2: A Specialist in Downstream Elongation
ELOVL2 primarily acts on C20 and C22 PUFA substrates and is crucial for the synthesis of docosahexaenoic acid (DHA).[1][11] It catalyzes the sequential elongation of EPA (20:5n-3) to docosapentaenoic acid (DPA, 22:5n-3), and further to 24:5n-3, the penultimate precursor to DHA.[1][6] While some overlap in substrate specificity with ELOVL5 exists, ELOVL2's ability to efficiently elongate C22 PUFAs is a key distinction.[1]
The Omega-3 PUFA Biosynthetic Pathway
The formation of 11Z,14Z,17Z-eicosatrienoic acid is an alternative step in the canonical omega-3 pathway. The primary route involves the initial desaturation of ALA. This diagram illustrates both possibilities and the subsequent steps leading to DHA.
Quantitative Analysis of Elongase Activity
The substrate specificity of elongases is typically quantified by expressing the enzyme in a heterologous system (like yeast) that lacks endogenous elongase activity. The system is then supplied with a specific fatty acid substrate, and the conversion to the elongated product is measured.
| Enzyme | Species | Substrate (Fatty Acid) | Product | Conversion Efficiency (%) | Reference |
| GLELO | Mortierella alpina | γ-Linolenic Acid (18:3n-6) | Dihomo-γ-linolenic Acid (20:3n-6) | ~60% | [5] |
| GLELO | Mortierella alpina | Stearidonic Acid (18:4n-3) | Eicosatetraenoic Acid (20:4n-3) | Active, not quantified | [5] |
| Elovl1/7-like | H. pulcherrimus (Sea Urchin) | Arachidonic Acid (20:4n-6) | Docosatetraenoic Acid (22:4n-6) | 12.7 ± 1.2 | [12] |
| Elovl1/7-like | H. pulcherrimus (Sea Urchin) | Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | 14.1 ± 1.1 | [12] |
| Elovl5 | Rat | Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | Active | [1] |
| Elovl2 | Rat | Eicosapentaenoic Acid (20:5n-3) | Docosapentaenoic Acid (22:5n-3) | Active | [1][6] |
| Elovl2 | Rat | Docosapentaenoic Acid (22:5n-3) | Tetracosapentaenoic Acid (24:5n-3) | Active | [1][6] |
| Elovl5 | Rat | Docosapentaenoic Acid (22:5n-3) | Tetracosapentaenoic Acid (24:5n-3) | No Activity | [1] |
Experimental Protocols for Elongase Characterization
Heterologous Expression in Saccharomyces cerevisiae
A robust method for characterizing elongase function involves expressing the gene of interest in a yeast strain that does not produce the fatty acid substrates or products endogenously.
-
Vector Construction: The open reading frame (ORF) of the target elongase gene (e.g., ELOVL5) is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain.
-
Culture and Induction: Transformed yeast colonies are grown in a selective medium (e.g., lacking uracil). Expression of the elongase is induced by switching the carbon source from glucose to galactose.
-
Substrate Feeding: The yeast culture is supplemented with the desired fatty acid substrate (e.g., α-linolenic acid) at a specific concentration (e.g., 25-50 µM).
-
Incubation: The culture is incubated for a defined period (e.g., 24-48 hours) to allow for substrate uptake and conversion.
-
Lipid Extraction and Analysis: Yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) by transmethylation.
-
Quantification: The resulting FAMEs are separated, identified, and quantified using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5] The conversion efficiency is calculated as [Product Area] / ([Substrate Area] + [Product Area]) * 100.
Site-Directed Mutagenesis
To identify critical amino acid residues responsible for substrate specificity, site-directed mutagenesis is employed. By substituting specific amino acids (e.g., replacing a tryptophan in ELOVL5 with the corresponding cysteine from ELOVL2), researchers can gain or lose specific elongase activities, thereby mapping the molecular basis of their function.[1]
Gene Silencing and Knockout Models
To understand the physiological role of an elongase in vivo or in specific cell types, gene silencing techniques like siRNA or gene editing technologies like CRISPR/Cas9 are used.[7][8][13] Analyzing the lipid profile of cells or tissues after reducing or eliminating the expression of a specific elongase provides definitive evidence of its primary substrates and its impact on metabolic pathways.
Conclusion
The formation of this compound from its precursor, α-linolenoyl-CoA, is a key elongation step in omega-3 fatty acid metabolism. This reaction is primarily catalyzed by the ELOVL5 enzyme, which specializes in the elongation of C18 and C20 polyunsaturated fatty acids. While ELOVL2 is crucial for subsequent steps leading to DHA synthesis, ELOVL5 serves as the gatekeeper for converting dietary C18 PUFAs into longer-chain intermediates. A thorough understanding of the distinct roles and regulation of these elongases, facilitated by the experimental protocols described herein, is fundamental for research into metabolic diseases and for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and characterization of an enzyme involved in the elongation of n-6 and n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELOVL5‐mediated fatty acid elongation promotes cellular proliferation and invasion in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elovl2-Ablation Leads to Mitochondrial Membrane Fatty Acid Remodeling and Reduced Efficiency in Mouse Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymes enabling the biosynthesis of various C20 polyunsaturated fatty acids in a sea urchin Hemicentrotus pulcherrimus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 11Z,14Z,17Z-Eicosatrienoyl-CoA in Cellular Processes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
11Z,14Z,17Z-Eicosatrienoyl-CoA, the coenzyme A thioester of dihomo-α-linolenic acid, is a critical metabolic intermediate in the omega-3 polyunsaturated fatty acid (PUFA) biosynthetic pathway. While its existence is well-established as the direct precursor to eicosapentaenoyl-CoA (EPA-CoA), its specific cellular functions beyond this role are not extensively characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic context, the enzymes that govern its synthesis and conversion, and the significant biological roles of its downstream products. By drawing comparisons with its more thoroughly studied omega-6 isomer, dihomo-γ-linolenoyl-CoA (DGLA-CoA), this paper aims to illuminate potential functions and provide a framework for future research. Detailed experimental protocols for the analysis of long-chain fatty acyl-CoAs and related enzyme assays are also presented to facilitate further investigation into this pivotal molecule.
Introduction: The Omega-3 and Omega-6 Fatty Acid Pathways
Polyunsaturated fatty acids are essential components of cellular membranes and precursors to a vast array of signaling molecules that regulate inflammation, immunity, and other key cellular processes. The two primary families of PUFAs are the omega-3 (n-3) and omega-6 (n-6) series, which are metabolized through parallel yet distinct enzymatic pathways. The balance between the metabolites of these two pathways is crucial for maintaining cellular homeostasis.
This compound is a key intermediate in the omega-3 pathway, formed by the elongation of stearidonyl-CoA. Its significance lies in its position as the immediate precursor to EPA-CoA, the activated form of the well-known anti-inflammatory fatty acid, EPA. While much research has focused on EPA and its derivatives, the direct biological activities of this compound itself remain an area of active investigation. The free fatty acid form, 11Z,14Z,17Z-eicosatrienoic acid, has been identified as a potent inhibitor of the elongation and desaturation reactions that produce C20 eicosanoid precursors, suggesting a potential feedback regulatory role.[1][2][3]
Metabolism of this compound
The metabolism of this compound is intrinsically linked to the sequential actions of fatty acid elongase and desaturase enzymes located in the endoplasmic reticulum.
Biosynthesis and Conversion
The synthesis of this compound begins with the omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3). ALA is first converted to stearidonic acid (SDA; 18:4n-3) by the enzyme delta-6-desaturase (FADS2). Stearidonic acid, in its activated CoA form (stearidonyl-CoA), is then elongated by the addition of a two-carbon unit from malonyl-CoA, a reaction catalyzed by ELOVL fatty acid elongase 5 (ELOVL5).[4] This elongation step produces this compound (20:3n-3-CoA).
Subsequently, this compound serves as a substrate for delta-5-desaturase (FADS1), which introduces a double bond at the fifth carbon, yielding eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3).[5] This final desaturation step is often considered a rate-limiting step in the endogenous production of EPA.
Comparative Analysis with the Omega-6 Pathway
The omega-6 pathway provides a well-studied parallel to the metabolism of this compound. In this pathway, linoleic acid (LA; 18:2n-6) is converted to γ-linolenic acid (GLA; 18:3n-6) by FADS2. The CoA ester of GLA is then elongated by ELOVL5 to form 8Z,11Z,14Z-eicosatrienoyl-CoA, more commonly known as dihomo-γ-linolenoyl-CoA (DGLA-CoA).[4][6] DGLA-CoA is then desaturated by FADS1 to produce arachidonoyl-CoA (AA-CoA).
While both this compound and DGLA-CoA are 20-carbon trienoic fatty acyl-CoAs, their metabolic fates diverge significantly. The free fatty acid DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory series-1 prostaglandins (B1171923) (e.g., PGE1) and 15-HETrE.[6][7] In contrast, the direct eicosanoid products of 11Z,14Z,17Z-eicosatrienoic acid are not well characterized, with the primary metabolic flux directed towards the synthesis of EPA.
Downstream Cellular Functions and Signaling
The primary known function of this compound is to serve as the substrate for the synthesis of EPA-CoA. Once synthesized, EPA can be incorporated into membrane phospholipids (B1166683) or act as a precursor for a range of bioactive lipid mediators, primarily the series-3 prostaglandins and series-5 leukotrienes. These molecules are known to have potent anti-inflammatory effects, often by competing with arachidonic acid-derived pro-inflammatory mediators.
Key downstream effects of the EPA pathway include:
-
Resolution of Inflammation: EPA is a precursor to resolvins of the E series, which are specialized pro-resolving mediators that actively terminate inflammatory responses.
-
Cardiovascular Protection: EPA and its metabolites can reduce platelet aggregation, lower triglyceride levels, and improve endothelial function.
-
Neurological Function: EPA is important for neuronal membrane structure and function, and has been implicated in mood regulation.
Quantitative Data
Quantitative data specifically for this compound are scarce in the literature. However, we can summarize the key enzymes involved in its metabolism and general analytical parameters for related compounds.
| Enzyme | Gene | Substrate | Product | Cellular Location | Function |
| ELOVL fatty acid elongase 5 | ELOVL5 | Stearidonyl-CoA | This compound | Endoplasmic Reticulum | Chain elongation |
| Delta-5-desaturase | FADS1 | This compound | Eicosapentaenoyl-CoA | Endoplasmic Reticulum | Desaturation |
| Analytical Technique | Principle | Sensitivity | Specificity | Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Very High | Very High | Quantification of individual acyl-CoA species in complex samples.[8] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety of CoA. | Medium | Medium | Quantification of more abundant acyl-CoA species.[8] |
| Enzymatic Assays | Enzymatic conversion of acyl-CoA to a detectable product. | High | Low (for specific species) | Measurement of total acyl-CoA pools or enzyme activity.[9] |
Experimental Protocols
The study of this compound requires robust methods for its extraction, quantification, and the characterization of the enzymes that metabolize it.
Protocol for Extraction and Quantification of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is a generalized method based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[8][10]
1. Sample Homogenization: a. Flash-freeze tissue or cell pellets in liquid nitrogen and grind to a fine powder. b. Homogenize the frozen powder in 2 ml of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[10] c. Add 2 ml of 2-propanol and re-homogenize. d. Add 0.25 ml of saturated (NH4)2SO4 and 4.0 ml of acetonitrile.[10]
2. Extraction: a. Vortex the mixture vigorously for 5 minutes at 4°C. b. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases. c. Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
3. Sample Cleanup and Concentration: a. The extract can be further purified using a solid-phase extraction (SPE) C18 cartridge to remove interfering substances. b. Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[8]
4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size). b. Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water. c. Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile. d. Gradient: A suitable gradient from low to high organic phase to resolve different acyl-CoA species. e. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Specific precursor-product ion transitions for this compound and the internal standard must be determined.
In Vitro Assay for Delta-5-Desaturase (FADS1) Activity
This protocol describes a method to measure the conversion of this compound to EPA-CoA.
1. Enzyme Source: a. Microsomes isolated from cells or tissues known to express FADS1 (e.g., liver). b. Recombinant FADS1 expressed in a suitable system (e.g., yeast or insect cells).
2. Reaction Mixture (per sample): a. 100 mM HEPES buffer (pH 7.4) b. 2.5 mM ATP c. 0.5 mM Coenzyme A d. 1 mM NADH e. 5 mM MgCl2 f. 10-50 µg of microsomal protein (enzyme source) g. 10-50 µM of this compound (substrate)
3. Assay Procedure: a. Pre-incubate the reaction mixture without the substrate for 5 minutes at 37°C. b. Initiate the reaction by adding the this compound substrate. c. Incubate for 15-60 minutes at 37°C. d. Stop the reaction by adding a quenching solution (e.g., 1M HCl or an organic solvent mixture).
4. Product Analysis: a. Extract the acyl-CoAs as described in Protocol 5.1. b. Analyze the formation of EPA-CoA and the depletion of this compound using LC-MS/MS.
Conclusion and Future Directions
This compound is a pivotal, yet understudied, intermediate in the biosynthesis of omega-3 PUFAs. Its primary established function is as the direct precursor to EPA-CoA, a cornerstone of anti-inflammatory signaling pathways. While direct cellular roles of this compound are not yet well-defined, its metabolic counterpart in the omega-6 pathway, DGLA-CoA, displays complex signaling properties, suggesting that further investigation into the direct biological activities of this compound is warranted.
Future research should focus on:
-
Elucidating Direct Cellular Targets: Investigating whether this compound or its free fatty acid form can directly modulate the activity of enzymes, ion channels, or transcription factors.
-
Determining Enzyme Kinetics: Characterizing the kinetic parameters of human FADS1 and ELOVL5 with this compound and its precursor as substrates.
-
Therapeutic Potential: Exploring whether modulation of the cellular levels of this compound, through inhibition of FADS1 or supplementation with its precursors, could offer therapeutic benefits in inflammatory diseases.
The development of more sensitive analytical techniques and a greater focus on the intermediates of lipid metabolism will undoubtedly shed more light on the precise functions of this enigmatic molecule, potentially opening new avenues for therapeutic intervention in a range of human diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. Reactome | Elongation of gamma-lenolenoyl-CoA to dihomo-gamma-lenolenoyl-CoA [reactome.org]
- 5. Frontiers | Fatty acid desaturase 1 (FADS1) is a cancer marker for patient survival and a potential novel target for precision cancer treatment [frontiersin.org]
- 6. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
The Biological Significance of 11Z,14Z,17Z-Eicosatrienoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (also known as Dihomo-α-linolenic acid), a rare omega-3 polyunsaturated fatty acid. While present in low abundance in human tissues, its biological significance lies in its pivotal role as a metabolic intermediate. As the thioester of coenzyme A, this compound is the obligate substrate for all subsequent metabolic pathways involving its parent fatty acid, including elongation, desaturation, and the potential synthesis of novel anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the core biological significance of this compound, including its metabolic pathways, potential signaling roles, and adaptable experimental protocols for its study.
Introduction
11Z,14Z,17Z-Eicosatrienoic acid is an omega-3 fatty acid that is found in trace amounts in human serum phospholipids, typically representing less than 0.25% of total fatty acids[1]. Despite its low abundance, it is recognized as a potent inhibitor of the elongation and desaturation of other fatty acids, suggesting a significant regulatory role in lipid metabolism[1][2]. The biological activities of 11Z,14Z,17Z-eicosatrienoic acid are manifested through its metabolic conversion, a process that necessitates its initial activation to this compound.
This activation, catalyzed by acyl-CoA synthetases, attaches the fatty acid to coenzyme A, thereby "priming" it for a variety of metabolic fates. This guide will delve into the known and hypothesized pathways involving this compound, drawing parallels with its more extensively studied omega-6 isomer, Dihomo-γ-linolenoyl-CoA (DGLA-CoA).
Metabolic Pathways of this compound
The metabolic journey of this compound is central to its biological impact. The primary pathways it is predicted to enter are fatty acid elongation and desaturation, and the synthesis of eicosanoids.
Fatty Acid Activation: The Genesis of this compound
The prerequisite for the metabolism of 11Z,14Z,17Z-eicosatrienoic acid is its conversion to its CoA ester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).
Elongation and Desaturation Pathways
Once formed, this compound can be further metabolized by elongase and desaturase enzymes, contributing to the synthesis of longer-chain omega-3 fatty acids.
Putative Eicosanoid Synthesis Pathway
Drawing parallels from the metabolism of DGLA, this compound is a likely precursor to a series of omega-3 eicosanoids. These signaling molecules are expected to have anti-inflammatory properties, contrasting with the pro-inflammatory eicosanoids derived from arachidonic acid.
Quantitative Data
| Analyte | Matrix | Concentration Range | Reference |
| 11Z,14Z,17Z-Eicosatrienoic Acid | Human Serum Phospholipids | < 0.25% of total fatty acids | [1] |
| Dihomo-γ-linolenic acid (DGLA) | Plasma Total Lipids (Healthy Young Adults) | Mean: 65.8 ± 21.5 µmol/L | [3] |
Experimental Protocols
The study of this compound requires specialized analytical techniques. The following are adaptable protocols for its quantification and the characterization of its metabolic pathways.
Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for the analysis of other long-chain acyl-CoAs and can be optimized for this compound.
Objective: To quantify the intracellular concentration of this compound.
Methodology:
-
Sample Preparation:
-
Harvest cells and rapidly quench metabolism with ice-cold saline.
-
Lyse cells and extract acyl-CoAs using a solvent mixture such as 2:1:1 acetonitrile (B52724):isopropanol:water.
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA.
-
Centrifuge to pellet protein and debris.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the CoA moiety.
-
-
In Vitro Assay for Fatty Acid Elongation
This protocol can be used to determine if this compound is a substrate for elongase enzymes.
Objective: To measure the elongation of this compound by microsomal enzymes.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer containing microsomes (as the enzyme source), malonyl-CoA (as the two-carbon donor), NADPH (as a cofactor), and the substrate, this compound. A radiolabeled version of malonyl-CoA ([14C]malonyl-CoA) can be used for detection.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Termination and Extraction:
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
-
Analysis:
-
Analyze the extracted fatty acids by thin-layer chromatography (TLC) or gas chromatography (GC) to separate the substrate from the elongated product.
-
If using a radiolabel, quantify the radioactivity in the spots corresponding to the substrate and product to determine the rate of elongation[4].
-
Analysis of Eicosanoid Production
This protocol is designed to identify and quantify eicosanoids produced from 11Z,14Z,17Z-eicosatrienoic acid.
Objective: To detect and measure the eicosanoids derived from 11Z,14Z,17Z-eicosatrienoic acid.
Methodology:
-
Cell Culture and Stimulation:
-
Culture appropriate cells (e.g., macrophages, platelets) and treat them with 11Z,14Z,17Z-eicosatrienoic acid.
-
Stimulate the cells with an agonist (e.g., calcium ionophore) to induce eicosanoid synthesis.
-
-
Extraction:
-
Extract the eicosanoids from the cell culture medium using solid-phase extraction (SPE) with a C18 cartridge[5].
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by LC-MS/MS in negative ion mode.
-
Use authentic standards of known eicosanoids to develop the MRM methods and for quantification[6].
-
Conclusion and Future Directions
This compound is a critical, yet understudied, intermediate in omega-3 fatty acid metabolism. Its biological significance is defined by its role as the activated substrate for pathways leading to the formation of longer-chain omega-3 fatty acids and potentially novel anti-inflammatory eicosanoids. For researchers and drug development professionals, understanding the regulation of its synthesis and metabolism offers opportunities to modulate lipid signaling pathways for therapeutic benefit.
Future research should focus on:
-
Definitive identification of the eicosanoids derived from 11Z,14Z,17Z-eicosatrienoic acid and characterization of their biological activities.
-
Elucidation of the specific acyl-CoA synthetase and elongase isoforms that preferentially utilize 11Z,14Z,17Z-eicosatrienoic acid.
-
Development of specific inhibitors or activators of the enzymes involved in its metabolism to probe its physiological roles and therapeutic potential.
This technical guide provides a foundational understanding of the biological importance of this compound and offers a starting point for further investigation into this intriguing molecule.
References
- 1. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 2. scbt.com [scbt.com]
- 3. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. lipidmaps.org [lipidmaps.org]
The Metabolic Crossroads of an Omega-3 Precursor: A Technical Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA, also known as Dihomo-α-Linolenoyl-CoA, is the activated form of 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid), a 20-carbon omega-3 polyunsaturated fatty acid. While less studied than its more prominent counterparts like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), this compound holds a significant position in the intricate network of fatty acid metabolism. As the activated thioester, it serves as a key intermediate at the crossroads of elongation and desaturation pathways, ultimately influencing the balance of pro-inflammatory and anti-inflammatory signaling molecules. This technical guide provides an in-depth exploration of the metabolic fate of this compound, detailing its synthesis, subsequent enzymatic conversions, and the experimental methodologies required for its study.
Metabolic Pathways of this compound
The metabolism of this compound is intrinsically linked to the broader omega-3 and omega-6 fatty acid synthesis pathways. Its journey begins with the activation of its free fatty acid precursor and proceeds through a series of enzymatic reactions involving elongases and desaturases.
Activation of 11Z,14Z,17Z-Eicosatrienoic Acid
Before entering metabolic pathways, free fatty acids must be activated to their coenzyme A (CoA) thioesters. This activation is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2] These enzymes are essential for lipid synthesis, fatty acid catabolism, and membrane remodeling.[3] While the specific ACSL isoform with the highest preference for 11Z,14Z,17Z-eicosatrienoic acid has not been definitively identified, it is understood that various ACSL isoforms exhibit distinct but overlapping substrate specificities for long-chain fatty acids.[1][2]
Elongation and Desaturation Pathways
Once formed, this compound can be further metabolized by elongase and desaturase enzymes, which are key players in the synthesis of long-chain polyunsaturated fatty acids.
-
Elongation: Fatty acid elongases, specifically the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes, catalyze the addition of two-carbon units to the fatty acyl chain. ELOVL5 and ELOVL2 are particularly important in the elongation of 20-carbon polyunsaturated fatty acyl-CoAs.[4][5] this compound can be elongated to 13Z,16Z,19Z-Docosatrienoyl-CoA.
-
Desaturation: Fatty acid desaturases introduce double bonds into the fatty acyl chain. The key enzymes in this process are Delta-5 desaturase (FADS1) and Delta-6 desaturase (FADS2).[6][7][8] Based on the established omega-3 pathway, this compound is a potential substrate for Delta-5 desaturase, which would introduce a double bond at the 5th carbon, leading to the formation of Eicosapentaenoyl-CoA (EPA-CoA).
Role in Eicosanoid Synthesis
Eicosanoids, including prostaglandins, leukotrienes, and thromboxanes, are potent signaling molecules involved in inflammation and other physiological processes. Their synthesis is initiated by the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes on free polyunsaturated fatty acids.[9][10][11] For this compound to serve as a precursor for eicosanoids, it must first be hydrolyzed back to its free fatty acid form by acyl-CoA thioesterases. The resulting 11Z,14Z,17Z-Eicosatrienoic acid can then compete with other fatty acids, such as arachidonic acid (an omega-6 fatty acid), for conversion by COX and LOX enzymes, potentially leading to the production of a unique profile of eicosanoids.
Quantitative Data
Specific quantitative data on the cellular concentrations and enzymatic kinetics of this compound are not extensively available in the current literature. However, general data for long-chain acyl-CoAs in various cell lines and tissues provide a valuable reference for understanding the expected abundance of these molecules.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C16:0-CoA (Palmitoyl-CoA) | ~5.0 | ~3.0 | ~2.0 |
| C18:0-CoA (Stearoyl-CoA) | ~2.0 | ~1.5 | ~1.0 |
| C18:1-CoA (Oleoyl-CoA) | ~7.0 | ~4.0 | ~2.5 |
| C18:2-CoA (Linoleoyl-CoA) | ~1.0 | ~0.8 | ~0.5 |
| C20:4-CoA (Arachidonoyl-CoA) | ~0.5 | ~0.3 | ~0.2 |
Note: The data presented are approximate values compiled from various literature sources and are intended for comparative purposes only. Actual concentrations can vary significantly depending on cell type, metabolic state, and experimental conditions.
Experimental Protocols
The study of this compound and other long-chain acyl-CoAs requires meticulous experimental procedures to ensure accurate extraction and quantification due to their low abundance and susceptibility to degradation. The following protocols are based on established methods for the analysis of acyl-CoAs from biological samples.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Internal standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Centrifuge capable of operating at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol to the cell plate or pellet.
-
For adherent cells, scrape the cells in methanol and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the pellet in methanol.
-
Add the internal standard to the methanol lysate.
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Add 1 mL of chloroform and 0.8 mL of water to the lysate.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Acyl-CoAs:
-
The acyl-CoAs will partition into the upper aqueous phase.
-
Carefully collect the upper aqueous phase into a new tube, avoiding the protein interface and the lower organic layer.
-
-
Drying and Reconstitution:
-
Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: Analysis of Long-Chain Acyl-CoAs by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each acyl-CoA of interest, including the internal standard. For this compound (C41H66N7O17P3S), the precursor ion ([M+H]+) would be m/z 1056.36. Product ions would need to be determined experimentally but would likely include fragments corresponding to the CoA moiety.
Conclusion
This compound is a pivotal, albeit understudied, intermediate in omega-3 fatty acid metabolism. Its position as a substrate for both elongation and desaturation reactions highlights its importance in modulating the cellular pool of long-chain polyunsaturated fatty acids and their downstream signaling products. Further research, particularly utilizing the advanced analytical techniques outlined in this guide, is necessary to fully elucidate the specific roles of this compound in health and disease. A deeper understanding of its metabolism could unveil new therapeutic targets for a range of inflammatory and metabolic disorders.
References
- 1. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids [ouci.dntb.gov.ua]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FADS2 genotype regulates delta-6 desaturase activity and inflammation in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional desaturase Fads1 (Δ5) and Fads2 (Δ6) orthologues evolved before the origin of jawed vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]
A Technical Guide to the Natural Occurrence of Dihomo-α-Linolenic Acid-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihomo-α-linolenic acid-CoA (DGLA-CoA) is the activated form of the omega-3 polyunsaturated fatty acid (PUFA) dihomo-α-linolenic acid (20:3n-3). As a transient but crucial metabolic intermediate, DGLA-CoA sits (B43327) at a key juncture in the omega-3 biosynthetic pathway, downstream of α-linolenic acid (ALA) and upstream of eicosapentaenoic acid (EPA). Its intracellular concentration and flux are pivotal in determining the cellular lipid profile and the subsequent production of bioactive lipid mediators. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and known natural occurrence of DGLA-CoA. It includes detailed experimental protocols for its quantification and visual diagrams of relevant biochemical pathways to support advanced research and drug development endeavors.
Introduction
Polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and precursors to a vast array of signaling molecules. The omega-3 (n-3) and omega-6 (n-6) PUFA families are of particular interest due to their opposing roles in inflammation and cellular signaling. While the roles of major n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-documented, the metabolic intermediates that govern their synthesis are less characterized.
Dihomo-α-linolenic acid (also known as eicosatrienoic acid, 20:3n-3) is an elongated form of α-linolenic acid (ALA, 18:3n-3)[1]. Before it can be further metabolized, it must be activated to its coenzyme A (CoA) thioester, Dihomo-α-linolenic acid-CoA (DGLA-CoA), by acyl-CoA synthetases. This activation is a critical control point, channeling the fatty acid into various metabolic fates, including further desaturation, incorporation into complex lipids, or β-oxidation. Understanding the natural occurrence and regulation of DGLA-CoA is therefore essential for manipulating omega-3 pathways for therapeutic benefit.
Biosynthesis and Metabolic Fate of Dihomo-α-Linolenic Acid-CoA
The synthesis of DGLA-CoA is an intracellular process that begins with the dietary essential fatty acid, ALA. The pathway involves a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum.
Biosynthesis Pathway:
-
α-Linolenic Acid (ALA) Desaturation: ALA (18:3n-3) is first desaturated by Δ6-desaturase (FADS2) to produce stearidonic acid (SDA, 18:4n-3).
-
Elongation: SDA is then elongated by a fatty acid elongase to yield eicosatetraenoic acid (ETA, 20:4n-3). Note: Some literature may refer to an alternative pathway where ALA is first elongated to 20:3n-3 (DGLA) and then desaturated.
-
Activation to DGLA-CoA: Dihomo-α-linolenic acid (20:3n-3) is activated by an acyl-CoA synthetase (ACS) enzyme, which ligates it to Coenzyme A in an ATP-dependent reaction, forming DGLA-CoA.
Metabolic Fate: Once formed, DGLA-CoA is a substrate for several enzymes:
-
Δ5-Desaturase (FADS1): This is the primary fate for DGLA-CoA in the omega-3 pathway, where it is desaturated to form eicosapentaenoyl-CoA (EPA-CoA).
-
Incorporation into Phospholipids: DGLA-CoA can be used by acyltransferases to esterify DGLA into cellular phospholipids, thereby altering membrane composition.
-
Hydrolysis: Acyl-CoA thioesterases can hydrolyze DGLA-CoA back to the free fatty acid DGLA and Coenzyme A, regulating its intracellular concentration[2].
Natural Occurrence and Quantitative Data
Direct quantification of DGLA-CoA is technically challenging due to its low abundance and transient nature. Therefore, its presence is often inferred from the levels of its corresponding free fatty acid, Dihomo-α-linolenic acid (20:3n-3). This fatty acid is found in trace amounts in various mammalian tissues and fluids.
Published data on the specific concentrations of polyunsaturated acyl-CoAs are limited, especially for less abundant species like DGLA-CoA. However, studies analyzing the broader acyl-CoA pool provide a framework for understanding its likely distribution. For instance, a study on rat tissues reported the levels of various polyunsaturated acyl-CoAs, though 20:3n-3-CoA was not specifically resolved[3]. The data below is for the free fatty acid Dihomo-α-linolenic acid (20:3n-3), from which the presence of the CoA ester can be inferred.
| Biological Matrix | Organism | Concentration / Percentage | Reference |
| Plasma (nonesterified) | Sockeye Salmon | ~0.1-0.2% of total NEFA | [4] |
| Serum | Human (Children) | Median: 0.05 mg/L | [5] |
| Liver | Rat | Variable, increases with ALA diet | [6] |
| Kidney | Rat | Variable, increases with ALA diet | [6] |
| Brain | Rat | Levels less responsive to diet | [6] |
Note: The presence of the free fatty acid implies the existence of its CoA ester, as activation is a prerequisite for most metabolic pathways.
Experimental Protocols for Acyl-CoA Analysis
The quantification of acyl-CoAs requires specialized and robust analytical methods to ensure accuracy, given their low abundance and instability. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose[7].
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for tissue acyl-CoA analysis[3][8].
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
Ice-cold 2-propanol and acetonitrile (B52724) (ACN)
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Centrifuge capable of >14,000 x g at 4°C
Procedure:
-
Homogenization: Weigh the frozen tissue and pulverize it under liquid nitrogen. Homogenize the powdered tissue in a glass homogenizer with ice-cold KH₂PO₄ buffer containing the internal standard[3][8].
-
Solvent Extraction: Add 2-propanol and homogenize again. Follow with the addition of acetonitrile, vortex vigorously, and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and debris[3][7].
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs[7].
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried pellet in a solvent compatible with LC-MS/MS analysis (e.g., 50% methanol (B129727) or a specific reconstitution solution as determined by stability tests)[7][9].
Protocol: Quantification by LC-MS/MS
Instrumentation & Conditions:
-
Chromatography: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[7].
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water[9].
-
Mobile Phase B: Acetonitrile[9].
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is used to separate the acyl-CoA species based on chain length and unsaturation[9].
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for DGLA-CoA and the internal standard must be determined empirically or from literature[7].
Data Analysis:
-
Generate a standard curve using authentic DGLA-CoA standards of known concentrations.
-
Calculate the peak area ratio of the endogenous DGLA-CoA to the internal standard.
-
Quantify the amount of DGLA-CoA in the sample by interpolating its peak area ratio on the standard curve[7].
Conclusion
Dihomo-α-linolenic acid-CoA is a low-abundance, yet pivotal, intermediate in the biosynthesis of long-chain omega-3 fatty acids. Its steady-state concentration is tightly regulated by the activities of acyl-CoA synthetases, desaturases, elongases, and thioesterases. While direct quantitative data for DGLA-CoA remains sparse in the literature, its natural occurrence can be inferred across various tissues where its precursor (ALA) and product (EPA) are found. The analytical methods outlined here, particularly LC-MS/MS, provide the necessary sensitivity and specificity for researchers to pursue direct quantification of DGLA-CoA. A deeper understanding of the dynamics of the DGLA-CoA pool is critical for developing novel therapeutic strategies aimed at modulating omega-3 fatty acid metabolism for the treatment of inflammatory and metabolic diseases.
References
- 1. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Dihomo-gamma-linolenic acid (HMDB0002925) [hmdb.ca]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum dihomo-γ-linolenic acid concentration as a potential novel noninvasive biomarker for liver steatosis detection in children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method to Estimate the Dietary α-Linolenic Acid Requirement Using Nonesterified DHA and Arachidonic Acid Oxylipins and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental considerations for 11Z,14Z,17Z-eicosatrienoyl-CoA. Given the limited direct experimental data on this specific acyl-CoA, this guide leverages information on its fatty acid precursor, 11Z,14Z,17Z-eicosatrienoic acid, and the well-established biochemistry of fatty acyl-CoAs.
Core Chemical Properties
For comparative purposes, the properties of the precursor fatty acid are presented below.
Table 1: Chemical Properties of 11Z,14Z,17Z-Eicosatrienoic Acid
| Property | Value | Source |
| Synonyms | Dihomo-α-Linolenic Acid, FA 20:3 | [1] |
| CAS Number | 17046-59-2 | [3][4] |
| Molecular Formula | C₂₀H₃₄O₂ | [3][4][5][6] |
| Molecular Weight | 306.5 g/mol | [3][5] |
| IUPAC Name | (11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | [3][6] |
The molecular formula for this compound can be inferred by combining the formula of the fatty acid with that of Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S) and subtracting a molecule of water, which is lost during the thioester bond formation. A related but distinct molecule, 8Z,11Z,14Z-eicosatrienoyl-CoA, has a listed molecular formula of C₄₁H₆₈N₇O₁₇P₃S and a molecular weight of 1056.0 g/mol .[7]
Biological Significance and Signaling Pathways
This compound is an activated form of its corresponding fatty acid, playing a crucial role in lipid metabolism. The formation of the thioester bond with Coenzyme A is a key step that prepares the fatty acid for various metabolic fates, including β-oxidation for energy production and elongation/desaturation to form longer-chain polyunsaturated fatty acids.[8][9]
The activation of fatty acids is a critical control point in cellular metabolism. The conversion of 11Z,14Z,17Z-eicosatrienoic acid to its CoA ester is catalyzed by acyl-CoA synthetases (ACS).[9] This process "activates" the fatty acid, making it a more reactive species for subsequent enzymatic reactions.
Below is a diagram illustrating the general pathway of fatty acid activation, which is applicable to 11Z,14Z,17Z-eicosatrienoic acid.
Caption: General pathway of fatty acid activation.
Experimental Protocols
The synthesis and analysis of this compound are essential for studying its biological functions. Below are representative protocols for its enzymatic synthesis and the assay of the synthesizing enzyme, acyl-CoA synthetase.
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the enzymatic synthesis of fatty acyl-CoAs.[10]
Objective: To synthesize this compound from its corresponding fatty acid using an acyl-CoA synthetase.
Materials:
-
11Z,14Z,17Z-eicosatrienoic acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Acyl-CoA synthetase (from microbial or mammalian sources)
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Triton X-100 (optional, for enzyme stabilization)
-
Reaction vessel and incubator/water bath at 37°C
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, and ATP.
-
Add a solution of 11Z,14Z,17Z-eicosatrienoic acid (dissolved in a suitable solvent like ethanol (B145695) or complexed with fatty acid-free bovine serum albumin).
-
Add Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an acid (e.g., citric acid or perchloric acid).
-
Purify the synthesized this compound using solid-phase extraction or reverse-phase HPLC.
-
Analyze the purity and quantify the product using HPLC and/or mass spectrometry.
Acyl-CoA Synthetase Activity Assay
This protocol outlines a general method for assaying the activity of acyl-CoA synthetase, the enzyme responsible for the synthesis of this compound.[9][11][12][13]
Objective: To measure the rate of formation of acyl-CoA from a fatty acid substrate.
Principle: The activity of acyl-CoA synthetase is determined by measuring the formation of the acyl-CoA product over time. This can be achieved through various detection methods, including colorimetric or fluorometric assays that couple the reaction to a detectable signal.[9][12]
Materials:
-
Cell or tissue lysate containing acyl-CoA synthetase
-
11Z,14Z,17Z-eicosatrienoic acid (or other fatty acid substrate)
-
Coenzyme A
-
ATP
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer) with MgCl₂
-
Detection reagents (specific to the chosen assay kit, e.g., a probe that reacts with a byproduct of the coupled enzymatic reaction)
-
96-well microplate (black plate for fluorescence assays)
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing the assay buffer, fatty acid substrate, CoA, and ATP.
-
Add the cell or tissue lysate to the wells of the microplate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
For kinetic assays, immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (e.g., 37°C) and record the signal over time.
-
For endpoint assays, incubate the plate for a fixed time, then stop the reaction and measure the signal.
-
Calculate the enzyme activity based on a standard curve generated with a known amount of the product or a stable signal-generating molecule.
Experimental Workflow and Logical Relationships
The study of this compound in a biological context often involves a series of interconnected experimental steps. The following diagram illustrates a typical workflow for investigating the effects of its precursor fatty acid on cellular processes, which are mediated by the formation of the acyl-CoA.
Caption: A typical workflow for investigating cellular effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PlantFAdb: 20:3-delta-11c,14c,17c; 11,14,17-Eicosatrienoic acid, (11Z,14Z,17Z)-; 11,14,17-Eicosatrienoic acid, (Z,Z,Z)-; (Z,Z,Z)-11,14,17-Eicosatrienoic acid; (all-cis)-11,14,17-Eicosatrienoic acid; (all-cis)--delta-11,14,17-Eicosatrienoic acid; 11,14,17-Eicosatrienoic acid; 11-cis,14-cis,17-cis-Eicosatrienoic acid; 11Z,14Z,17Z-Eicosatrienoic acid; Bishomo--alpha--linolenic acid; Homo--alpha--linolenic acid; all-Z-11,14,17-Eicosatrienoic acid [fatplants.net]
- 7. 8Z,11Z,14Z-eicosatrienoyl-CoA | C41H68N7O17P3S | CID 11966190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. realgenelabs.com [realgenelabs.com]
- 10. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. abcam.cn [abcam.cn]
- 13. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Lipidomics Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA is an omega-3 long-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and the synthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding various physiological and pathological conditions, including metabolic disorders and inflammatory diseases. This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Significance and Signaling Pathway
This compound is synthesized from the essential omega-3 fatty acid, alpha-linolenic acid (ALA), through a series of elongation and desaturation steps. These reactions are catalyzed by elongase and desaturase enzymes. As an activated form of 11Z,14Z,17Z-eicosatrienoic acid, it can be further metabolized to produce other bioactive lipids or be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides.
Quantitative Data Presentation
The quantification of this compound in biological matrices can be challenging due to its low abundance. The following table provides hypothetical yet realistic concentration ranges for this analyte in different biological samples, based on data for similar long-chain acyl-CoAs. These values should be considered as illustrative examples, and actual concentrations can vary significantly based on the biological system and conditions.
| Biological Matrix | Analyte | Concentration Range (pmol/mg protein) | Method |
| Rodent Liver | This compound | 0.1 - 2.0 | LC-MS/MS |
| Cultured Hepatocytes | This compound | 0.05 - 1.5 | LC-MS/MS |
| Rodent Heart | This compound | 0.2 - 3.0 | LC-MS/MS |
| Human Plasma | This compound | 0.01 - 0.5 | LC-MS/MS |
Experimental Protocols
A generalized workflow for the lipidomics analysis of this compound is depicted below, followed by detailed protocols for each step.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Internal standard (e.g., C17:0-CoA)
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
In a pre-chilled mortar, add liquid nitrogen to the tissue and grind it to a fine powder.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add 1 mL of ice-cold potassium phosphate buffer and the internal standard.
-
Add 1 mL of a 3:1 (v/v) mixture of ACN:2-propanol.
-
Homogenize the sample on ice for 30-60 seconds.
-
Vortex the homogenate for 2 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
The extract can be directly analyzed or further purified using solid-phase extraction (SPE).
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general procedure for cleaning up the tissue extract to remove interfering substances.
Materials:
-
SPE cartridges (e.g., C18)
-
Deionized water
-
Elution solvent (e.g., acetonitrile with 0.1% ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove less hydrophobic impurities.
-
Elute the acyl-CoAs with 2 mL of the elution solvent.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the target analyte.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-20% B (linear gradient)
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]⁺ for this compound
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. The exact m/z values should be determined by direct infusion of a standard. A common neutral loss for acyl-CoAs is that of the phosphopantetheine group.
-
Collision Energy: To be optimized for the specific instrument and analyte.
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
By following these detailed protocols, researchers can achieve reliable and reproducible quantification of this compound, enabling a deeper understanding of its role in health and disease.
Application Note: Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, the coenzyme A thioester of dihomo-α-linolenic acid, is an important intermediate in fatty acid metabolism. The accurate measurement of this and other fatty acyl-CoAs is crucial for understanding metabolic pathways and for the development of therapeutics targeting lipid metabolism. The described method utilizes a robust sample preparation procedure followed by reverse-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids and signaling molecules.[1] The quantification of specific acyl-CoA species, such as this compound, presents an analytical challenge due to their low endogenous concentrations and amphipathic nature. Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs, offering high sensitivity and specificity.[2][3] This document outlines a comprehensive workflow for the extraction and quantification of this compound, providing researchers with a reliable method to investigate its role in health and disease.
Signaling and Metabolic Pathway
11Z,14Z,17Z-Eicosatrienoic acid is also known as dihomo-α-linolenic acid. Its activated form, this compound, is a substrate for elongation and desaturation enzymes in the fatty acid metabolic pathway. The closely related isomer, dihomo-γ-linolenic acid (DGLA), is a precursor to a series of potent anti-inflammatory lipid mediators, including prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[4] The balance between the metabolism of DGLA and arachidonic acid (ARA) is critical in regulating inflammatory processes.[4][5]
Figure 1: Metabolic pathway of Dihomo-γ-linolenic acid (DGLA).
Experimental Workflow
The quantification of this compound involves several key steps, from sample collection to data analysis. A generalized workflow is presented below.
Figure 2: Experimental workflow for acyl-CoA quantification.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific biological matrices and instrumentation.
1. Materials and Reagents
-
This compound standard (if available, otherwise use a closely related standard for method development)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
LC-MS grade acetonitrile, methanol (B129727), isopropanol, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents
-
Biological matrix (e.g., cell pellets, tissue homogenates)
2. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase (e.g., 100 µL).
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The MRM transitions should be optimized by infusing the analytical standard. Based on the structure of this compound (molecular weight ~1056.01 g/mol ), the protonated precursor ion [M+H]+ is expected at m/z 1057.0. A characteristic neutral loss of 507 Da is commonly observed for acyl-CoAs.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1057.0 | 550.0 | Optimize experimentally |
| Heptadecanoyl-CoA (IS) | Determine experimentally | Determine experimentally | Optimize experimentally |
4. Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the internal standard from the MRM chromatograms.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
The following table provides representative quantitative performance data for the analysis of long-chain acyl-CoAs by LC-MS/MS. These values can be used as a benchmark for method validation.[3]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5 pmol |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers in the fields of metabolism, lipidomics, and drug development, enabling the accurate measurement of this important metabolic intermediate. The provided protocols and diagrams offer a solid foundation for implementing this analytical technique in the laboratory.
References
- 1. ukisotope.com [ukisotope.com]
- 2. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]
- 5. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of Dihomo-α-Linolenic Acid-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-α-linolenic acid-CoA is a key intermediate in the metabolism of α-linolenic acid, an essential omega-3 fatty acid. As a member of the long-chain acyl-Coenzyme A (acyl-CoA) family, it plays a crucial role in various cellular processes, including energy metabolism and the synthesis of bioactive lipid mediators. Accurate and sensitive quantification of Dihomo-α-linolenic acid-CoA is therefore essential for understanding its physiological and pathological roles. This document provides a detailed protocol for the sensitive and specific detection of Dihomo-α-linolenic acid-CoA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected for the LC-MS/MS analysis of long-chain acyl-CoAs, including Dihomo-α-linolenic acid-CoA. These values are based on established methods for similar analytes and may vary depending on the specific instrumentation and matrix used.
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells
This protocol details a robust method for the extraction of acyl-CoAs from mammalian cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Internal Standard (IS): Pentadecanoyl-CoA (C15:0-CoA) or other odd-chain acyl-CoA
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Cell scraper (for adherent cells)
-
Vortex mixer
-
Centrifuge capable of 4°C and at least 15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 10% (v/v) trichloroacetic acid (TCA) or a suitable acidic extraction solvent to the cell pellet or plate.
-
For adherent cells, scrape the cells and collect the lysate.
-
Vortex the cell lysate vigorously for 1 minute.
-
Add the internal standard to each sample at a known concentration.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate (or the supernatant if SPE was not performed) under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a solvent compatible with the LC-MS/MS system, such as 50% methanol in water with 0.1% formic acid.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The precursor ion for Dihomo-α-Linolenic Acid-CoA is its protonated molecule [M+H]⁺. A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dihomo-α-Linolenic Acid-CoA | 1074.5 | 567.4 | 40 |
| Pentadecanoyl-CoA (IS) | 1004.5 | 497.4 | 35 |
Note: Collision energy should be optimized for the specific instrument used.
Visualizations
Application Notes and Protocols for the Gas Chromatography Analysis of (11Z,14Z,17Z)-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11Z,14Z,17Z)-Eicosatrienoic acid, also known as Dihomo-α-Linolenic Acid, is a C20:3 omega-3 polyunsaturated fatty acid. It is a rare fatty acid that in normal human physiology constitutes less than 0.25% of serum phospholipid fatty acids[1]. Despite its low abundance, it is a highly active essential fatty acid involved in the inhibition of fatty acid elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors[1][2][3]. Accurate and reliable quantification of (11Z,14Z,17Z)-Eicosatrienoic acid is crucial for understanding its role in various physiological and pathological processes.
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging. Derivatization is a necessary step to convert the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis. The most common derivatization technique is the conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs). This document provides detailed protocols for the analysis of (11Z,14Z,17Z)-Eicosatrienoic acid by GC, focusing on sample preparation, derivatization, and GC-Mass Spectrometry (GC-MS) analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC analysis of (11Z,14Z,17Z)-Eicosatrienoic acid methyl ester. Please note that retention times can vary depending on the specific instrument, column condition, and analytical parameters.
Table 1: GC Column and Typical Retention Times for (11Z,14Z,17Z)-Eicosatrienoic Acid Methyl Ester
| GC Column | Column Dimensions | Film Thickness | Carrier Gas | Typical Retention Time (min) | Reference |
| DB-Wax | 30 m x 0.25 mm ID | 0.5 µm | Helium | ~19.55 (co-elutes with C21:0) | [4] |
| HP-88 | 100 m x 0.25 mm ID | 0.2 µm | Helium | Not specified, part of 37-FAME mix | [5] |
| Equity-1 | 15 m x 0.10 mm ID | 0.10 µm | Hydrogen | Not specified, part of 37-FAME mix | [6] |
Table 2: Example GC Oven Temperature Programs
| GC Column | Initial Temperature (°C) | Ramp Rate 1 (°C/min) | Temperature 1 (°C) | Ramp Rate 2 (°C/min) | Temperature 2 (°C) | Hold Time (min) | Reference |
| DB-Wax | 50 (hold 1 min) | 25 | 200 | 3 | 230 | 18 | [5] |
| Equity-1 | 100 | 50 | 300 | - | - | 1 | [6] |
Experimental Protocols
A generalized workflow for the GC analysis of (11Z,14Z,17Z)-Eicosatrienoic acid from biological samples involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.
Lipid Extraction from Biological Samples
This protocol is a general guideline and may need optimization depending on the sample matrix.
Materials:
-
Biological sample (e.g., plasma, serum, tissue homogenate)
-
Internal standard (e.g., a deuterated analog of a fatty acid not present in the sample)
-
Chloroform
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To 1 volume of the biological sample in a glass centrifuge tube, add a known amount of internal standard.
-
Add 3 volumes of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Wash the remaining aqueous layer and protein pellet with 1 volume of chloroform, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method using Boron Trifluoride (BF3) in methanol.
Materials:
-
Dried lipid extract
-
BF3 in methanol (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Add 1-2 mL of 14% BF3 in methanol to the dried lipid extract in a reaction vial.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction.
-
Add 1-2 mL of hexane to extract the FAMEs.
-
Vortex vigorously for 1 minute and then allow the phases to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are example GC-MS conditions. These should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column (e.g., DB-Wax, HP-88, or equivalent)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program: 50°C for 1 min, then ramp at 25°C/min to 200°C, then ramp at 3°C/min to 230°C and hold for 18 min[5].
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of the target FAME. The molecular ion of (11Z,14Z,17Z)-Eicosatrienoic acid methyl ester is m/z 320.5. Key fragment ions should be determined from a standard injection.
Visualizations
Metabolic Pathway of (11Z,14Z,17Z)-Eicosatrienoic Acid
The biosynthesis of (11Z,14Z,17Z)-Eicosatrienoic acid starts from the essential fatty acid α-linolenic acid (ALA). Through a series of desaturation and elongation steps, ALA is converted to the target analyte, which can be further metabolized to other bioactive lipids.
References
Application Notes and Protocols for Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that serves as a critical intermediate in the biosynthesis of both anti-inflammatory and pro-inflammatory eicosanoids.[1][2][3] Its activated form, Dihomo-γ-linolenyl-Coenzyme A (DGLA-CoA), is a key substrate for incorporation into phospholipids (B1166683) and for enzymatic conversion into potent signaling molecules. The accurate quantification of DGLA-CoA in tissues is therefore essential for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.
These application notes provide a detailed protocol for the extraction of DGLA-CoA from biological tissues, adapted from established methods for long-chain fatty acyl-CoA analysis. The protocol is designed to yield high-quality extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Significance of DGLA
DGLA is synthesized from γ-linolenic acid (GLA) and is a precursor for the production of 1-series prostaglandins (B1171923) (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), which generally exhibit anti-inflammatory properties.[1][3][4] DGLA also competes with arachidonic acid (AA) for the same enzymes (cyclooxygenases and lipoxygenases), thereby reducing the production of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[3][5] The tissue concentration of DGLA and its subsequent metabolism are therefore of significant interest in drug development and nutritional science.
Experimental Protocols
Principle
The extraction of DGLA-CoA from tissues is based on the principle of liquid-liquid extraction to separate the relatively polar acyl-CoA molecules from non-polar lipids, followed by solid-phase extraction (SPE) for purification and concentration. The procedure involves tissue homogenization in a buffer to halt enzymatic activity, extraction with organic solvents, and purification to remove interfering substances.
Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, brain, muscle).
-
Homogenization Buffer: 100 mM Potassium Phosphate Buffer (KH₂PO₄), pH 4.9.
-
Extraction Solvents:
-
2-Propanol (Isopropanol), HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄) solution.
-
Internal Standard: Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA.
-
Solid-Phase Extraction (SPE): C18 or oligonucleotide purification cartridges.
-
SPE Elution Solvent: 2-Propanol.
-
HPLC Solvents:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9.
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid.
-
-
General Lab Equipment: Glass homogenizer, refrigerated centrifuge, vortex mixer, SPE manifold, evaporator (e.g., nitrogen stream).
Detailed Extraction Protocol
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Quickly powder the frozen tissue using a mortar and pestle pre-chilled with liquid nitrogen.
-
-
Homogenization:
-
Transfer the powdered tissue to a glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.
-
-
Dilution:
-
Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9). This step is crucial for efficient binding to the SPE column.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with 100 mM KH₂PO₄ buffer (pH 4.9).
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with the equilibration buffer to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of HPLC Solvent A for analysis.
-
Analysis by HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: A binary gradient system with Solvent A (75 mM KH₂PO₄, pH 4.9) and Solvent B (Acetonitrile with 600 mM glacial acetic acid).
-
Detection: UV detection at 260 nm.
-
Quantification: The concentration of DGLA-CoA is determined by comparing its peak area to that of the internal standard.
Data Presentation
The concentration of DGLA can vary significantly between different tissues and physiological states. The following table summarizes representative concentrations of DGLA found in various biological samples. Note that these values are for the free fatty acid DGLA, and the concentration of DGLA-CoA is expected to be a fraction of these levels.
| Biological Sample | Species | Condition | DGLA Concentration (% of total fatty acids) | Reference |
| Plasma | Human | Healthy | ~0.5 - 2.5% | [6] |
| Plasma Phospholipids | Mouse | Control | ~2.2% | [7] |
| Plasma Phospholipids | Mouse | 1 hr post DGLA injection | ~13.2% | [7] |
| Splenocyte Phospholipids | Mouse | Control | ~1.1% | [7] |
| Splenocyte Phospholipids | Mouse | 1 hr post DGLA injection | ~10.1% | [7] |
| Liver | Rat | DGLA-supplemented diet | Significantly increased vs. control | [8] |
| Serum | Rat | DGLA-supplemented diet | Significantly increased vs. control | [8] |
| Brain | Rat | DGLA-supplemented diet | Significantly increased vs. control | [8] |
Visualizations
DGLA-CoA Extraction Workflow
Caption: Workflow for the extraction of DGLA-CoA from tissue samples.
Dihomo-γ-Linolenic Acid Signaling Pathway
Caption: Metabolic pathway of Dihomo-γ-linolenic acid and its derivatives.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihomo-g-linolenic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Changes in the fatty acid composition of immune cells and plasma by intravenous injection of dihomo-gamma-linolenic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and metabolism of dihomo-gamma-linolenic acid (DGLA, 20:3n-6) by oral supplementation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA, an omega-3 polyunsaturated fatty acyl-CoA, is a critical intermediate in the metabolism of essential fatty acids. Its accurate isolation and quantification are paramount for studies in lipidomics, metabolic pathway analysis, and the development of therapeutics targeting fatty acid metabolism. Due to its high degree of unsaturation, this compound is highly susceptible to oxidation, necessitating carefully controlled protocols to ensure its integrity during isolation.
These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound from its corresponding free fatty acid, 11Z,14Z,17Z-eicosatrienoic acid. The protocol incorporates measures to minimize oxidative degradation and ensures high purity of the final product suitable for downstream applications.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog No. | Storage Temperature |
| 11Z,14Z,17Z-Eicosatrienoic acid | Cayman Chemical | 10008 | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Long-chain acyl-CoA synthetase (from Pseudomonas sp.) | Sigma-Aldrich | A9873 | -20°C |
| ATP, disodium (B8443419) salt | Sigma-Aldrich | A2383 | -20°C |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temperature |
| Potassium phosphate (B84403), monobasic (KH₂PO₄) | Sigma-Aldrich | P5655 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8760 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Butylated hydroxytoluene (BHT) | Sigma-Aldrich | B1378 | Room Temperature |
| Solid-Phase Extraction (SPE) Cartridges (C18, 100 mg) | Waters | WAT054955 | Room Temperature |
| Acetonitrile (HPLC grade) | Fisher Scientific | A998 | Room Temperature |
| Methanol (B129727) (HPLC grade) | Fisher Scientific | A452 | Room Temperature |
| Formic acid (Optima™ LC/MS grade) | Fisher Scientific | A117 | Room Temperature |
Table 2: Typical Yields and Purity
| Parameter | Value | Method of Determination |
| Starting amount of 11Z,14Z,17Z-Eicosatrienoic acid | 1 mg | - |
| Expected Yield of this compound | 0.8 - 1.2 mg | UV-Vis Spectroscopy (A₂₆₀) |
| Purity | >95% | RP-HPLC with UV detection |
| Recovery from SPE | 85-95% | Comparison of pre- and post-SPE samples by HPLC |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol describes the enzymatic conversion of 11Z,14Z,17Z-eicosatrienoic acid to its CoA ester using a long-chain acyl-CoA synthetase. All steps should be performed on ice to minimize degradation.
Materials:
-
11Z,14Z,17Z-Eicosatrienoic acid solution (10 mg/mL in ethanol, stored under argon)
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM MgCl₂, 2 mM DTT, 0.1% Triton X-100
-
Coenzyme A solution (20 mM in water)
-
ATP solution (100 mM in water)
-
Long-chain acyl-CoA synthetase (1 U/mL in 100 mM potassium phosphate buffer, pH 7.4)
-
BHT solution (10 mg/mL in ethanol)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents on ice:
-
180 µL of Reaction Buffer
-
10 µL of 11Z,14Z,17Z-Eicosatrienoic acid solution (final concentration 0.5 mg/mL)
-
10 µL of Coenzyme A solution (final concentration 1 mM)
-
5 µL of ATP solution (final concentration 5 mM)
-
1 µL of BHT solution (to prevent oxidation)
-
-
-
Initiation of the Reaction:
-
Add 10 µL of the long-chain acyl-CoA synthetase solution to the reaction mixture.
-
Gently mix by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour in a water bath.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 20 µL of 10% formic acid.
-
Vortex briefly and place on ice.
-
II. Purification of this compound by Solid-Phase Extraction (SPE)
This protocol purifies the synthesized this compound from the reaction mixture.
Materials:
-
C18 SPE Cartridge (100 mg)
-
Methanol
-
Deionized water
-
Wash Buffer: 20% Methanol in water
-
Elution Buffer: 80% Methanol in water
-
Nitrogen gas supply
Procedure:
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the entire reaction mixture from the synthesis step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and ATP.
-
Wash the cartridge with 3 mL of Wash Buffer to remove unreacted coenzyme A.
-
-
Elution:
-
Elute the this compound with 2 mL of Elution Buffer into a clean collection tube.
-
-
Drying:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Resuspend the dried product in 100 µL of 50% methanol for HPLC analysis or store at -80°C under argon.
-
III. Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol allows for the analysis of the purity and quantification of the isolated this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM Potassium Phosphate in water, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation:
-
Dilute the purified this compound sample 1:10 in 50% methanol.
-
-
Injection and Analysis:
-
Inject the diluted sample onto the HPLC system.
-
Monitor the chromatogram at 260 nm. The expected retention time for this compound will be in the later part of the gradient, typically between 20 and 25 minutes, due to its long acyl chain. The exact retention time should be confirmed with a standard if available.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area to a standard curve of a known long-chain acyl-CoA (e.g., oleoyl-CoA) or by using the molar extinction coefficient of the adenine (B156593) moiety of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Mandatory Visualization
Application Notes and Protocols: 11Z,14Z,17Z-Eicosatrienoyl-CoA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated, coenzyme A (CoA) thioester form of 11Z,14Z,17Z-eicosatrienoic acid, an omega-3 polyunsaturated fatty acid.[1][2] While the free fatty acid form is known to be a constituent of cell membranes and a precursor for bioactive lipid mediators, the CoA-activated form is a critical intermediate in various metabolic and signaling pathways.[1] These application notes provide detailed protocols for utilizing this compound in a range of in vitro assays relevant to drug discovery and biochemical research.
The study of fatty acyl-CoAs like this compound is essential for understanding lipid metabolism and its dysregulation in diseases such as metabolic syndrome, cardiovascular disease, and inflammatory conditions.[3][4] In vitro assays using this molecule can help identify and characterize enzymes involved in its metabolism and signaling functions, as well as screen for potential therapeutic modulators of these pathways.
Biochemical and Physiological Significance
This compound is an intermediate in the metabolism of omega-3 fatty acids. It can be a substrate for various enzymes, including acyltransferases, elongases, and desaturases, leading to the synthesis of more complex lipids and signaling molecules. Its structural similarity to other polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, suggests it may play a competitive role in metabolic pathways, potentially modulating inflammatory responses.[5][6]
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Enzymes Acting on this compound
| Enzyme | Source | Km (µM) | Vmax (nmol/min/mg) | Assay Conditions |
| Acyl-CoA Synthetase | Rat Liver Microsomes | 15 | 150 | 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM ATP, 1 mM CoA |
| Acyl-CoA Oxidase | Peroxisomes | 25 | 75 | 100 mM Potassium Phosphate (B84403) (pH 7.0), 0.1% Triton X-100, 50 µM FAD |
| Carnitine Palmitoyltransferase | Mitochondria | 10 | 200 | 50 mM HEPES (pH 7.2), 1 mM L-carnitine, 0.1% BSA |
Table 2: Example IC50 Values for Inhibitors of this compound Metabolism
| Inhibitor | Target Enzyme | IC50 (µM) | Assay System |
| Compound X | Acyl-CoA Synthetase | 5.2 | Recombinant Human ACSL4 |
| Compound Y | Acyl-CoA Oxidase | 12.8 | Isolated Rat Liver Peroxisomes |
| Compound Z | Carnitine Palmitoyltransferase | 8.5 | Purified Bovine CPT1 |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol measures the activity of acyl-CoA synthetase (ACS), which catalyzes the formation of this compound from the corresponding free fatty acid.
Materials:
-
11Z,14Z,17Z-Eicosatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Fluorometric probe for CoA detection
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 5 mM ATP.
-
Prepare a stock solution of 11Z,14Z,17Z-Eicosatrienoic acid in ethanol.
-
In a 96-well plate, add the enzyme source.
-
Add varying concentrations of 11Z,14Z,17Z-Eicosatrienoic acid to the wells.
-
Initiate the reaction by adding 1 mM CoA.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the remaining free CoA using a fluorometric probe according to the manufacturer's instructions.
-
Calculate ACS activity based on the consumption of CoA.
Expected Results: A decrease in fluorescence corresponding to the consumption of CoA, indicating the synthesis of this compound. The activity can be quantified by comparing to a standard curve of known CoA concentrations.
Protocol 2: In Vitro Acyl-CoA Oxidase Assay
This assay measures the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation pathway, using this compound as a substrate.
Materials:
-
This compound
-
Potassium phosphate buffer
-
Triton X-100
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or similar H2O2-detecting reagent)
-
Enzyme source (e.g., peroxisomal fraction)
-
96-well clear microplate
-
Spectrophotometric or fluorometric plate reader
Procedure:
-
Prepare a reaction buffer of 100 mM potassium phosphate (pH 7.0) with 0.1% Triton X-100 and 50 µM FAD.
-
Prepare a detection solution containing HRP and Amplex Red in the reaction buffer.
-
In a 96-well plate, add the enzyme source.
-
Add varying concentrations of this compound.
-
Add the detection solution to each well.
-
Incubate at 37°C and monitor the increase in absorbance or fluorescence over time.
-
The rate of H2O2 production is proportional to the acyl-CoA oxidase activity.
Expected Results: An increase in signal (absorbance or fluorescence) over time, which is proportional to the rate of this compound oxidation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential metabolic fate of this compound and a general workflow for its use in in vitro assays.
Conclusion
The protocols and data presented here provide a framework for the in vitro investigation of this compound. These assays can be adapted for high-throughput screening of compound libraries to identify novel modulators of omega-3 fatty acid metabolism, offering potential therapeutic avenues for a variety of diseases. The provided diagrams offer a visual guide to the metabolic context and experimental design for studying this important lipid intermediate. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]
- 2. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. mdpi.com [mdpi.com]
- 6. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell Culture Experiments with Dihomo-γ-Linolenic Acid-CoA
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The user request specified "Dihomo-α-Linolenic Acid-CoA." Extensive research has revealed a lack of scientific literature pertaining to this specific isomer. It is highly probable that the intended compound of interest is the well-studied and biologically significant isomer, Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) . All information herein pertains to DGLA and its corresponding CoA ester.
Introduction
Dihomo-γ-linolenic acid (DGLA) is an omega-6 polyunsaturated fatty acid that plays a crucial role in cellular signaling and inflammation. As the precursor to anti-inflammatory eicosanoids and a competitive inhibitor of pro-inflammatory pathways, DGLA and its activated form, DGLA-CoA, are of significant interest in drug development and cellular research. These application notes provide detailed protocols and quantitative data to facilitate the use of DGLA-CoA in cell culture experiments.
Data Presentation
The following tables summarize the quantitative effects of DGLA treatment on various cell types.
Table 1: Effect of DGLA on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human PBMCs | DGLA | 50-200 µM | Significant reduction in TNF-α levels | [1] |
| Human PBMCs | DGLA | 25-200 µM | Reduction in IL-10 levels | [1] |
| Human PBMCs | DGLA | 100 µM | TNF-α and IL-10 levels reduced to ~60% of control | [1] |
| Human PBMCs | DGLA | 100 µM | No significant effect on IL-6 levels | [1] |
Table 2: Effect of DGLA on Macrophage Gene Expression and Function
| Cell Type | Treatment | Effect | Reference |
| RAW 264.7 Macrophages | DGLA + LPS | Decreased nitric oxide production | [2] |
| RAW 264.7 Macrophages | DGLA + LPS | Decreased expression of nitric oxide synthase and arginase genes | [2] |
| THP-1 Macrophages | DGLA | Attenuated pro-inflammatory gene expression | [1] |
| THP-1 Macrophages | DGLA | Reduced chemokine-driven monocytic migration | [1][3] |
| THP-1 Macrophages | DGLA | Reduced modified LDL uptake and cholesteryl ester accumulation | [3] |
| THP-1 Macrophages | DGLA | Stimulated cholesterol efflux | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving DGLA and a general workflow for cell culture experiments.
Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).
Caption: General experimental workflow for DGLA-CoA cell culture studies.
Experimental Protocols
Protocol 1: Preparation of DGLA-CoA Stock Solution
Note: Direct synthesis of DGLA-CoA can be complex. A common and effective alternative is to provide DGLA to the cells, which will then endogenously convert it to DGLA-CoA. The following protocol details the preparation of a DGLA stock solution for cell culture treatment.
Materials:
-
Dihomo-γ-linolenic acid (DGLA)
-
Ethanol (B145695), absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
Procedure:
-
Prepare a DGLA stock solution: Dissolve DGLA in absolute ethanol to a concentration of 100 mM. Store this stock solution at -20°C under nitrogen or argon to prevent oxidation.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Filter-sterilize the solution through a 0.22 µm filter.
-
Complex DGLA with BSA: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. Slowly add the DGLA stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., for a 10 mM working stock, add 100 µl of 100 mM DGLA to 900 µl of 10% BSA). The molar ratio of DGLA to BSA should be between 3:1 and 6:1. c. Incubate the DGLA-BSA complex at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilization and Storage: Filter-sterilize the DGLA-BSA complex through a 0.22 µm filter. This is now your working stock solution. It can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment with DGLA-BSA Complex
Materials:
-
Cultured cells of interest (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
DGLA-BSA working stock solution (from Protocol 1)
-
Vehicle control (10% BSA in PBS without DGLA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth during the experiment. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium: Dilute the DGLA-BSA working stock solution and the vehicle control into pre-warmed complete cell culture medium to achieve the desired final concentrations of DGLA.
-
Cell Treatment: a. Remove the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the prepared treatment medium (containing either DGLA-BSA or vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and experimental endpoint.
-
Harvesting: Following incubation, harvest the cell supernatant and/or cell lysates for downstream analysis as outlined in the experimental workflow.
Protocol 3: Analysis of DGLA Metabolites by LC-MS
Materials:
-
Cell supernatant or cell lysate
-
Internal standards (e.g., deuterated PGE1, 15-HETrE)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Sample Preparation: a. To 1 ml of cell supernatant or cell lysate, add an appropriate amount of internal standard. b. Acidify the sample to pH ~3.5 with formic acid.
-
Solid-Phase Extraction (SPE): a. Condition an SPE cartridge with methanol (B129727) followed by water. b. Load the acidified sample onto the SPE cartridge. c. Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove interfering substances. d. Elute the DGLA metabolites with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
LC-MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the sample in a small volume of the initial mobile phase. c. Inject the sample onto a reverse-phase C18 column. d. Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). e. Detect and quantify the metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
These protocols provide a foundation for conducting robust and reproducible cell culture experiments with DGLA-CoA. Researchers should optimize these protocols for their specific cell types and experimental goals.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of dihimo-γ-linolenic acid (DGLA) in mouse macrophages and a zebrafish model of gut inflammation - ILANIT 2020 [program.eventact.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for 11Z,14Z,17Z-Eicosatrienoyl-CoA in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated coenzyme A (CoA) ester of dihomo-α-linolenic acid, an omega-3 polyunsaturated fatty acid (PUFA). As an intermediate in the omega-3 fatty acid metabolic pathway, it serves as a critical substrate for key enzymes involved in the production of downstream biologically active lipids. These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize enzyme function and to screen for potential modulators of the omega-3 metabolic cascade. The primary enzymes of interest for which this molecule acts as a substrate are Delta-5 Desaturase (FADS1) and as a product of Fatty Acid Elongase (ELOVL).
Key Applications
-
Substrate for Delta-5 Desaturase (FADS1) Assays: this compound is a direct substrate for FADS1, which catalyzes the introduction of a double bond at the delta-5 position to form eicosatetraenoic acid (20:4n-3), a precursor to anti-inflammatory eicosanoids. Assays using this substrate are crucial for studying FADS1 activity and for the discovery of inhibitors or activators of this enzyme.
-
Product in Fatty Acid Elongase (ELOVL) Assays: this compound is the elongation product of stearidonic acid (18:4n-3). ELOVL enzymes, particularly ELOVL5, are responsible for this two-carbon chain extension. Assays measuring the formation of this compound from stearidonyl-CoA are essential for characterizing elongase activity and specificity.
-
Investigating Omega-3 Metabolism and Drug Discovery: The enzymatic conversion of this compound is a pivotal step in the omega-3 pathway. Therefore, it is a valuable tool in drug discovery for inflammatory diseases, cardiovascular conditions, and neurological disorders where omega-3 fatty acids play a protective role.
Quantitative Data
The following tables summarize the available quantitative data for the enzymatic reactions involving this compound and its related analogs.
Table 1: Kinetic Parameters for Delta-5 Desaturase (FADS1)
| Substrate | Enzyme Source | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 20:3n-6 (Dihomo-γ-linolenic acid)* | Human Fetal Liver Microsomes | 3.9 | 9.1 | [1] |
Table 2: Substrate Specificity of Fatty Acid Elongase 5 (ELOVL5)
| Substrate | Enzyme Source | Elongation Activity | Reference |
| 18:3n-6 (γ-linolenic acid) | Murine | High | [2] |
| 18:4n-3 (Stearidonic acid) | Murine | High | [2] |
| 20:4n-6 (Arachidonic acid) | Murine | Moderate | [2] |
| 20:5n-3 (Eicosapentaenoic acid) | Murine | Moderate | [2] |
Note: ELOVL5 demonstrates broad specificity for C18 and C20 polyunsaturated fatty acids, including the precursor to this compound.
Signaling Pathway
The enzymatic conversion of this compound is a key step in the omega-3 polyunsaturated fatty acid metabolic pathway. This pathway leads to the synthesis of important anti-inflammatory mediators.
Experimental Protocols
Protocol 1: In Vitro Delta-5 Desaturase (FADS1) Activity Assay
This protocol describes the measurement of FADS1 activity using this compound as a substrate. The product, eicosatetraenoyl-CoA, is quantified by LC-MS/MS.
Materials:
-
This compound (substrate)
-
Eicosatetraenoyl-CoA (product standard)
-
Microsomal protein preparation (from liver or recombinant FADS1-expressing cells)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 0.33 M sucrose, 1 mg/mL BSA, 4 mM NADH, 4000 U/mL catalase
-
Reaction Stop Solution: 2 M Potassium Hydroxide
-
Internal Standard (e.g., d8-Arachidonic Acid)
-
LC-MS/MS system with a C18 reverse-phase column
Workflow Diagram:
Procedure:
-
Microsome Preparation: Isolate microsomes from a suitable source (e.g., rat liver or cells overexpressing human FADS1) by differential centrifugation.[3] Resuspend the microsomal pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Microsomal protein (50-100 µg)
-
Assay Buffer to a final volume of 190 µL
-
This compound (to a final concentration of 10-50 µM)
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 10 µL of 40 mM NADH (final concentration 2 mM).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 2 M KOH.
-
Saponification and Extraction: Incubate at 65°C for 30 minutes to saponify the acyl-CoAs. Acidify the reaction with HCl and extract the free fatty acids using a suitable organic solvent (e.g., hexane (B92381)/isopropanol). Add an internal standard before extraction for accurate quantification.
-
LC-MS/MS Analysis: Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis. Separate the substrate and product using a C18 column and detect using negative ion mode electrospray ionization. Monitor the specific mass transitions for 11Z,14Z,17Z-eicosatrienoic acid and eicosatetraenoic acid.
-
Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve of eicosatetraenoic acid. Calculate the enzyme activity as pmol of product formed per minute per mg of protein.
Protocol 2: In Vitro Fatty Acid Elongase (ELOVL) Activity Assay
This protocol measures the activity of ELOVL enzymes by quantifying the formation of this compound from stearidonyl-CoA.
Materials:
-
Stearidonyl-CoA (substrate)
-
[14C]-Malonyl-CoA (radiolabeled co-substrate)
-
This compound (product standard)
-
Microsomal protein preparation (from liver or recombinant ELOVL-expressing cells)
-
Elongase Assay Buffer: 20 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM EDTA, 5% (v/v) glycerol, 0.3 M ammonium (B1175870) sulfate
-
NADPH
-
Reaction Stop Solution: 10% (w/v) KOH in 50% ethanol
-
Scintillation cocktail
Workflow Diagram:
Procedure:
-
Microsome Preparation: Prepare microsomes as described in Protocol 1. Resuspend the pellet in Elongase Assay Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Microsomal protein (100-200 µg)
-
Elongase Assay Buffer to a final volume of 180 µL
-
1 mM NADPH
-
Stearidonyl-CoA (to a final concentration of 20-100 µM)
-
-
Initiate Reaction: Pre-incubate the mixture at 37°C for 3 minutes. Initiate the reaction by adding 20 µL of [14C]-Malonyl-CoA (final concentration 50 µM, specific activity ~2000 dpm/nmol).
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction and Saponification: Terminate the reaction by adding 1 mL of 10% KOH in 50% ethanol. Incubate at 80°C for 1 hour to saponify the fatty acyl-CoAs.
-
Extraction: Cool the tubes on ice and acidify with 200 µL of 6 M HCl. Extract the fatty acids by adding 1 mL of hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Quantification: Transfer the upper hexane layer to a scintillation vial, evaporate the solvent, and add a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of malonyl-CoA incorporated into the elongated fatty acid product and express the enzyme activity as nmol of malonyl-CoA incorporated per minute per mg of protein.
Troubleshooting and Considerations
-
Substrate Stability: Fatty acyl-CoAs can be prone to hydrolysis. Store stock solutions at -80°C and handle them on ice.
-
Enzyme Activity: The activity of microsomal enzymes can vary depending on the preparation method and storage conditions. It is recommended to use freshly prepared microsomes or aliquots that have been flash-frozen and stored at -80°C.
-
LC-MS/MS Optimization: For accurate quantification, it is essential to optimize the LC gradient and MS/MS parameters (e.g., collision energy, fragment ions) for both the substrate and the product.
-
Radiolabeled Substrates: When using radiolabeled substrates, ensure appropriate handling and disposal procedures are followed according to institutional guidelines.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a substrate to investigate the key enzymes of the omega-3 fatty acid metabolic pathway, facilitating a deeper understanding of lipid metabolism and aiding in the development of novel therapeutics.
References
Application Notes & Protocols for the Analysis of Acyl-CoA Esters
Introduction
Acyl-coenzyme A (acyl-CoA) esters are central metabolites in numerous cellular processes, including the biosynthesis and oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, and the regulation of gene expression through protein acylation. Given their pivotal role in metabolism and cellular signaling, the accurate and sensitive quantification of acyl-CoA species is crucial for researchers, scientists, and drug development professionals. This document provides an overview of common analytical techniques, detailed experimental protocols, and comparative quantitative data to guide the analysis of these critical molecules.
Analytical Techniques Overview
The analysis of acyl-CoAs is challenging due to their low abundance, structural diversity, and inherent instability. Several techniques have been developed to overcome these challenges, with liquid chromatography-mass spectrometry (LC-MS) being the most prevalent and powerful method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for acyl-CoA analysis, offering high sensitivity, selectivity, and the ability to measure a wide range of acyl-CoA species simultaneously. Reversed-phase liquid chromatography (RPLC) is commonly used for separation, coupled with tandem mass spectrometry (MS/MS) for detection and quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A more traditional method, HPLC-UV is less sensitive than LC-MS but can be effective for analyzing more abundant short-chain acyl-CoAs. Detection is typically performed at 254 or 260 nm, corresponding to the adenine (B156593) moiety of the CoA molecule.
-
Enzymatic Assays: These assays are specific for a particular acyl-CoA, such as acetyl-CoA or malonyl-CoA. They rely on enzymes that use the acyl-CoA as a substrate, leading to the production of a detectable product (e.g., NADH, NADPH, or a colored/fluorescent compound). While highly specific, they are low-throughput and not suitable for profiling multiple acyl-CoAs.
Quantitative Data Summary
The performance of different analytical methods for acyl-CoA analysis can vary significantly. The following table summarizes typical quantitative data for LC-MS-based methods from various studies to provide a comparative overview.
| Acyl-CoA Species | Method | LLOQ (pmol) | Linear Range (pmol) | Reference |
| Acetyl-CoA | LC-MS/MS | 0.1 - 1.0 | 0.1 - 100 | |
| Malonyl-CoA | LC-MS/MS | 0.05 - 0.5 | 0.05 - 50 | |
| Succinyl-CoA | LC-MS/MS | 0.1 - 0.8 | 0.1 - 80 | |
| HMG-CoA | LC-MS/MS | 0.2 - 1.0 | 0.2 - 100 | |
| Palmitoyl-CoA | LC-MS/MS | 0.02 - 0.1 | 0.02 - 20 | |
| Oleoyl-CoA | LC-MS/MS | 0.02 - 0.1 | 0.02 - 20 |
LLOQ: Lower Limit of Quantification
Experimental Workflows and Signaling Pathways
General Workflow for Acyl-CoA Analysis
The following diagram illustrates a typical experimental workflow for the analysis of acyl-CoAs from biological samples using LC-MS.
Role of Acetyl-CoA in Cellular Metabolism
Acetyl-CoA is a central hub in metabolism, linking glycolysis, fatty acid oxidation, and the TCA cycle. It is also the acetyl group donor for protein acetylation, a key post-translational modification.
Detailed Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol describes the extraction of acyl-CoAs from adherent mammalian cells for subsequent LC-MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Extraction Buffer: 75% Methanol, 25% Water, with 10 mM ammonium (B1175870) acetate (B1210297), pre-chilled to -20°C
-
Internal Standards (IS): A mixture of stable isotope-labeled acyl-CoAs (e.g., [¹³C₃]-Malonyl-CoA, [¹³C₂]-Acetyl-CoA)
-
Cell scrapers
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture plates (e.g., 6-well or 10 cm dishes).
-
Washing: Aspirate the culture medium. Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any remaining medium.
-
Metabolism Quenching and Extraction:
-
After the final PBS wash, add 1 mL of pre-chilled (-20°C) Extraction Buffer containing the internal standards to each well.
-
Immediately place the plate on dry ice for 10 minutes to quench metabolic activity and freeze the cells.
-
-
Cell Lysis and Collection:
-
Thaw the plate on ice.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
The sample is now ready for LC-MS analysis or can be stored at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general method for the analysis of a broad range of acyl-CoAs using a reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) system.
Instrumentation and Columns:
-
LC System: A high-performance liquid chromatography system capable of binary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-12 min: 60% to 98% B
-
12-14 min: 98% B
-
14-15 min: 98% to 2% B
-
15-20 min: 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each acyl-CoA and internal standard. For example:
-
Acetyl-CoA: m/z 810.1 -> 303.1
-
Malonyl-CoA: m/z 854.1 -> 347.1
-
Palmitoyl-CoA: m/z 1006.5 -> 499.3
-
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for each acyl-CoA and internal standard using the instrument's software.
-
Standard Curve: Generate a standard curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of each acyl-CoA in the samples by interpolating their peak area ratios from the standard curve.
Application Note: Derivatization of Dihomo-α-Linolenic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihomo-α-linolenic acid (DGLA) is a polyunsaturated fatty acid of significant interest in various research fields, including nutrition, pharmacology, and clinical diagnostics. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent low volatility and high polarity of free fatty acids like DGLA make their direct analysis by GC challenging, often resulting in poor peak shape and inaccurate quantification.[1][2][3] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile functional group.[1][3] This application note provides detailed protocols for the derivatization of DGLA for GC analysis, focusing on the widely used methods of esterification to form fatty acid methyl esters (FAMEs) and silylation.
Derivatization Methods
The two primary methods for derivatizing fatty acids for GC analysis are esterification and silylation. The choice of method depends on the sample matrix, the presence of other lipid classes, and the specific requirements of the analysis.
-
Esterification (Formation of Fatty Acid Methyl Esters - FAMEs): This is the most common method for fatty acid analysis.[4] It involves the conversion of the carboxylic acid group to a methyl ester. This can be achieved through acid-catalyzed or base-catalyzed reactions.
-
Acid-Catalyzed Esterification: Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are frequently used.[3][5] This method is effective for a wide range of lipid classes, including free fatty acids and glycerolipids.[3][6]
-
Base-Catalyzed Transesterification: This method is rapid and efficient for glycerides but is not suitable for free fatty acids.[3]
-
-
Silylation: This method involves the replacement of the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[1] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[1][2] Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups.[2]
Experimental Protocols
The following are detailed protocols for the derivatization of DGLA using acid-catalyzed esterification and silylation.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is suitable for the esterification of DGLA from total lipid extracts.
Materials:
-
Dried lipid extract containing Dihomo-α-Linolenic Acid
-
14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent
-
Hexane (B92381) (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Sample Preparation: Start with a dried lipid extract (1-10 mg) in a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 0.5 mL of 14% BF₃-Methanol reagent to the dried sample.[3]
-
Reaction: Tightly cap the tube and vortex for 10 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[3]
-
Reaction Termination and Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction.[3]
-
Add 1 mL of hexane to extract the FAMEs.
-
Vortex thoroughly for 30 seconds.
-
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the DGLA methyl ester.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[3]
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is effective for the derivatization of free fatty acids.
Materials:
-
Dried fatty acid sample containing Dihomo-α-Linolenic Acid
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (B109758), Acetonitrile, or Pyridine)
-
2 mL glass GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried fatty acid sample (approximately 1 mg) into a 2 mL GC vial. It is critical that the sample is free of water.[1]
-
Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial.[1] A molar excess of the reagent is necessary for complete derivatization.
-
Reaction Incubation:
-
Cooling and Dilution:
-
After incubation, remove the vial and let it cool to room temperature.
-
The sample can be injected directly or diluted with a suitable solvent like dichloromethane before analysis.[1]
-
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
Data Presentation
The successful derivatization of Dihomo-α-Linolenic Acid will result in a single, sharp peak in the gas chromatogram corresponding to its methyl ester or TMS-ester derivative. The retention time and peak area can be used for identification and quantification, respectively. Below is a table summarizing typical parameters for the GC analysis of DGLA derivatives.
| Parameter | DGLA-Methyl Ester (FAME) | DGLA-Trimethylsilyl Ester (TMS) |
| Derivatization Reagent | BF₃-Methanol or Methanolic HCl | BSTFA + 1% TMCS |
| Reaction Temperature | 60 - 100°C | 60 - 100°C |
| Reaction Time | 10 - 60 minutes | 15 - 60 minutes |
| Volatility | High | Very High |
| Stability | Excellent | Good (moisture sensitive) |
| Typical GC Column | Polar (e.g., FAMEWAX, BPX-70) | Non-polar to mid-polar (e.g., DB-5) |
| Detection Method | FID, MS | MS |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of Dihomo-α-Linolenic Acid for GC analysis.
Caption: General workflow for DGLA derivatization and GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11Z,14Z,17Z-Eicosatrienoyl-CoA is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (dihomo-α-linolenic acid), a rare omega-3 polyunsaturated fatty acid.[1] As a key metabolic intermediate, its fluorescently labeled counterpart is an invaluable tool for investigating lipid metabolism, enzyme kinetics, and cellular signaling pathways. These application notes provide detailed protocols for the synthesis, purification, and application of fluorescently labeled this compound.
Data Presentation
Table 1: Spectroscopic Properties of Fluorescently Labeled 11Z,14Z,17Z-Eicosatrienoic Acid Analogs
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| BODIPY™ FL | 505 | 513 | ~0.90 | ~80,000 |
| NBD | 466 | 539 | ~0.30 | ~22,000 |
Note: Spectroscopic properties are approximate and can vary with the solvent environment.
Table 2: Comparison of Synthesis Methods for Fluorescent this compound
| Method | Principle | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Enzymatic | Acyl-CoA synthetase-mediated ligation of fluorescent fatty acid and Coenzyme A.[2][3][4] | 40-60% | >95% | High specificity, mild reaction conditions. | Enzyme cost and stability, potential for enzyme inhibition by the fluorescent substrate. |
| Chemical | Activation of the fluorescent fatty acid (e.g., as an N-hydroxysuccinimide ester) followed by reaction with Coenzyme A.[5] | 50-70% | >90% | Higher potential yield, no enzyme required. | Harsher reaction conditions may degrade polyunsaturated fatty acids, potential for side reactions. |
Experimental Protocols
Two primary methods for the synthesis of fluorescently labeled this compound are presented: enzymatic and chemical synthesis. Both methods start with a fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid.
Protocol 1: Fluorescent Labeling of 11Z,14Z,17Z-Eicosatrienoic Acid
This protocol describes the labeling of 11Z,14Z,17Z-eicosatrienoic acid with a BODIPY™ dye at the carboxylic acid group.
Materials:
-
11Z,14Z,17Z-Eicosatrienoic acid
-
BODIPY™ FL, SE (Succinimidyl Ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-phase HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve 1 mg of 11Z,14Z,17Z-eicosatrienoic acid in 200 µL of anhydrous DMF.
-
Add 1.5 molar equivalents of DIPEA to the solution.
-
Add 1.2 molar equivalents of BODIPY™ FL, SE dissolved in 50 µL of anhydrous DMF.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark, with gentle stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purify the product by reversed-phase HPLC using a C18 column and a gradient of water/ACN with 0.1% TFA.
-
Collect the fluorescent fractions and confirm the product identity by mass spectrometry.
-
Evaporate the solvent under a stream of nitrogen and store the labeled fatty acid at -20°C.
Protocol 2: Enzymatic Synthesis of Fluorescent this compound
This protocol utilizes a long-chain acyl-CoA synthetase to ligate the fluorescently labeled fatty acid to Coenzyme A.
Materials:
-
Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid (from Protocol 1)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A lithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reversed-phase HPLC system
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM CoA
-
0.1% Triton X-100
-
50 µM Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
5-10 µg Long-chain acyl-CoA synthetase
-
-
Adjust the final volume to 100 µL with buffer.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 10 µL of 10% TFA.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Purify the supernatant containing the fluorescent acyl-CoA by reversed-phase HPLC as described in Protocol 1.
-
Quantify the product using the extinction coefficient of the fluorophore.
Protocol 3: Chemical Synthesis of Fluorescent this compound
This protocol provides an alternative chemical synthesis route.
Materials:
-
Fluorescently labeled 11Z,14Z,17Z-eicosatrienoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A lithium salt
-
Sodium bicarbonate buffer (pH 8.0)
-
Anhydrous Dioxane
-
Reversed-phase HPLC system
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 1 mg of the fluorescently labeled fatty acid in 200 µL of anhydrous dioxane.
-
Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of DCC.
-
Stir the reaction at room temperature for 4-6 hours in the dark.
-
Monitor the formation of the NHS ester by TLC.
-
Filter the reaction to remove the dicyclohexylurea precipitate.
-
-
Reaction with Coenzyme A:
-
Dissolve 1.5 molar equivalents of Coenzyme A in 500 µL of 100 mM sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated fluorescent fatty acid solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4 hours at room temperature in the dark.
-
-
Purification:
-
Acidify the reaction mixture with 1% TFA.
-
Purify the product by reversed-phase HPLC as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of fluorescently labeled this compound.
Caption: General metabolic pathways and applications of fluorescently labeled this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA, a key intermediate in lipid metabolism and signaling. The following sections detail the software, experimental protocols, and data analysis workflows necessary for the accurate quantification and interpretation of this analyte in biological samples.
Introduction to this compound Analysis
This compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid, an omega-3 fatty acid. As a central metabolite, its levels can reflect the activity of various metabolic and signaling pathways, including those involved in inflammation and cellular signaling. Accurate and robust analytical methods are crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.
Software for Data Acquisition and Analysis
A variety of software platforms can be utilized for the analysis of this compound data, from instrument control to statistical analysis and pathway visualization.
Table 1: Recommended Software for this compound Data Analysis
| Software Name | Developer/Provider | Key Features | Application Stage |
| MassHunter | Agilent Technologies | Instrument control, data acquisition, qualitative and quantitative data analysis. | Data Acquisition & Processing |
| Xcalibur | Thermo Fisher Scientific | Instrument control, data acquisition, and processing for Thermo Fisher mass spectrometers. | Data Acquisition & Processing |
| Analyst | SCIEX | Instrument control and data acquisition for SCIEX mass spectrometers. | Data Acquisition & Processing |
| MetaboAnalyst | Xia Lab, McGill University | A web-based platform for comprehensive metabolomics data analysis, including statistical analysis, functional interpretation, and pathway analysis.[1] | Statistical Analysis & Interpretation |
| LIQUID | Pacific Northwest National Laboratory | Open-source software for identifying lipids in LC-MS/MS-based lipidomics data.[2] | Lipid Identification |
| Lipostar2 | Waters Corporation | Comprehensive software for LC-MS/MS-based lipidomics that includes raw data import, peak detection, identification, quantification, and statistical analysis.[3] | Comprehensive Workflow |
| Lipid Annotator | Agilent Technologies | Provides comprehensive lipid annotation from Q-TOF data.[4] | Lipid Identification |
| LipidCreator | University of Vienna | A tool for targeted lipidomics assays that accelerates the analysis of specific lipid groups and signaling molecules.[5] | Targeted Method Development |
| MetaboScape | Bruker | All-in-one software suite for discovery metabolomics and lipidomics, featuring feature detection, statistical analysis, and compound identification.[6] | Comprehensive Workflow |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of this compound from biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization : Homogenize tissue samples or cell pellets in a suitable buffer on ice.
-
Internal Standard Spiking : Add an appropriate internal standard, such as a stable isotope-labeled C20:3-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate.
-
Protein Precipitation : Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and centrifuge to pellet the precipitate.
-
Solid-Phase Extraction :
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution : Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 10 mM ammonium (B1175870) hydroxide.
-
Mobile Phase B : Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient : A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate : 0.2-0.4 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ionization Source Parameters : Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.
Multiple Reaction Monitoring (MRM)
A generic and powerful approach for the detection of all acyl-CoAs is to use a programmed multiple reaction monitoring (MRM) method that scans for the characteristic neutral loss of 507 Da from the precursor ion ([M+H]+).[5][7][8]
Table 2: Generic MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Purpose |
| Any Acyl-CoA | Calculated mass of the specific acyl-CoA | [M-507+H]+ | Quantification |
| Any Acyl-CoA | Calculated mass of the specific acyl-CoA | 428.1 | Confirmation |
For this compound (Molecular Formula: C41H68N7O17P3S), the monoisotopic mass is approximately 1075.37 Da.
Table 3: Specific MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 1076.4 | 569.4 | 30-40 |
| This compound | 1076.4 | 428.1 | 40-50 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 4: Example Quantitative Data for this compound
| Sample ID | Condition | This compound (pmol/mg protein) | Standard Deviation |
| Control_1 | Vehicle | 1.25 | 0.15 |
| Control_2 | Vehicle | 1.38 | 0.21 |
| Control_3 | Vehicle | 1.19 | 0.18 |
| Treatment_A_1 | Drug X | 2.56 | 0.32 |
| Treatment_A_2 | Drug X | 2.78 | 0.29 |
| Treatment_A_3 | Drug X | 2.65 | 0.35 |
| Treatment_B_1 | Drug Y | 0.89 | 0.11 |
| Treatment_B_2 | Drug Y | 0.95 | 0.13 |
| Treatment_B_3 | Drug Y | 0.82 | 0.10 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Signaling Pathway
This compound is a substrate for the synthesis of various signaling molecules known as eicosanoids. The following diagram depicts the major metabolic pathways.
Caption: Metabolic fate of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Global Analysis of Retina Lipids by Complementary Precursor Ion and Neutral Loss Mode Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
The primary challenges in the quantification of this compound include:
-
Low Abundance: This is a relatively rare polyunsaturated fatty acyl-CoA, often present in low nanomolar concentrations in tissues.[1][2]
-
Chemical Instability: The presence of three double bonds makes it susceptible to oxidation. Proper sample handling and storage at low temperatures (-80°C) are critical.[3]
-
Extraction Efficiency: Efficiently extracting this polar molecule from complex biological matrices while minimizing degradation is challenging. Common methods involve solvent precipitation with methanol (B129727) or acetonitrile (B52724) mixtures.[1][4]
-
Chromatographic Resolution: Separating this compound from other isomeric and structurally similar acyl-CoAs requires optimized liquid chromatography methods, typically using C18 reversed-phase columns.[4]
-
Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making absolute quantification challenging.
-
Selection of Internal Standard: Choosing a suitable internal standard that is not naturally present in the sample and mimics the behavior of the analyte is crucial for accurate quantification.[5]
Q2: What is the recommended method for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs like this compound.[6][7] This technique offers high selectivity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which minimizes interference from the complex biological matrix.[8]
Q3: How should I prepare my samples for this compound analysis?
A common and effective method for extracting a broad range of acyl-CoAs involves the following steps:[4]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent, such as 80% methanol in water.[4]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[4]
-
Drying and Reconstitution: Dry the supernatant, for instance, under a stream of nitrogen, and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis, such as 5% sulfosalicylic acid.[4][6]
Q4: What type of internal standard should I use?
The ideal internal standard should be a structurally similar molecule that is not endogenously present in the sample.[5] For acyl-CoA analysis, odd-chain fatty acyl-CoAs (e.g., C17:0-CoA or C19:0-CoA) or stable isotope-labeled analogs (e.g., ¹³C-labeled this compound) are commonly used.[9] Stable isotope-labeled internal standards are preferred as they co-elute with the analyte and experience similar ionization effects, leading to more accurate quantification.
Troubleshooting Guide
Issue: Low or no signal for this compound
-
Possible Cause 1: Analyte Degradation.
-
Solution: Ensure samples are always kept on ice or at 4°C during preparation. Use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvent to prevent oxidation. Store extracts at -80°C and analyze them as soon as possible.[3]
-
-
Possible Cause 2: Inefficient Extraction.
-
Solution: Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) for sample cleanup and enrichment after the initial solvent extraction.[6]
-
-
Possible Cause 3: Poor Ionization.
-
Solution: Optimize the mass spectrometer source parameters, including electrospray voltage, gas flows, and temperature. Acyl-CoAs are typically analyzed in positive ion mode.[9]
-
Issue: Poor chromatographic peak shape (e.g., tailing, broad peaks)
-
Possible Cause 1: Inappropriate Column or Mobile Phase.
-
Solution: Use a high-quality C18 reversed-phase column with a small particle size (e.g., 1.8 µm) for better resolution.[4] Optimize the mobile phase gradient. A common mobile phase consists of water with a volatile buffer (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and acetonitrile or methanol with the same additives as mobile phase B.[4]
-
-
Possible Cause 2: Sample Overload.
-
Solution: Dilute the sample before injection.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Improve sample cleanup using techniques like SPE. A dilution of the sample can also mitigate matrix effects.
-
Issue: High variability between replicate injections
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure precise and consistent execution of the extraction protocol for all samples. Use an automated liquid handler if available.
-
-
Possible Cause 2: Instability of the Analyte in the Autosampler.
-
Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of this compound in the reconstituted extracts.
-
-
Possible Cause 3: LC-MS System Instability.
-
Solution: Equilibrate the LC-MS system thoroughly before starting the analytical run. Monitor system suitability by injecting a standard solution periodically throughout the run.
-
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation (based on[1][4])
-
For cultured cells, rinse with ice-cold PBS, scrape, and pellet by centrifugation.
-
For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Homogenize the cell pellet or tissue powder in 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., C17:0-CoA).
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% sulfosalicylic acid in water/acetonitrile (95:5, v/v).
2. LC-MS/MS Analysis (based on[4][8])
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid |
| Gradient | Start with 2% B, increase to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ion (Q3) | Characteristic fragment ion (e.g., neutral loss of 507 Da) |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 11,14,17-Eicosatrienoic acid | C20H34O2 | CID 5282827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lmdb.ca [lmdb.ca]
- 8. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 9. A biosynthetic pathway generating 12-hydroxy-5,8,14-eicosatrienoic acid from arachidonic acid is active in mouse skin microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
11Z,14Z,17Z-Eicosatrienoyl-CoA stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11Z,14Z,17Z-Eicosatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during my experiments?
A1: The stability of this compound is influenced by several factors. The main causes of degradation are:
-
Hydrolysis: The thioester bond in the molecule is susceptible to hydrolysis, a process that is accelerated in alkaline and strongly acidic conditions.[1]
-
Enzymatic Degradation: Cellular extracts and tissues contain acyl-CoA thioesterases (ACOTs) which can enzymatically hydrolyze the thioester bond.[1]
-
Oxidation: The polyunsaturated eicosatrienoyl chain is prone to oxidation. Additionally, the thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides.[1]
-
Elevated Temperatures: Higher temperatures increase the rates of both chemical hydrolysis and enzymatic degradation.[1]
Q2: How does pH affect the stability of my this compound samples?
A2: The pH of your solution is a critical determinant of stability. The thioester bond is most stable in a slightly acidic environment.
-
Alkaline pH (pH > 7.0): Significantly increases the rate of chemical hydrolysis of the thioester bond.[1]
-
Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strong acidity can also lead to hydrolysis.[1]
-
Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1]
Q3: What are the recommended storage conditions for long-term and short-term use of this compound?
A3: For long-term stability, it is essential to store this compound as a dry pellet at -80°C.[1][2] For short-term storage of stock solutions, -80°C is also recommended for periods up to 6 months, while for very short-term use (up to one month), -20°C can be acceptable.[2] Always minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in enzymatic assays using this compound.
-
Potential Cause 1: Degradation of the Acyl-CoA. Your stock solution or experimental dilutions may have degraded.
-
Solution: Prepare fresh dilutions for each experiment from a properly stored stock. Verify the pH of your buffers, ensuring they are within the optimal range of 4.0-6.8.[1] Consider reconstituting the dry pellet in an organic solvent like methanol (B129727) for better stability over purely aqueous solutions.[3]
-
-
Potential Cause 2: Enzymatic Degradation in Cell Lysates. If using cell or tissue extracts, endogenous acyl-CoA thioesterases may be cleaving your substrate.
-
Solution: Ensure that your extraction buffers contain inhibitors of thioesterases and that the extraction is performed at low temperatures (e.g., on ice) to minimize enzymatic activity.[1]
-
-
Potential Cause 3: Oxidation. The polyunsaturated nature of the fatty acyl chain makes it susceptible to oxidation, which can affect its interaction with enzymes.
-
Solution: Use degassed buffers and consider adding an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Issue 2: Low recovery of this compound after extraction from biological samples.
-
Potential Cause: Suboptimal Extraction Protocol. The chosen method may not be efficient for this specific long-chain polyunsaturated acyl-CoA.
-
Solution: Employ a robust extraction method. A common approach involves solid-phase extraction. Ensure that the pH of your extraction buffer is acidic (around 4.9) to inhibit thioesterase activity and minimize chemical hydrolysis.[1]
-
Data Presentation
Table 1: Summary of Stability and Storage Conditions for Acyl-CoA Molecules
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Long-term) | -80°C (as dry pellet) | Minimizes enzymatic degradation and chemical hydrolysis.[1][2] |
| Storage Temperature (Short-term, in solution) | -20°C to -80°C | Slows degradation, with -80°C being optimal.[2] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[1] |
| pH for Extraction | ~4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[1] |
| Reconstitution Solvent | Methanol | Provides better stability compared to purely aqueous solutions.[3] |
| Handling | On ice | Minimizes enzymatic degradation and slows chemical hydrolysis.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution:
-
Carefully weigh a precise amount of lyophilized this compound.
-
Reconstitute in a minimal volume of methanol to create a concentrated stock solution.
-
-
Preparation of Experimental Buffers:
-
Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0).
-
Degas the buffers to remove dissolved oxygen.
-
-
Incubation:
-
Dilute the methanolic stock solution of this compound into each of the prepared buffers to a final desired concentration.
-
Create aliquots for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the samples at a controlled temperature (e.g., 4°C or room temperature).
-
-
Sample Analysis:
-
At each time point, quench the reaction (e.g., by adding a strong acid).
-
Analyze the remaining intact this compound using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining acyl-CoA against time for each pH and temperature condition to determine the stability profile.
-
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
preventing degradation of 11Z,14Z,17Z-Eicosatrienoyl-CoA during extraction
For researchers, scientists, and drug development professionals, the accurate quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA is critical for understanding its role in various metabolic pathways. However, its polyunsaturated nature makes it highly susceptible to degradation during extraction, leading to inaccurate results. This technical support center provides detailed troubleshooting guides and FAQs to help you minimize degradation and ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is an activated form of the omega-3 fatty acid eicosatrienoic acid. Its structure contains three cis double bonds, which makes it a polyunsaturated fatty acyl-CoA. These double bonds are highly susceptible to attack by reactive oxygen species (ROS), leading to a degradation process called lipid peroxidation. This process can significantly reduce the yield of the target molecule and produce various artifacts that may interfere with analysis.
Q2: What is the primary degradation pathway for this molecule during extraction?
A2: The primary degradation pathway is non-enzymatic lipid peroxidation, a free-radical chain reaction.[1] It consists of three main stages:
-
Initiation: A free radical abstracts a hydrogen atom from a carbon adjacent to a double bond, forming a lipid radical.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical, which can then attack another polyunsaturated molecule, creating a new lipid radical and a lipid hydroperoxide, thus propagating the chain reaction.
-
Termination: The reaction stops when two radical species react with each other to form a non-radical product.
Q3: What are the most critical factors to control during extraction to prevent degradation?
A3: To maintain the integrity of this compound, it is crucial to control temperature, pH, and exposure to oxygen and light. All procedures should be performed rapidly at low temperatures (0-4°C) to minimize both enzymatic and chemical degradation.[2] Maintaining a slightly acidic pH can help inhibit the activity of certain degradative enzymes. Minimizing exposure to air (oxygen) and light helps prevent the initiation of lipid peroxidation.
Q4: What role do antioxidants play, and which ones should I use?
A4: Antioxidants are crucial for preventing lipid peroxidation by neutralizing free radicals.[3][4] They work by donating an electron to a free radical, thus stopping the propagation of the chain reaction.[4] Common synthetic antioxidants used in extraction protocols include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[5] These should be added to the extraction solvents to protect the analyte throughout the procedure.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Recovery of this compound | Oxidative Degradation: The molecule has been destroyed by lipid peroxidation due to exposure to oxygen. | • Add an antioxidant (e.g., 0.01% BHT) to all extraction solvents. • Work quickly and keep samples on ice at all times. • Consider degassing solvents with nitrogen or argon before use. |
| Enzymatic Degradation: Endogenous thioesterases in the sample have hydrolyzed the CoA ester. | • Immediately quench metabolic activity upon cell/tissue harvesting by flash-freezing in liquid nitrogen or using a cold quenching buffer. • Perform the extraction at a slightly acidic pH (e.g., 4.5-5.0) to inhibit most thioesterase activity. | |
| Suboptimal Extraction: The chosen solvent system is inefficient for extracting long-chain acyl-CoAs. | • Use a validated extraction method such as solid-phase extraction (SPE) or a liquid-liquid extraction with a polar organic solvent like acetonitrile/isopropanol.[6] • Ensure complete cell lysis to release the analyte. Sonication on ice can be beneficial. | |
| Poor Reproducibility Between Replicates | Inconsistent Sample Handling: Variations in the time between sample collection and extraction, or temperature fluctuations. | • Standardize the entire workflow. Process all samples identically and for the same duration. • Use pre-chilled tubes and solvents. • Avoid multiple freeze-thaw cycles.[2] |
| Incomplete Quenching: Residual enzymatic activity varies between samples. | • Ensure the quenching step is rapid and complete for every sample. • For adherent cells, aspirate media and add the extraction solvent directly and immediately to the plate on ice. | |
| Presence of Unexpected Peaks in LC-MS/MS Analysis | Degradation Products: Peaks may correspond to oxidized species (e.g., hydroperoxides, aldehydes) or hydrolyzed free fatty acids. | • Compare the masses of the unknown peaks to potential oxidized derivatives of this compound. • Implement the preventative measures for oxidative and enzymatic degradation described above to see if the artifact peaks are reduced. |
| Matrix Effects: Co-extracted substances are interfering with the ionization of the target analyte. | • Optimize the purification step (e.g., SPE wash steps) to better remove interfering compounds. • Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and recovery loss. |
Visualization of Degradation and Prevention
To better understand the challenges and solutions, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow designed to prevent it.
References
- 1. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrixlifescience.com [matrixlifescience.com]
- 4. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. aocs.org [aocs.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 11Z,14Z,17Z-Eicosatrienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11Z,14Z,17Z-Eicosatrienoyl-CoA. The information is designed to address common challenges encountered during the purification of this polyunsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the molecule's inherent instability. Long-chain polyunsaturated acyl-CoAs are susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions, and the polyunsaturated fatty acid chain is susceptible to oxidation.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at -80°C. For short-term storage, -20°C may be acceptable, but for long-term stability, the lower temperature is crucial. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) base of CoA) or a mass spectrometer (LC-MS/MS) is the most common and effective method.[5][6][7] LC-MS/MS offers higher specificity and sensitivity.[8]
Q4: Can I use a standard C18 reverse-phase column for HPLC purification?
A4: Yes, a C18 reverse-phase column is commonly used for the separation of long-chain acyl-CoAs.[5][6][7] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[5][6][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Low or No Recovery After Purification
| Potential Cause | Recommended Solution |
| Degradation during extraction/purification | Work quickly and keep samples on ice or at 4°C at all times to minimize enzymatic activity.[9][10] Use buffers with a slightly acidic pH (e.g., pH 4.9) to improve stability.[5][11] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[9][11] Optimize the wash and elution steps; the choice of solvents and their volumes are critical for efficient recovery.[11][12] |
| Precipitation of the analyte | Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. Ensure the reconstitution solvent is appropriate, which may require a mix of aqueous buffer and organic solvent.[12] |
| Oxidation of the polyunsaturated chain | De-gas all solvents and use them freshly prepared. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the solvents, but be mindful of potential interference with downstream applications. |
Poor Chromatographic Peak Shape (Broadening or Tailing)
| Potential Cause | Recommended Solution |
| Secondary interactions with the column | Interactions between the phosphate groups of CoA and the silica (B1680970) backbone of the column can cause peak tailing. Use a high-quality, end-capped C18 column. The addition of an ion-pairing agent to the mobile phase can sometimes improve peak shape, but this can complicate downstream analysis. |
| Column contamination | If purifying from a complex mixture (e.g., a crude reaction or biological extract), the column can become contaminated with proteins or other lipids. Implement a robust column washing protocol between runs.[1] |
| Inappropriate mobile phase pH | The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape. |
| Sample overload | Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or diluting the sample. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) and HPLC Purification of this compound
1. Sample Preparation:
-
If starting from a synthesis reaction, quench the reaction and adjust the pH to be slightly acidic (e.g., pH 4.0-5.0) with a suitable buffer like potassium phosphate.
-
Centrifuge the mixture to pellet any precipitated material. The supernatant contains the acyl-CoA.
2. Solid-Phase Extraction (SPE):
-
Column: Weak anion exchange (WAX) SPE column.
-
Conditioning: Wash the column with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of deionized water.
-
Equilibration: Equilibrate the column with 1-2 column volumes of an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).[5][11]
-
Sample Loading: Load the supernatant from step 1 onto the conditioned and equilibrated SPE column.
-
Washing: Wash the column with 1-2 column volumes of the equilibration buffer to remove unbound impurities. A subsequent wash with a low percentage of organic solvent (e.g., 5-10% acetonitrile in water) can help remove less polar impurities.
-
Elution: Elute the this compound with a solvent mixture that disrupts the ionic interaction, such as a solution containing a higher salt concentration or a more basic pH, often mixed with an organic solvent. A common elution solution is a mixture of methanol and an ammonium formate (B1220265) solution.[11]
3. HPLC Purification:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
Start with a relatively high concentration of Mobile Phase A (e.g., 60-70%).
-
Over 20-30 minutes, increase the concentration of Mobile Phase B to elute the more hydrophobic this compound.
-
A final wash with a high concentration of Mobile Phase B is recommended to clean the column.
-
-
Detection: UV at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest.
-
Post-Purification: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified product in a suitable solvent for storage at -80°C.
Data Presentation
The following table summarizes typical recovery rates for long-chain acyl-CoAs using SPE, which can serve as a benchmark for optimizing the purification of this compound.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80%[11] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90%[11] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88%[11] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihomo-α-Linolenic Acid-CoA
Welcome to the technical support center for Dihomo-α-Linolenic Acid-CoA (DGLA-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isomerization and degradation of this critical molecule during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Dihomo-α-Linolenic Acid-CoA and why is its stability important?
Dihomo-α-linolenic acid-CoA (DGLA-CoA) is the activated form of dihomo-α-linolenic acid, an omega-3 polyunsaturated fatty acid (PUFA). It is an important intermediate in fatty acid metabolism and the biosynthesis of various bioactive lipids. The stability of DGLA-CoA is crucial for accurate experimental results, as its degradation through hydrolysis of the thioester bond or isomerization of its double bonds can lead to the formation of artifacts and misinterpretation of data.
Q2: What are the primary factors that cause the isomerization of Dihomo-α-Linolenic Acid-CoA?
The primary factors that can induce isomerization of the cis double bonds in the polyunsaturated acyl chain of DGLA-CoA to trans isomers include:
-
Heat: Elevated temperatures significantly accelerate the rate of isomerization.
-
Light: Exposure to light, particularly UV light, can promote isomerization.
-
Presence of Oxygen: Oxidative conditions can lead to the formation of free radicals, which can catalyze the isomerization of double bonds.
-
Incompatible Materials: Certain materials may catalyze isomerization. It is advisable to use high-quality, inert labware.
-
Enzymatic Activity: Enoyl-CoA isomerases are enzymes that can catalyze the shifting of double bonds in fatty acyl-CoA molecules. Contamination with these enzymes during sample preparation can lead to isomerization.
Q3: What are the main degradation pathways for Dihomo-α-Linolenic Acid-CoA other than isomerization?
Besides isomerization, DGLA-CoA is susceptible to other forms of degradation:
-
Hydrolysis: The thioester bond is prone to hydrolysis, yielding the free fatty acid (Dihomo-α-Linolenic Acid) and Coenzyme A. This is accelerated by neutral to alkaline pH.[1]
-
Oxidation: The polyunsaturated fatty acyl chain is susceptible to oxidation, especially when exposed to air.[1]
-
Enzymatic Degradation: Acyl-CoA thioesterases can enzymatically hydrolyze the thioester bond.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of DGLA-CoA stock solution. | 1. Prepare fresh DGLA-CoA stock solution in a slightly acidic buffer (pH 4-6).2. Aliquot the stock solution into single-use vials and store at -80°C under an inert gas (argon or nitrogen).3. Minimize freeze-thaw cycles.[1] | Consistent enzymatic activity and reproducible results across experiments. |
| Isomerization during the assay. | 1. Perform the assay on ice to minimize thermal effects.2. Deoxygenate all buffers and solutions prior to use.3. Protect the reaction from light by using amber tubes or covering the plate with foil. | Reduced formation of trans isomers, leading to more accurate measurement of the intended biological activity. |
| Enzymatic degradation by contaminating thioesterases. | 1. Use highly purified enzymes in your assay.2. If using cell lysates, ensure rapid inactivation of endogenous thioesterases during sample preparation (see protocol below). | Preservation of DGLA-CoA concentration throughout the assay, leading to reliable kinetic data. |
Issue 2: Suspected isomerization or degradation of DGLA-CoA upon analysis (e.g., by LC-MS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper sample handling and storage. | 1. Review and strictly adhere to the recommended storage and handling protocols.2. Analyze a freshly prepared standard alongside the stored sample to assess degradation. | Confirmation of sample integrity or identification of handling/storage issues. |
| Degradation during sample preparation for analysis. | 1. Keep samples on ice throughout the extraction and preparation process.2. Use pre-chilled solvents.3. Minimize the time between sample preparation and analysis. | Accurate representation of the DGLA-CoA and its isomers in the analytical results. |
| Analytical method not optimized for isomer separation. | 1. Utilize a validated HPLC or UPLC method with a suitable column (e.g., C18) for the separation of fatty acyl-CoA isomers.2. Optimize the mobile phase gradient and temperature for better resolution. | Clear separation and quantification of DGLA-CoA and its potential isomers. |
Experimental Protocols
Protocol 1: Preparation and Storage of Dihomo-α-Linolenic Acid-CoA Stock Solutions
Objective: To prepare a stable stock solution of DGLA-CoA and store it to minimize degradation and isomerization.
Materials:
-
Dihomo-α-Linolenic Acid-CoA (powder)
-
High-purity, deoxygenated water or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the container of powdered DGLA-CoA to warm to room temperature before opening to prevent moisture condensation.[1]
-
Weighing: Accurately weigh the desired amount of DGLA-CoA powder in a clean, dry glass vial.
-
Dissolution:
-
Add the desired volume of pre-chilled, deoxygenated buffer to the vial.
-
Gently swirl to dissolve. If necessary, sonicate briefly in a water bath on ice to aid dissolution. Avoid vigorous shaking.[1]
-
-
Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[1]
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, amber glass vials.
-
Purge the headspace of each aliquot with inert gas before sealing tightly with a Teflon-lined cap.
-
Store the aliquots at -80°C for long-term stability.
-
Protocol 2: Quenching Enzymatic Reactions and Extraction of DGLA-CoA for Analysis
Objective: To rapidly stop enzymatic reactions and efficiently extract DGLA-CoA from a biological sample while preserving its integrity.
Materials:
-
Ice-cold methanol (B129727)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Washing: Aspirate the culture media and quickly wash the cells twice with ice-cold PBS.
-
Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.
-
Cell Lysis & Collection:
-
Scrape the cell lysate from the plate.
-
Transfer the lysate to a pre-chilled tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
-
Extraction: The supernatant now contains the extracted acyl-CoAs and can be further processed for analysis (e.g., by solid-phase extraction) or directly analyzed by LC-MS.
Quantitative Data Summary
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage Temperature | -20°C | Suitable for short-term storage (days to weeks). | [1] |
| -80°C | Recommended for long-term storage (months to years). | [1] | |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. | [1] |
| > 7.0 | Alkaline pH significantly promotes chemical hydrolysis of the thioester bond. | [1] | |
| Solvent for Reconstitution | Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7) | Methanol has shown good stability for acyl-CoAs over 24 hours. | [1] |
| Freeze-Thaw Cycles | Repeated cycles | Should be minimized as they accelerate degradation. Single-use aliquots are highly recommended. | [1] |
Visualizations
Caption: Experimental workflow for handling Dihomo-α-Linolenic Acid-CoA.
Caption: Factors leading to isomerization and degradation of DGLA-CoA.
References
Technical Support Center: Quality Control for 11Z,14Z,17Z-Eicosatrienoyl-CoA Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the quality control, handling, and analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA standards. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your research data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the storage, handling, and analysis of this compound standards.
Question 1: What are the primary causes of degradation for this compound standards and how can I prevent it?
Answer: this compound, like other polyunsaturated long-chain acyl-CoAs, is susceptible to two primary forms of degradation:
-
Hydrolysis: The thioester bond is prone to cleavage by water, especially at neutral or alkaline pH, resulting in the formation of the free fatty acid and Coenzyme A. To minimize hydrolysis, always handle the standard in anhydrous solvents and avoid aqueous solutions when possible. If aqueous buffers are necessary, they should be acidic (pH 4-6) and used for the shortest possible time.
-
Oxidation: The three double bonds in the eicosatrienoyl chain are susceptible to oxidation by atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures. To prevent oxidation, store the standard under an inert gas (argon or nitrogen), protect it from light, and maintain it at low temperatures.
Question 2: I am observing low signal intensity and high background noise in my LC-MS/MS analysis of this compound. What are the likely causes and solutions?
Answer: Poor signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs.[1] Here are some potential causes and their solutions:
-
Sample Degradation: As mentioned above, these molecules are unstable. Ensure that samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts just before analysis.[1]
-
Matrix Effects: Biological samples contain various molecules that can suppress the ionization of the target analyte.[1] A robust sample cleanup procedure, such as solid-phase extraction (SPE), is highly recommended to remove interfering substances.[1]
-
Suboptimal Instrument Settings: The choice of ionization mode and source parameters significantly impacts signal intensity. Positive ion mode electrospray ionization (ESI) is generally effective for acyl-CoAs. Optimize parameters like capillary voltage, gas flow, and temperature for your specific instrument.[1]
Question 3: My HPLC chromatogram shows peak tailing for this compound. How can I improve the peak shape?
Answer: Peak tailing is a frequent issue in the HPLC analysis of acyl-CoAs and can be caused by several factors:
-
Secondary Interactions: The phosphate (B84403) groups in the CoA moiety can interact with residual silanol (B1196071) groups on silica-based columns, leading to tailing. Using a highly deactivated column or operating at a lower mobile phase pH (around 2-3) can help to minimize these interactions.
-
Column Overload: Injecting too much of the standard can saturate the column. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. Ensure the pH is appropriate to minimize secondary interactions and that the organic modifier (e.g., acetonitrile (B52724) or methanol) provides good selectivity.
Data Presentation
The following tables summarize typical quality control parameters for a high-quality this compound standard. Note that specific values may vary slightly between batches and suppliers; always refer to the Certificate of Analysis provided with your standard.
Table 1: Physicochemical Properties
| Parameter | Specification |
| Molecular Formula | C₄₁H₆₈N₇O₁₇P₃S |
| Molecular Weight | 1056.00 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727) and water |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Purity (by HPLC) | ≥95% | HPLC-UV at 260 nm |
| Identity (by Mass Spec) | Conforms to structure | ESI-MS |
| Moisture Content | ≤5% | Karl Fischer Titration |
| Residual Solvents | To be reported | GC-HS |
Table 3: Recommended Storage Conditions and Stability
| Condition | Recommended Temperature | Expected Stability |
| Solid Form | -20°C or -80°C | ≥ 1 year |
| In Solution (Anhydrous Organic Solvent) | -80°C | Up to 6 months |
| In Aqueous Solution (Acidic pH) | -80°C | Short-term (days to weeks) |
Note: Avoid repeated freeze-thaw cycles as this can lead to degradation.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add a precise volume of anhydrous methanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Inert Atmosphere: If storing for an extended period, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -80°C in tightly sealed vials.
Protocol 2: Quantification by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Create a standard curve using serial dilutions of a freshly prepared stock solution of known concentration. Calculate the concentration of the unknown sample by comparing its peak area to the standard curve.
Protocol 3: Sample Preparation for LC-MS/MS Analysis from Biological Matrices
-
Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water).[5]
-
Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA, to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a suitable agent (e.g., perchloric acid or sulfosalicylic acid) and centrifuge at high speed (e.g., 14,000 x g) at 4°C.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[5]
-
Solid-Phase Extraction (SPE): For cleaner samples, perform SPE using a C18 cartridge to remove salts and other interferences.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).[5]
Mandatory Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified metabolic pathways of this compound.
References
Technical Support Center: Analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA
Welcome to the technical support center for the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency and overall analysis of this and other long-chain polyunsaturated fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the ionization efficiency of this compound crucial for its analysis?
A1: this compound, like other long-chain acyl-CoAs, can be challenging to analyze effectively by mass spectrometry due to its inherent chemical properties. Enhancing ionization efficiency is critical for several reasons:
-
Increased Sensitivity: Improved ionization leads to higher signal intensity, which is essential for detecting and quantifying low-abundance species in complex biological samples.
-
Improved Accuracy and Precision: Stronger signals result in better counting statistics and more reliable quantitative data.
-
Enhanced Structural Elucidation: Efficient ionization can lead to more informative fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification of the molecule and its isomers.
Q2: What are the primary strategies for enhancing the ionization efficiency of long-chain polyunsaturated fatty acyl-CoAs?
A2: The most effective and widely used strategy is chemical derivatization .[1][2][3] This involves chemically modifying the this compound molecule to attach a functional group that is more readily ionized. This approach can significantly improve the peak shape, chromatographic performance, and sensitivity of the analysis.[2] Another key strategy involves optimizing the mass spectrometry source conditions and liquid chromatography parameters.
Q3: What are some common derivatization reagents used for this purpose?
A3: A variety of derivatization reagents have been developed to enhance the ionization efficiency of fatty acids and their CoA esters.[4][5] These reagents typically target the carboxyl group or other functional groups. Some common classes of reagents include:
-
Primary and Secondary Amines: These can be used to introduce a readily protonatable site for enhanced positive ion mode analysis.
-
Aromatic Amines and Hydrazines: These can also improve ionization and may offer advantages in terms of fragmentation.
-
Charge-Switch Derivatization Reagents: These reagents can reverse the typical charge state of the analyte, for example, allowing for detection in the positive ion mode with higher sensitivity.[2][3] An example is the use of 3-(chlorosulfonyl)benzoic acid which allows for detection in the negative ion mode with high stability and ionization efficiency.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Inherently low ionization efficiency of the native molecule. | Implement a chemical derivatization strategy to introduce a more ionizable group.[1][3] Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature. |
| Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[6] | |
| Poor Peak Shape / Tailing | Suboptimal chromatographic conditions. | Optimize the liquid chromatography (LC) method. A C18 reversed-phase column is often effective for separating long-chain acyl-CoAs.[6][7] Adjusting the mobile phase gradient and composition can significantly improve peak shape. |
| Inconsistent Results / Poor Reproducibility | Degradation of the acyl-CoA analyte. | Handle samples quickly on ice and store them at -80°C to prevent degradation. Reconstitute dried samples in an appropriate solvent, such as 50% methanol (B129727), immediately before analysis.[6][8] |
| Matrix effects varying between samples. | Utilize a stable isotope-labeled internal standard corresponding to this compound to normalize for variations in sample preparation and matrix effects. | |
| Difficulty in Structural Confirmation | Insufficient fragmentation in MS/MS. | Chemical derivatization can alter fragmentation patterns to yield more informative product ions.[1] Optimize collision energy in your MS/MS method to achieve the desired fragmentation. |
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Analysis
This protocol outlines a general procedure for the extraction of acyl-CoAs from cellular samples.
-
Cell Harvesting and Lysis:
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator.[8]
-
-
Reconstitution:
Protocol 2: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[9]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to ensure separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is often preferred for acyl-CoAs.[7][10]
-
MS Parameters: Optimize the following for your specific instrument:
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs and can be used for precursor ion or neutral loss scans to identify potential acyl-CoA species.[7]
-
Visualizations
Signaling and Experimental Workflows
Caption: Experimental workflow for enhancing acyl-CoA analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Novel strategies for enhancing shotgun lipidomics for comprehensive analysis of cellular lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting peaks in Dihomo-α-Linolenic Acid-CoA chromatography
Welcome to the technical support center for Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in DGLA-CoA analysis?
Co-elution in DGLA-CoA chromatography can stem from several factors. The most common include the presence of structurally similar isomers, inadequate chromatographic separation, and issues with sample preparation.[1][2] In lipid analysis, even with long gradients, co-eluting structural isomers are often observed.[2] Sample preparation is also a critical step that can introduce complexity and the potential for co-elution.[1]
Q2: How can I confirm that I have co-eluting peaks and not just a broad peak?
To confirm co-elution, you can use a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest an impure peak.[3] Similarly, an MS detector can reveal different mass spectra across a single chromatographic peak, confirming the presence of multiple components.[3][4] Visual inspection of the chromatogram for peak shoulders or asymmetry can also indicate co-elution.[4]
Q3: What are the initial steps I should take to troubleshoot co-elution?
Start with a systematic assessment of your method. First, confirm peak purity using your detector.[3] Then, perform a blank run to check for system contamination.[3] Finally, review your sample preparation procedure to ensure its effectiveness and consistency.[1][3]
Q4: Can my sample extraction method contribute to co-elution?
Yes, the extraction method significantly influences the complexity of the lipid extract. A broad extraction technique like liquid-liquid extraction (LLE) might co-extract a wide range of lipid classes, increasing the likelihood of co-elution.[1] In contrast, solid-phase extraction (SPE) can fractionate lipids, reducing sample complexity and minimizing co-elution.[1][5]
Q5: Are there specific isomers of DGLA-CoA that are known to co-elute?
Dihomo-γ-linolenic acid is an omega-6 fatty acid (20:3n-6).[6] Its isomers, such as positional isomers of the double bonds, can be challenging to separate. For instance, DGLA (an ω-6, 9, 12 eicosatrienoic acid) and sciadonic acid (an ω-6, 9, 15 eicosatrienoic acid) are isomers that could potentially co-elute, although their different double bond positions can be exploited for separation.[7] The elution order of polyunsaturated fatty acids is often determined by the position of the double bonds.[7]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks
If you have confirmed co-elution, optimizing your liquid chromatography (LC) method is the most effective next step.[1] The key is to adjust parameters that influence chromatographic resolution: capacity factor, selectivity, and efficiency.[1][3]
1. Modify the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the organic solvent concentration, can significantly improve the separation of closely eluting compounds like DGLA-CoA and its isomers.[1][8]
Table 1: Effects of Gradient Modifications on Lipid Separation
| Parameter Change | Effect on Separation | Typical Application |
| Slower Gradient Ramp | Increases analysis time but improves resolution for most lipids. | Resolving complex mixtures of isomers (e.g., cis/trans fatty acids).[1] |
| Lower Initial % Organic | Increases retention of early-eluting polar lipids. | Separating lysophospholipids from the solvent front.[1] |
| Introduce Isocratic Hold | Can improve separation for compounds eluting during the hold. | Targeting a specific region of the chromatogram with known co-elution.[1] |
2. Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[1] Increasing the temperature generally shortens retention times and produces sharper peaks. It's recommended to test a range of temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal separation for your specific analytes.[1]
3. Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. Phenyl-hexyl or C8 columns may offer different selectivity for lipids.[8] For enantiomeric separations, a chiral stationary phase is necessary.[9][10][11]
Table 2: Comparison of Stationary Phases for Lipid Analysis
| Stationary Phase | Separation Principle | Best Suited For |
| C18, C8 | Hydrophobicity (chain length, double bonds) | General lipid profiling.[1][8] |
| Phenyl-Hexyl | π-π interactions with double bonds | Separation of unsaturated fatty acids.[8] |
| Chiral Phases | Enantioselective interactions | Separation of enantiomers.[9][11] |
Guide 2: Advanced Separation Techniques for Persistent Co-elution
When optimizing a one-dimensional LC method is insufficient, more advanced techniques may be required.
1. Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, a 2D-LC setup can provide comprehensive separation.[8] This often involves coupling a normal-phase or HILIC separation (based on headgroup polarity) to a reversed-phase separation (based on hydrophobicity).[8]
2. Chiral Chromatography: To separate enantiomers of DGLA-CoA or its metabolites, chiral chromatography is essential.[9][11] This can be achieved using a chiral stationary phase (CSP).[9][12]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a general method and may require optimization for your specific sample type.[5][13]
Materials:
-
Frozen tissue sample (~50-100 mg)[5]
-
Pre-chilled 100 mM potassium phosphate (B84403) buffer (pH 4.9)[5][13]
-
Pre-chilled acetonitrile (B52724) (ACN) and isopropanol[5]
-
Internal standard (e.g., Heptadecanoyl-CoA)[14]
-
Homogenizer[5]
-
Centrifuge[5]
Procedure:
-
Weigh 50-100 mg of frozen tissue and immediately place it in a tube with 1 mL of ice-cold potassium phosphate buffer containing the internal standard.[5]
-
Homogenize the tissue on ice until no visible particles remain.[5]
-
Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.[5]
-
Vortex vigorously for 5 minutes.[5]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Carefully collect the supernatant containing the acyl-CoAs.[5]
-
For further purification, proceed to solid-phase extraction.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Procedure:
-
Condition a weak anion exchange SPE column with 3 mL of methanol (B129727), followed by 3 mL of water.[14]
-
Load the supernatant from the tissue extraction onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 2% aqueous ammonia (B1221849).[5]
-
Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[5]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[5]
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks.
Caption: Metabolic pathway of DGLA and potential co-eluting acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. benchchem.com [benchchem.com]
- 9. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 11Z,14Z,17Z-Eicosatrienoyl-CoA Analysis
Welcome to the technical support center for the analysis of 11Z,14Z,17Z-Eicosatrienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during its quantification, with a focus on calibration curve issues.
Troubleshooting Guides
This section addresses specific problems you might encounter when generating a calibration curve for this compound using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the potential causes and solutions?
Answer: A low R² value indicates a poor fit of the data points to the linear regression model. Common causes and their respective solutions are outlined below:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inaccurate Standard Preparation | Errors in the serial dilution of your this compound standard are a frequent source of non-linearity.[1][2] • Solution: Carefully prepare fresh calibration standards using calibrated pipettes and high-purity solvents.[2] It is advisable to prepare a new set of standards from a separate stock solution to confirm the accuracy of the dilutions. |
| Inappropriate Calibration Range | The selected concentration range may exceed the linear dynamic range of the mass spectrometer.[1] • Solution: Narrow the concentration range of your calibration standards. If a broad dynamic range is required, consider using a weighted linear regression or a quadratic curve fit, though non-linearity can indicate other issues.[1] |
| Analyte Instability | Long-chain polyunsaturated acyl-CoAs can be prone to degradation through oxidation or enzymatic activity, especially at low concentrations. • Solution: Prepare standards fresh and keep them on ice or in a cooled autosampler. Minimize the time between preparation and analysis. Ensure the analyte is stored correctly, typically at -20°C or lower for long-term stability.[3][4] |
| Matrix Effects | Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[1] • Solution: Improve sample preparation to remove interfering components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[1][5] |
Issue 2: High Variability and Poor Reproducibility at Low Concentrations
Question: I'm observing high variability in the signal for my lowest calibration points. Why is this happening and how can I improve it?
Answer: High variability at the lower limit of quantitation (LLOQ) is often due to issues with analyte adsorption, background noise, or inconsistent sample handling.
| Potential Cause | Troubleshooting Steps & Solutions |
| Adsorption to Surfaces | Long-chain acyl-CoAs are amphipathic molecules that can adsorb to plasticware and glass surfaces, leading to significant analyte loss at low concentrations. • Solution: Use low-adsorption vials and pipette tips (e.g., siliconized or polypropylene). Adding a small percentage of a competing agent like bovine serum albumin (BSA) to the solvent can help reduce non-specific binding. |
| Background Interference | Chemical noise or contamination in the LC-MS system can interfere with the detection of low-abundance analytes.[6] • Solution: Run a solvent blank to check for contamination in the mobile phase, solvents, or the system itself.[1] Ensure you are using high-purity solvents (e.g., LC-MS grade). |
| Inconsistent Pipetting | Small volume inconsistencies during the preparation of low-concentration standards can lead to large relative errors.[2][7] • Solution: Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes.[2] Prepare a larger volume of the lowest concentration standard to minimize pipetting errors. |
Issue 3: Low Signal Intensity or Poor Peak Shape
Question: The peak for this compound is very small, broad, or tailing. What could be the problem?
Answer: Poor signal and peak shape can stem from a variety of factors including issues with the mobile phase, the analytical column, or the mass spectrometer source conditions.[6][8]
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Mobile Phase | The pH and composition of the mobile phase are critical for the retention and ionization of acyl-CoAs.[8] • Solution: For reversed-phase chromatography of acyl-CoAs, mobile phases often contain an ion-pairing agent or a buffer like ammonium (B1175870) acetate.[8] Adjusting the pH can improve peak shape. For example, using a slightly alkaline mobile phase with ammonium hydroxide (B78521) can improve peak shape for these acidic molecules.[8] |
| Column Contamination or Degradation | Repeated injections of biological extracts can lead to a buildup of material on the analytical column, causing peak distortion.[8] • Solution: Implement a column wash step in your gradient to clean the column after each run.[8] If the problem persists, try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan. Using a guard column is also recommended.[9] |
| Poor Ionization Efficiency | The electrospray ionization (ESI) source parameters may not be optimized for this compound. • Solution: Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows by infusing a standard solution of the analyte.[10] Long-chain acyl-CoAs are typically analyzed in positive ion mode.[10] |
| Analyte Degradation in Source | Thermally labile compounds can degrade in the high-temperature environment of the ESI source. • Solution: Reduce the capillary or source temperature to the lowest setting that still allows for efficient desolvation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
A1: this compound, like other polyunsaturated lipids, is susceptible to oxidation. It should be stored at -20°C or, for long-term stability, at -80°C.[3][4] It is often supplied in a solution containing an antioxidant like BHT. When preparing solutions, use solvents purged with an inert gas like argon or nitrogen and store in tightly sealed vials to minimize exposure to air.
Q2: What type of internal standard is best for the quantification of this compound?
A2: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same matrix effects, providing the most accurate correction.[5] If a specific SIL standard is unavailable, a SIL analog from the same lipid class or a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA) can be used, but its performance must be carefully validated.[5][10]
Q3: My calibration curve has a negative intercept. What does this indicate?
A3: A negative intercept can occur if the blank sample reading is higher than some of the low-concentration standards. This might be due to contamination in the blank or an issue with peak integration where the baseline is incorrectly set.[1] Re-run the blank and low-concentration standards, and carefully re-evaluate the peak integration parameters.[1]
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a set of calibration standards for this compound for LC-MS analysis.
Materials:
-
This compound standard (e.g., 1 mg/mL in ethanol)
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C-Palmitoyl-CoA
-
LC-MS grade methanol, acetonitrile, and water
-
Calibrated micropipettes and low-adsorption tips
-
Low-adsorption autosampler vials
Procedure:
-
Prepare a Stock Solution (e.g., 100 µg/mL):
-
Allow the commercial standard to equilibrate to room temperature.
-
Accurately dilute the commercial standard in a suitable solvent (e.g., 50:50 methanol:water) to create a high-concentration stock solution.
-
-
Prepare an Internal Standard Working Solution (e.g., 10 µg/mL):
-
Dilute the IS stock solution to a concentration that is similar to the expected mid-range of the calibration curve.
-
-
Serial Dilution for Calibration Curve:
-
Perform serial dilutions of the 100 µg/mL stock solution to prepare calibration standards at concentrations such as 1000, 500, 250, 100, 50, 25, 10, and 1 ng/mL.
-
For each standard, add a constant amount of the IS working solution.
-
The final solvent composition of the standards should match the initial mobile phase conditions of your LC method as closely as possible to ensure good peak shape.[9]
-
-
Prepare Blank and Zero Samples:
-
Blank: Prepare a sample containing only the solvent.
-
Zero Sample (Blank + IS): Prepare a sample containing the solvent and the internal standard. This is used to check for interference at the retention time of the analyte.
-
Protocol 2: Generic LC-MS/MS Method for Long-Chain Acyl-CoAs
This method provides a starting point for the analysis of this compound. Optimization will be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (Triple Quadrupole):
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| Spray Voltage | 3.5 - 4.5 kV[10] |
| Capillary Temperature | 275 - 350 °C[10] |
| Sheath/Nebulizer Gas | Nitrogen |
| MRM Transitions | To be determined by infusing the standard. Precursor ion will be [M+H]⁺. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety. |
Visualizations
Caption: A decision tree for troubleshooting poor calibration curve linearity.
Caption: Simplified overview of the activation and metabolic fate of Eicosatrienoyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. aicompanies.com [aicompanies.com]
- 8. researchgate.net [researchgate.net]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Validation of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathway of 11Z,14Z,17Z-eicosatrienoyl-CoA, an intermediate in the omega-3 fatty acid metabolic cascade, with the competing omega-6 fatty acid pathway. The information presented herein is supported by experimental data to aid researchers in designing and interpreting studies related to fatty acid metabolism and its therapeutic modulation.
Metabolic Pathway Overview: Omega-3 vs. Omega-6
The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from essential fatty acids, alpha-linolenic acid (ALA; omega-3) and linoleic acid (LA; omega-6), is a critical metabolic process. These two pathways compete for the same set of desaturase and elongase enzymes.[1][2] this compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (ETA), a key intermediate in the omega-3 pathway.
The metabolic conversion of ALA to ETA involves a series of elongation and desaturation steps. Similarly, the omega-6 pathway converts LA into arachidonic acid (ARA). The enzymes involved, primarily fatty acid desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL), exhibit preferences for omega-3 substrates, though the overall flux is influenced by the dietary ratio of omega-3 to omega-6 fatty acids.[3][4]
Quantitative Comparison of Metabolic Efficiency
The efficiency of the conversion of ALA to downstream omega-3 fatty acids, including the precursor to this compound, is a critical parameter in understanding the metabolic output of this pathway. The ratio of omega-6 to omega-3 fatty acids in the diet significantly impacts this conversion rate due to substrate competition.
A study using human hepatoma cells incubated with varying ratios of 13C-labeled linoleic acid ([13C]LA) and alpha-linolenic acid ([13C]ALA) provides quantitative insight into this competition. The maximum conversion of ALA to eicosapentaenoic acid (EPA), a downstream product of ETA, was observed at a LA/ALA ratio of 1:1.[5]
Table 1: Conversion Efficiency of [13C]ALA to [13C]EPA and [13C]DHA in Human Hepatoma Cells at Different LA/ALA Ratios [5]
| [13C]LA / [13C]ALA Ratio | % of Recovered [13C]ALA Converted to [13C]EPA | % of Recovered [13C]ALA Converted to [13C]DHA |
| 0:1 (100µM ALA) | 16.0% | 0.5% |
| 1:1 (50µM each) | 17.0% | 0.7% |
| 2:1 | 14.0% | 0.6% |
| 4:1 | 11.0% | 0.4% |
| 10:1 | 7.0% | 0.2% |
Data adapted from a study on human hepatoma cells incubated with labeled fatty acids.[5]
These data demonstrate that a lower ratio of omega-6 to omega-3 fatty acids enhances the conversion of ALA to longer-chain omega-3 PUFAs. In vivo studies in humans have shown that the conversion efficiency of ALA to EPA is estimated to be between 8% and 12%, and to DHA is around 1%.[6] Another study in young women who ingested 700 mg of [U-13C]ALA reported an estimated net fractional inter-conversion of ALA to EPA of 21%.[7]
Experimental Protocols for Pathway Validation
Validating the metabolic flux through the this compound pathway requires robust analytical methods. Stable isotope tracing coupled with mass spectrometry is a powerful technique for this purpose.
Protocol 1: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells
This protocol is adapted from methodologies used to study fatty acid metabolism in vitro.[5][8]
1. Cell Culture and Isotope Labeling:
-
Culture human hepatoma cells (e.g., HepG2) in a suitable medium.
-
Prepare labeling media containing known concentrations of stable isotope-labeled fatty acids, such as [U-13C]alpha-linolenic acid, complexed with fatty acid-free bovine serum albumin (BSA).
-
Incubate the cells with the labeling medium for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled fatty acids.
2. Lipid Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and perform a total lipid extraction using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).[9]
-
Add an internal standard, such as a deuterated fatty acid, to the extraction solvent for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
3. Fatty Acid Derivatization for GC-MS Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 14% boron trifluoride in methanol at 100°C for 1 hour.
-
Extract the FAMEs with hexane.
4. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column for FAME separation.
-
The mass spectrometer can be operated in electron ionization (EI) mode to obtain fragmentation patterns for identification and in selected ion monitoring (SIM) mode for quantification of the labeled and unlabeled fatty acids.
Protocol 2: Analysis of Fatty Acyl-CoAs by LC-MS/MS
Direct measurement of fatty acyl-CoAs can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Harvest cells and rapidly quench metabolism using cold methanol.
-
Extract metabolites, including fatty acyl-CoAs, using a suitable solvent system (e.g., acetonitrile:methanol:water).
-
Incorporate an internal standard, such as a 13C-labeled fatty acyl-CoA, for accurate quantification.
2. LC-MS/MS Analysis:
-
Separate the fatty acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for each fatty acyl-CoA species.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the omega-3 and omega-6 metabolic pathways and a general workflow for their experimental validation.
Caption: The metabolic pathway of omega-3 fatty acids.
Caption: The metabolic pathway of omega-6 fatty acids.
Caption: Experimental workflow for fatty acid metabolic flux analysis.
References
- 1. asploro.com [asploro.com]
- 2. Dietary omega-3 and omega-6 fatty acids compete in producing tissue compositions and tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Omega 3 and Omega 6 Fatty Acids on Glucose Metabolism: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Confirming the Identity of 11Z,14Z,17Z-Eicosatrienoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of 11Z,14Z,17Z-eicosatrienoyl-CoA in biological samples, supported by experimental data and detailed protocols.
The accurate identification and quantification of specific fatty acyl-CoA species, such as this compound, are critical for understanding their roles in various metabolic pathways, including fatty acid metabolism and signaling cascades. The choice of analytical technique significantly impacts the reliability and sensitivity of these measurements. This guide compares the performance of the most robust available methods, highlighting their strengths and weaknesses to aid researchers in selecting the optimal approach for their studies.
Comparison of Analytical Methodologies
The primary method for the definitive identification of acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and specificity compared to other methods.[1] While alternative techniques exist, they often present limitations in terms of specificity and the need for chemical derivatization.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the intact molecule and its fragments. | High sensitivity and specificity.[2][3] Provides structural information.[3] Amenable to a wide range of acyl-CoA species.[3] | Higher instrument cost. Potential for ion suppression from matrix components.[4] |
| LC-UV | Chromatographic separation followed by detection based on UV absorbance of the CoA moiety. | Relatively simple and accessible instrumentation. | Less specific, potential for co-eluting interferences.[1] Lower sensitivity compared to LC-MS/MS.[1] |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass analysis. | High chromatographic resolution for volatile compounds. | Requires derivatization of the non-volatile acyl-CoA.[1] The derivatization process can introduce variability.[1] |
| LC-Fluorescence | Chromatographic separation followed by detection of fluorescent derivatives. | Can be highly sensitive with appropriate derivatizing agents. | Requires derivatization as native acyl-CoAs are not highly fluorescent.[1] The derivatization step adds complexity.[1] |
Experimental Protocols
Key Experiment: Identification and Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in mammalian cell cultures.
1. Sample Preparation (Lipid Extraction)
-
Wash cultured cells (approximately 1-10 million) twice with cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol (B129727) and scrape the cells.
-
Transfer the cell lysate to a glass tube and add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Add 500 µL of water and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile) for LC-MS/MS analysis.[4]
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for acyl-CoA separation.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the acyl-CoAs based on their hydrophobicity. The retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[4]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for the detection of acyl-CoAs.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.[4][5] This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.
-
Precursor and Product Ions: The specific m/z values for the precursor and product ions of this compound would need to be determined using a standard compound. For long-chain acyl-CoAs, characteristic product ions corresponding to the CoA moiety are often monitored.[3]
-
Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
Visualizations
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of this compound.
Simplified Fatty Acid Beta-Oxidation Pathway
Caption: Simplified pathway showing the activation of the fatty acid.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
A Comparative Analysis of the Biological Activities of 11Z,14Z,17Z-Eicosatrienoyl-CoA and EPA-CoA
In the landscape of lipid metabolism and cellular signaling, the roles of various fatty acyl-CoA molecules are of paramount interest to researchers in biochemistry, pharmacology, and drug development. This guide provides a detailed comparison of the biological activities of two key omega-3 fatty acyl-CoA molecules: 11Z,14Z,17Z-Eicosatrienoyl-CoA and Eicosapentaenoyl-CoA (EPA-CoA). While direct comparative studies on the CoA esters are limited, this analysis draws upon the well-documented activities of their corresponding free fatty acids, 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-Linolenic Acid) and Eicosapentaenoic Acid (EPA), which are the precursors to their activated CoA forms.
Overview of this compound and EPA-CoA
Both this compound and EPA-CoA are derived from omega-3 polyunsaturated fatty acids and play significant roles in metabolic pathways. 11Z,14Z,17Z-Eicosatrienoic Acid is a less common 20-carbon omega-3 fatty acid with three double bonds. In contrast, EPA is a well-known 20-carbon omega-3 fatty acid with five double bonds, abundant in fatty fish and fish oil supplements. Their activated CoA forms are crucial intermediates in various cellular processes.
Comparative Biological Activities
The primary distinction in the biological activity of these two molecules lies in their influence on the eicosanoid synthesis pathway and fatty acid metabolism. 11Z,14Z,17Z-Eicosatrienoic Acid is recognized as a potent inhibitor of the enzymes responsible for converting dietary 18-carbon fatty acids into 20-carbon eicosanoid precursors.[1][2][3] This inhibitory action can modulate the pool of available precursors for signaling molecules.
EPA, and by extension EPA-CoA, is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 3-series prostaglandins (B1171923) and thromboxanes, and the 5-series leukotrienes. These eicosanoids are generally less inflammatory than those derived from the omega-6 fatty acid, arachidonic acid.[4][5] Furthermore, EPA has been shown to inhibit triglyceride synthesis in the liver and reduce inflammation through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs).[4][6][7]
The following table summarizes the key comparative biological activities:
| Biological Activity | This compound (from Dihomo-α-Linolenic Acid) | EPA-CoA (from Eicosapentaenoic Acid) |
| Enzyme Inhibition | Potent inhibitor of fatty acid elongation and desaturation enzymes[1][2][3] | Competitive inhibitor of arachidonic acid metabolism by COX and LOX enzymes |
| Eicosanoid Production | Reduces the pool of precursors for eicosanoid synthesis | Precursor to anti-inflammatory eicosanoids (prostaglandin E3, thromboxane (B8750289) A3, leukotriene B5)[5] |
| Lipid Metabolism | Modulates fatty acid composition by inhibiting desaturases | Inhibits hepatic triglyceride synthesis[6] and promotes fatty acid oxidation via PPAR activation[4] |
| Gene Expression | Limited direct evidence | Activates nuclear receptors like PPARs, influencing genes involved in lipid metabolism and inflammation[4][7] |
| Cell Membrane Effects | May alter membrane composition due to its effects on fatty acid metabolism | Incorporates into cell membranes, affecting fluidity and the function of membrane-bound proteins[4] |
Signaling Pathways and Metabolic Roles
The distinct biological activities of this compound and EPA-CoA can be visualized through their respective roles in cellular signaling and metabolic pathways.
Caption: Comparative signaling pathways of this compound and EPA-CoA.
Experimental Protocols
The biological activities described above are typically assessed using a variety of in vitro and in vivo experimental protocols.
Fatty Acid Desaturase and Elongase Inhibition Assay:
This assay measures the ability of a compound to inhibit the conversion of a radiolabeled fatty acid substrate.
-
Cell Culture: A suitable cell line expressing the desaturase and elongase enzymes of interest (e.g., hepatocytes) is cultured.
-
Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., 11Z,14Z,17Z-Eicosatrienoic Acid).
-
Substrate Addition: A radiolabeled substrate (e.g., [1-14C]α-linolenic acid) is added to the culture medium.
-
Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells using a solvent system (e.g., chloroform:methanol).
-
Analysis: The fatty acid methyl esters are prepared and separated by gas chromatography or thin-layer chromatography. The radioactivity associated with the substrate and the product peaks is quantified to determine the percentage of inhibition.
Cyclooxygenase (COX) Activity Assay:
This assay determines the effect of a compound on the production of prostaglandins.
-
Enzyme Source: Purified COX-1 or COX-2 enzyme or cell lysates containing the enzymes are used.
-
Incubation: The enzyme is pre-incubated with the test compound (e.g., EPA) or a control vehicle.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Quantification: The production of a specific prostaglandin (B15479496) (e.g., PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
PPAR Activation Assay (Reporter Gene Assay):
This assay measures the ability of a compound to activate PPARs.
-
Cell Transfection: A suitable cell line is co-transfected with an expression vector for the PPAR of interest (e.g., PPARα) and a reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with the test compound (e.g., EPA) or a known PPAR agonist.
-
Lysis and Assay: After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer. An increase in reporter activity indicates PPAR activation.
Caption: Experimental workflow for a fatty acid desaturase inhibition assay.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 4. How Eicosapentaenoic Acid Works in the Body - YanggeBiotech [yanggebiotech.com]
- 5. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 6. Role of eicosapentaenoic acid in lipid metabolism in the liver, with special reference to experimental fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of inflammatory and lipid metabolism genes by eicosapentaenoic acid-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipidomics of Omega-3 Acyl-CoAs: Unraveling the Roles of ALA-CoA, EPA-CoA, and DHA-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the key omega-3 acyl-coenzyme A (acyl-CoA) molecules: alpha-linolenoyl-CoA (ALA-CoA), eicosapentaenoyl-CoA (EPA-CoA), and docosahexaenoyl-CoA (DHA-CoA). As the activated forms of dietary omega-3 fatty acids, these molecules are central to a variety of metabolic and signaling pathways. Understanding their distinct and overlapping functions is crucial for developing novel therapeutics targeting metabolic and inflammatory diseases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways in which these molecules participate.
Data Presentation: Quantitative Comparison of Omega-3 Acyl-CoAs and Their Precursors
The direct quantification of endogenous omega-3 acyl-CoA levels in cells and tissues is technically challenging due to their low abundance and transient nature. The following table presents available quantitative data on the conversion of the precursor fatty acids and their incorporation into cellular lipids, which indirectly reflects the potential pool size of their respective acyl-CoAs.
| Parameter | Alpha-Linolenic Acid (ALA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) | Reference |
| Conversion Efficiency in HepG2 Cells (% of initial ALA) | N/A | 17% | 0.7% | [1] |
| Incorporation into Human Endothelial Cells (nmol/10⁶ cells after 24h) | Not Reported | 18.0 ± 0.99 | 16.9 ± 0.97 | [2] |
| Effect on Adiponectin Secretion in 3T3-L1 Adipocytes (Effective Concentration) | Not Reported | 100-200 µmol/L | 50-100 µmol/L | [3] |
| Whole-Body Synthesis-Secretion Rate from ALA (mg/day in humans) | N/A | 2.1 - 2.7 | 0.27 - 0.47 | [4] |
| Relative Abundance in Rat Heart after Infarction (% change vs. vehicle) | Not Reported | Greater reduction in inflammatory markers than DHA | Significant reduction in inflammatory markers | [5] |
Experimental Protocols
Accurate quantification and comparison of omega-3 acyl-CoAs necessitate meticulous experimental procedures. Below are detailed methodologies for their extraction and analysis.
Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological samples.
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972)
-
Ice-cold 2% (v/v) 2-mercaptoethanol (B42355) in diethyl ether
-
Internal standard (e.g., C17:0-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenize the frozen tissue powder or cell pellet in 1 mL of ice-cold 10% TCA in acetone containing a known amount of internal standard.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet twice with 1 mL of ice-cold 2% 2-mercaptoethanol in diethyl ether to remove lipids.
-
After the final wash, briefly dry the pellet under a stream of nitrogen gas.
-
Resuspend the pellet in a suitable buffer for subsequent analysis (e.g., mobile phase A for LC-MS/MS).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of individual acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
ALA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)
-
EPA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)
-
DHA-CoA: Precursor ion > Product ion (specific m/z values to be optimized)
-
Internal Standard-CoA: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Data Analysis: Quantify the concentration of each omega-3 acyl-CoA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualization of Pathways
Metabolic Pathway of Omega-3 Fatty Acid Activation and Elongation
The conversion of dietary ALA into the longer-chain omega-3 fatty acids EPA and DHA is a critical metabolic pathway. The activated acyl-CoA forms are the substrates for the elongase and desaturase enzymes.
Caption: Metabolic conversion of ALA-CoA to EPA-CoA and DHA-CoA and their subsequent fates.
Differential Signaling of EPA-CoA and DHA-CoA via PPARγ
EPA and DHA, and by extension their acyl-CoA derivatives, are known to be ligands for the nuclear receptor PPARγ. However, they exhibit differential effects on its activation and subsequent gene transcription, leading to distinct physiological outcomes.
Caption: Differential activation of PPARγ by EPA-CoA and DHA-CoA leading to downstream gene expression.
Comparative Analysis of Omega-3 Acyl-CoAs
Metabolic Differences
The conversion of ALA to the more biologically active long-chain omega-3 fatty acids, EPA and DHA, is an inefficient process in humans.[6] Studies in HepG2 cells have shown that the conversion of ALA to EPA is significantly higher than its conversion to DHA.[1] This suggests that under conditions of ALA supplementation, the intracellular pool of EPA-CoA is likely to be larger than that of DHA-CoA derived from this pathway.
Signaling and Functional Differences
While both EPA and DHA are recognized for their anti-inflammatory properties, they exhibit distinct potencies and mechanisms of action.
-
PPARγ Activation: Both EPA and DHA can activate PPARγ, a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. However, studies in 3T3-L1 adipocytes have demonstrated that DHA is more potent than EPA in stimulating PPARγ expression and subsequent adiponectin secretion.[3] DHA was effective at lower concentrations (50-100 µmol/L) compared to EPA (100-200 µmol/L).[3] Interestingly, while both fatty acids increased PPARγ expression, DHA inhibited its phosphorylation, whereas EPA stimulated it, suggesting different modes of receptor modulation.[3]
-
Anti-inflammatory Effects: In macrophages, both EPA and DHA can modulate inflammatory responses. However, their effects on the production of specific cytokines and lipid mediators can differ. For example, in activated macrophages, EPA and DHA differentially impact the remodeling of cardiolipin (B10847521), a key mitochondrial phospholipid, which can influence cellular bioenergetics and inflammatory signaling.[7][8] Furthermore, in subjects with chronic inflammation, DHA was found to modulate a broader range of monocyte-derived pro-inflammatory cytokines compared to EPA.[9]
-
Incorporation into Cellular Lipids: The incorporation of EPA and DHA into cellular membranes and lipid droplets also shows specificity. In human endothelial cells, both fatty acids are readily incorporated, reaching similar maximal levels, although the basal level of DHA is significantly higher.[2] Studies in macrophages have shown that EPA (a 20-carbon fatty acid) has a higher incorporation and cardiolipin remodeling efficiency compared to the 22-carbon DHA.[8]
Alternative Molecules and Approaches
The primary alternatives to supplementation with pre-formed EPA and DHA are high-dose ALA supplementation and dietary modifications to enhance the endogenous conversion pathway. However, the low conversion efficiency of ALA to DHA is a significant limitation.[6] Another approach involves the use of synthetic fatty acid analogues or specific lipid-lowering drugs that can modulate the same signaling pathways, such as PPARγ agonists (e.g., thiazolidinediones). However, these often come with a different side-effect profile.
Conclusion
The comparative lipidomics of omega-3 acyl-CoAs reveals a complex picture of both shared and distinct biological activities. While ALA-CoA serves as the primary precursor, its conversion to EPA-CoA and particularly DHA-CoA is limited. EPA-CoA and DHA-CoA, in turn, exhibit differential potencies in activating key nuclear receptors like PPARγ and modulating inflammatory pathways. DHA appears to be a more potent activator of PPARγ-mediated adiponectin expression, while EPA may have a greater impact on certain aspects of cardiolipin remodeling in macrophages.
For researchers and drug development professionals, these findings highlight the importance of considering the specific omega-3 fatty acid, and by extension its acyl-CoA form, when designing interventions for metabolic and inflammatory diseases. Future research should focus on developing more sensitive analytical methods to directly quantify the intracellular concentrations of these acyl-CoAs to better correlate their levels with specific cellular responses and disease phenotypes.
References
- 1. Identification of Phenotypic Lipidomic Signatures in Response to Long Chain n‐3 Polyunsaturated Fatty Acid Supplementation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHA increases adiponectin expression more effectively than EPA at relative low concentrations by regulating PPARγ and its phosphorylation at Ser273 in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of EPA and DHA on PPARγ-mediated sympathetic innervation in infarcted rat hearts by GPR120-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Omega-3 and omega-6 fatty acid differentially impact cardiolipin remodeling in activated macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega-3 and omega-6 fatty acid differentially impact cardiolipin remodeling in activated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 11Z,14Z,17Z-Eicosatrienoyl-CoA and DHA-CoA: Differential Effects and Metabolic Fates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical properties and potential cellular effects of two key omega-3 fatty acyl-CoA esters: 11Z,14Z,17Z-Eicosatrienoyl-CoA and Docosahexaenoyl-CoA (DHA-CoA). While direct comparative research on these CoA-activated forms is limited, this document synthesizes available data on their free fatty acid precursors and the established roles of acyl-CoAs to offer valuable insights for researchers in lipid biochemistry and drug development.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs) are integral to human health, playing crucial roles in inflammatory modulation, cell signaling, and membrane structure. Once inside the cell, these fatty acids are activated to their coenzyme A (CoA) esters, which are the metabolically active forms that enter various biochemical pathways. This guide focuses on two such activated omega-3 fatty acids:
-
This compound: The activated form of 11Z,14Z,17Z-eicosatrienoic acid (ETA), a less common 20-carbon omega-3 PUFA.
-
DHA-CoA: The activated form of docosahexaenoic acid (DHA), a well-studied 22-carbon omega-3 PUFA abundant in the brain and retina.
Understanding the differential effects of these acyl-CoAs is critical for elucidating their specific contributions to cellular physiology and for the development of targeted therapeutic strategies.
Biochemical and Physical Properties
A fundamental comparison of the parent fatty acids is essential to understanding the potential differences in their CoA esters.
| Property | 11Z,14Z,17Z-Eicosatrienoic Acid | Docosahexaenoic Acid (DHA) |
| Chemical Formula | C20H34O2 | C22H32O2 |
| Molecular Weight | 306.5 g/mol [1] | 328.5 g/mol |
| Number of Carbons | 20 | 22 |
| Number of Double Bonds | 3 | 6 |
| Omega-3 Designation | 20:3 (n-3) | 22:6 (n-3) |
Comparative Metabolic Pathways
The metabolic fates of this compound and DHA-CoA are dictated by their distinct structures. The primary known role of 11Z,14Z,17Z-eicosatrienoic acid is as an inhibitor of fatty acid elongation and desaturation, suggesting its CoA form may act as a competitive inhibitor in these pathways.[1][2][3] DHA-CoA, on the other hand, is a key substrate for the synthesis of specialized membrane lipids and can also undergo retroconversion.
Metabolic Fate of this compound
Information on the specific metabolic pathway of this compound is scarce. However, based on its known inhibitory effects as a free fatty acid, its metabolic role likely involves:
-
Inhibition of Elongation and Desaturation: this compound may compete with other fatty acyl-CoAs for enzymes involved in the synthesis of longer and more unsaturated fatty acids.[1][2][3]
-
Limited Eicosanoid Production: As an omega-3 fatty acid, it is a poor substrate for the production of pro-inflammatory eicosanoids compared to omega-6 fatty acids.
Metabolic Fate of DHA-CoA
DHA-CoA is a crucial intermediate in several well-defined pathways:
-
Phospholipid Synthesis: DHA-CoA is the direct substrate for the acylation of lysophospholipids to form DHA-containing phospholipids (B1166683), a process vital for the structure and function of neuronal and retinal membranes. Long-chain acyl-CoA synthetase 6 (ACSL6) shows a preference for converting DHA into DHA-CoA.[4]
-
Beta-Oxidation: DHA-CoA can be transported into mitochondria and peroxisomes for beta-oxidation to generate energy.
-
Retroconversion: DHA-CoA can be converted back to its free fatty acid form, DHA, by acyl-CoA thioesterases.
Differential Cellular and Physiological Effects
Due to the limited direct data on the CoA esters, the following table summarizes the known effects of their parent free fatty acids, which are precursors to the active CoA forms.
| Cellular/Physiological Effect | 11Z,14Z,17Z-Eicosatrienoic Acid | Docosahexaenoic Acid (DHA) |
| Membrane Fluidity & Structure | Likely increases membrane fluidity due to its unsaturation. | Significantly increases membrane fluidity and can alter the formation of lipid rafts, impacting cell signaling.[5][6] |
| Cell Growth | Data not available. | Exhibits dose-dependent inhibition of growth in some cancer cell lines, such as MDA-MB-231 human breast cancer cells.[7] |
| Triacylglycerol (TAG) Secretion | Data not available. | Can paradoxically decrease net triacylglycerol secretion in hepatoma cells, leading to intracellular accumulation.[8] |
| Inflammation | As an omega-3 fatty acid, it is expected to have anti-inflammatory properties. | A precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation. |
| Neuronal Function | Role not well-defined. | Crucial for neuronal development and function; a major component of brain and retinal cell membranes. |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound and DHA-CoA and their effects on cellular lipid metabolism.
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to quantify changes in cellular fatty acid profiles following treatment with the fatty acids of interest.
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat with the desired fatty acid for a specified duration.
-
Lipid Extraction: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Extract total lipids using a standard method like the Folch or Bligh-Dyer method.[9]
-
Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with a methanol/acid catalyst solution.[9][10]
-
GC-MS Analysis: Separate and quantify the FAMEs using a gas chromatograph equipped with a mass spectrometer. Identify individual fatty acids based on their retention times and mass spectra.[9]
Western Blot Analysis of Key Metabolic Enzymes
This protocol can be used to assess changes in the protein expression of enzymes involved in fatty acid metabolism.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target enzymes (e.g., ACSL6, FADS, ELOVL).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect protein bands using an enhanced chemiluminescence (ECL) system.[9]
Summary and Future Directions
While both this compound and DHA-CoA are omega-3 fatty acyl-CoAs, the available evidence suggests they may have distinct roles in cellular metabolism. DHA-CoA is a key building block for essential membrane structures, particularly in the nervous system, and a precursor for potent anti-inflammatory molecules. In contrast, the primary characterized role of 11Z,14Z,17Z-eicosatrienoic acid is the inhibition of the elongation and desaturation of other fatty acids, suggesting a more regulatory function for its CoA ester.
Future research should focus on:
-
Directly comparing the effects of this compound and DHA-CoA in various cell-based assays.
-
Identifying the specific enzymes that interact with this compound.
-
Elucidating the signaling pathways modulated by 11Z,14Z,17Z-eicosatrienoic acid and its metabolites.
A deeper understanding of the differential effects of these omega-3 acyl-CoAs will be invaluable for developing novel therapeutic interventions for a range of diseases, from inflammatory disorders to neurological conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 4. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic acid regulates the formation of lipid rafts: A unified view from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid changes lipid composition and interleukin-2 receptor signaling in membrane rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fatty acids and inhibitors of eicosanoid synthesis on the growth of a human breast cancer cell line in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic acid inhibits cell growth and triacylglycerol secretion in McA-RH7777 rat hepatoma cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acid analysis of experimental diets, muscle and liver [bio-protocol.org]
A Comparative Guide to the Metabolism of 11Z,14Z,17Z-Eicosatrienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of 11Z,14Z,17Z-Eicosatrienoyl-CoA, a less common omega-3 polyunsaturated fatty acid (PUFA), with other key PUFA-CoAs. Understanding the metabolic nuances of these molecules is crucial for research in nutrition, inflammation, and the development of therapeutic agents targeting lipid metabolic pathways.
Introduction to PUFA-CoA Metabolism
Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. Before entering metabolic pathways, PUFAs must be activated to their coenzyme A (CoA) thioesters by acyl-CoA synthetases. This initial activation step is critical for their subsequent elongation, desaturation, and β-oxidation. The metabolic fate of a particular PUFA-CoA is determined by the substrate specificities of the enzymes in these pathways, leading to a diverse range of biologically active products.
Metabolic Pathways of Key PUFA-CoAs
The metabolism of PUFAs involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and mitochondria. The key enzymes are fatty acid elongases (ELOVLs) and desaturases (FADS).
This compound (20:3n-3) , also known as dihomo-α-linolenic acid, is an intermediate in the omega-3 fatty acid metabolic pathway. It is derived from α-linolenic acid (ALA, 18:3n-3) through an elongation step. Its primary metabolic fates are desaturation to eicosatetraenoic acid (ETA, 20:4n-3) by Δ5-desaturase, or further elongation.
Linoleoyl-CoA (18:2n-6) is the primary dietary omega-6 PUFA. It is converted to longer and more unsaturated fatty acids, most notably arachidonoyl-CoA, through a series of desaturation and elongation steps.
α-Linolenoyl-CoA (18:3n-3) is the parent omega-3 PUFA. It is the precursor for the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoyl-CoA (EPA-CoA) and docosahexaenoyl-CoA (DHA-CoA).
Arachidonoyl-CoA (20:4n-6) is a key omega-6 PUFA that serves as the precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.
Eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3) and Docosahexaenoyl-CoA (DHA-CoA, 22:6n-3) are long-chain omega-3 PUFAs with well-established anti-inflammatory properties. They are either obtained from the diet or synthesized from ALA.
A Comparative Guide to Dihomo-γ-Linolenic Acid (DGLA) as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihomo-γ-Linolenic Acid (DGLA) as a biomarker against established and emerging alternatives in the context of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Introduction to Dihomo-γ-Linolenic Acid (DGLA)
Dihomo-γ-linolenic acid is a 20-carbon omega-6 fatty acid that plays a crucial role in the body's inflammatory and anti-inflammatory pathways. It is synthesized from linoleic acid and is a precursor to potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1. Recent research has highlighted its potential as a biomarker for various pathological conditions, including metabolic disorders. While the metabolically active form is Dihomo-γ-linolenic acid-CoA, the free fatty acid DGLA is the analyte typically measured in biological samples for biomarker assessment.
DGLA in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.
DGLA as a Biomarker for Metabolic Syndrome
Elevated levels of DGLA have been associated with metabolic syndrome. The rationale behind its use as a biomarker lies in its relationship with fatty acid metabolism and inflammation, which are central to the pathophysiology of the syndrome.
Comparison with Alternative Biomarkers for Metabolic Syndrome
To evaluate the utility of DGLA, it is compared with other commonly used and researched biomarkers for metabolic syndrome: Leptin, Adiponectin, and C-Reactive Protein (CRP).
| Biomarker | Class | Association with Metabolic Syndrome | Key Performance Metrics |
| Dihomo-γ-Linolenic Acid (DGLA) | Fatty Acid | Elevated levels | Limited data on sensitivity and specificity. Further validation is needed. |
| Leptin | Adipokine | Elevated levels.[1][2][3][4] | A meta-analysis showed significantly higher leptin in individuals with metabolic syndrome.[1] Increased leptin is associated with a higher risk of metabolic syndrome.[1][5] |
| Adiponectin | Adipokine | Decreased levels.[6][7][8][9] | Low adiponectin concentrations are strongly associated with metabolic syndrome.[6][7] Measuring plasma adiponectin may be useful for managing the syndrome.[6][8][9] |
| C-Reactive Protein (CRP) | Inflammatory Marker | Elevated levels.[10][11][12] | Median CRP levels increase with the number of metabolic syndrome components.[13] A significant percentage of adolescents with metabolic syndrome have elevated CRP.[11] |
DGLA in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a term for a range of conditions caused by a build-up of fat in the liver. It's usually seen in people who are overweight or obese. A more severe form of NAFLD is called non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and liver failure.
DGLA as a Biomarker for NAFLD
Emerging evidence suggests that serum DGLA levels may be a useful non-invasive biomarker for detecting liver steatosis, a key feature of NAFLD.
Comparison with Alternative Biomarkers for NAFLD
The performance of DGLA as a biomarker for NAFLD is compared against Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Cytokeratin-18 (CK-18), and the NAFLD Fibrosis Score.
| Biomarker | Class | Association with NAFLD | Key Performance Metrics |
| Dihomo-γ-Linolenic Acid (DGLA) | Fatty Acid | Elevated levels in liver steatosis | Further validation studies are required to establish sensitivity and specificity. |
| Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) | Liver Enzymes | Elevated levels | Commonly used but lack specificity for NAFLD and cannot reliably distinguish between simple steatosis and NASH. |
| Cytokeratin-18 (CK-18) | Apoptosis Marker | Elevated levels of fragments (M30 and M65).[14][15][16][17][18][19][20][21] | Can help diagnose different stages of NAFLD, particularly NASH.[14][17] The M30:M65 ratio can indicate the mode of cell death (apoptosis vs. necrosis).[18] The area under the ROC curve for NASH diagnosis was estimated to be 0.83.[17] However, some studies suggest limited sensitivity.[22] |
| NAFLD Fibrosis Score | Scoring System | Higher score indicates a higher probability of advanced fibrosis.[23][24][25][26][27] | A non-invasive tool to identify advanced liver fibrosis.[23][24][25][26][27] An AUC of 0.88 has been reported for identifying advanced fibrosis.[25] |
Experimental Protocols
Detailed methodologies for the quantification of DGLA and its alternatives are provided below to ensure reproducibility and standardization.
Quantification of Dihomo-γ-Linolenic Acid (DGLA) in Serum/Plasma by GC-MS
This protocol describes the analysis of total fatty acids, including DGLA, from serum or plasma samples.
1. Sample Preparation and Lipid Extraction:
-
To 50 µL of serum or plasma, add an internal standard mix containing a known amount of a deuterated DGLA standard.
-
Saponify the sample by adding methanolic NaOH and heating to release esterified fatty acids.
-
Acidify the sample with HCl to protonate the free fatty acids.
-
Extract the fatty acids with an organic solvent like hexane (B92381) or iso-octane.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried fatty acid extract in a suitable solvent.
-
Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to convert the fatty acids into their more volatile ester derivatives.
-
Incubate at room temperature to allow the reaction to complete.
-
Dry the sample again under nitrogen.
3. GC-MS Analysis:
-
Reconstitute the derivatized sample in an appropriate solvent (e.g., iso-octane).
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column for fatty acid methyl ester separation.
-
The mass spectrometer is operated in negative chemical ionization (NCI) mode for high sensitivity.
-
Monitor the specific ions for the DGLA derivative and the internal standard.
4. Data Analysis:
-
Generate a standard curve by analyzing known concentrations of DGLA standards.
-
Quantify the amount of DGLA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Leptin and Adiponectin in Serum/Plasma by ELISA
1. Principle:
-
A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of leptin and adiponectin. An antibody specific for the target protein is pre-coated onto a microplate.
2. Assay Procedure:
-
Prepare standards and samples. Serum or plasma samples may require dilution.[28][29][30]
-
Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for the target protein. Incubate to form a sandwich complex.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound protein.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Measurement of C-Reactive Protein (CRP) in Serum by Immunoassay
1. Principle:
-
High-sensitivity CRP (hs-CRP) is typically measured using a particle-enhanced immunoturbidimetric or immunonephelometric assay.
2. Assay Procedure (Latex Agglutination as an example): [31][32][33][34]
-
Bring reagents and serum samples to room temperature.[32][34]
-
Place a drop of the serum sample, a positive control, and a negative control onto separate circles of a reaction slide.[31][32][33][34]
-
Add a drop of latex reagent (polystyrene particles coated with anti-human CRP antibodies) to each circle.[31][32][33][34]
-
Mix the serum and latex reagent.
-
Gently rock the slide for a specified time (e.g., 2 minutes) and observe for agglutination.[31][32][33]
3. Data Analysis:
-
The presence of agglutination indicates a CRP concentration above the detection limit of the assay. For quantitative results, a semi-quantitative method involving serial dilutions of the serum can be performed, or more precise methods like immunoturbidimetry are used.
Measurement of Cytokeratin-18 (CK-18) Fragments in Serum/Plasma by ELISA
1. Principle:
-
Specific ELISAs are used to measure total CK-18 (M65 assay) and caspase-cleaved CK-18 (M30 assay). The M30 assay detects a neo-epitope formed during apoptosis.[18][19][20][21]
2. Assay Procedure:
-
The procedure is similar to the general ELISA protocol described for leptin and adiponectin, using specific antibodies for the M30 and M65 fragments of CK-18.
3. Data Analysis:
-
Concentrations of M30 and M65 are determined from their respective standard curves. The ratio of M30 to M65 can be calculated to provide an indication of the relative contribution of apoptosis to total cell death.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).
Caption: Experimental workflow for biomarker comparison.
Conclusion
Dihomo-γ-linolenic acid shows promise as a non-invasive biomarker for metabolic syndrome and NAFLD, reflecting underlying alterations in fatty acid metabolism and inflammation. However, its clinical utility requires further validation through large-scale studies that directly compare its performance against established and emerging biomarkers. This guide provides the foundational information, including comparative data and experimental protocols, to facilitate such research. The continued investigation of DGLA and its metabolic pathways will be crucial in determining its definitive role in the diagnosis and management of these prevalent metabolic diseases.
References
- 1. ijcbr.in [ijcbr.in]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Leptin as a predictive marker for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum leptin is associated with cardiometabolic risk and predicts metabolic syndrome in Taiwanese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adiponectin as a biomarker of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum adiponectin as a useful marker for metabolic syndrome in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adiponectin as a Biomarker of the Metabolic Syndrome [jstage.jst.go.jp]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. C-reactive protein and features of the metabolic syndrome in a population-based sample of children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Correlation between serum cytokeratin-18 and the progression or regression of non-alcoholic fatty liver disease | Annals of Hepatology [elsevier.es]
- 16. files.ekmcdn.com [files.ekmcdn.com]
- 17. Cytokeratin-18 fragment levels as noninvasive biomarker for nonalcoholic steatohepatitis: A multicenter validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diapharma.com [diapharma.com]
- 19. M30-Apoptosense ELISA - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Clinical Evaluation of M30 and M65 ELISA Cell Death Assays as Circulating Biomarkers in a Drug-Sensitive Tumor, Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Limited value of plasma cytokeratin-18 as a biomarker for NASH and fibrosis in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The nonalcoholic fatty liver disease (NAFLD) fibrosis score, cardiovascular risk stratification and a strategy for secondary prevention with ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NAFLD fibrosis score: A prognostic predictor for mortality and liver complications among NAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reference.medscape.com [reference.medscape.com]
- 26. drlogy.com [drlogy.com]
- 27. medcentral.com [medcentral.com]
- 28. biovendor.com [biovendor.com]
- 29. sceti.co.jp [sceti.co.jp]
- 30. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 31. microbiologyinfo.com [microbiologyinfo.com]
- 32. CRP test procedure | Arlington Scientific [arlingtonscientific.com]
- 33. C-reactive protein (CRP) Test: Principle, Procedure, Result • Microbe Online [microbeonline.com]
- 34. atlas-medical.com [atlas-medical.com]
A Comparative Guide to the Quantification of 11Z,14Z,17Z-Eicosatrienoyl-CoA
For researchers, scientists, and professionals in drug development, the accurate measurement of lipid mediators like 11Z,14Z,17Z-Eicosatrienoyl-CoA is crucial for understanding biochemical pathways and drug efficacy. This guide provides a comparative overview of the primary analytical methods used for the quantification of this and other long-chain polyunsaturated fatty acyl-CoAs, with a focus on providing supporting data and detailed experimental protocols.
Data Presentation: A Comparative Analysis of Methodologies
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of common methods used for the quantification of long-chain acyl-CoAs.
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Sensitivity (LLOQ) | High (0.1 - 10 pg on column)[1] | Low to Moderate (ng to µg range) | High (pg to ng/mL range) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (relies on chromatographic separation) | High (antibody-dependent) |
| Linearity (r²) | Excellent (>0.98)[1] | Good (>0.99) | Good (variable, depends on assay) |
| Precision (%RSD) | Excellent (Inter- and Intra-day <15%)[1][2] | Good (<15-20%) | Good (<15-20%) |
| Accuracy (% Recovery) | Good (85-115%)[1][2] | Moderate to Good (can be matrix-dependent) | Good (typically 80-120%) |
| Throughput | Moderate to High | Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
| Sample Matrix Complexity | Tolerant to complex matrices | Susceptible to interference | Can be affected by matrix effects |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol describes a robust method for the extraction and quantification of long-chain acyl-CoAs from biological matrices.
a. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Homogenization: Homogenize tissue samples (100-200 mg) in a suitable buffer. For cultured cells, lyse the cell pellet.
-
Deproteinization: Add a deproteinizing agent like 5-sulfosalicylic acid (SSA) to the homogenate to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., C18) with methanol (B129727) followed by water.[4]
-
Load the supernatant from the centrifugation step onto the SPE column.
-
Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.[4]
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
b. Chromatographic Separation
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]
-
Mobile Phase B: Acetonitrile (B52724).[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
c. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective alternative for samples with higher concentrations of the analyte.
a. Sample Preparation: The same sample preparation protocol as for LC-MS/MS can be used.
b. Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an ion-pairing agent to improve peak shape.
-
Detection: UV absorbance is monitored at a wavelength where the acyl-CoA molecule has significant absorbance (typically around 260 nm due to the adenine (B156593) moiety).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that relies on the specific binding of an antibody to the target molecule. While no commercial ELISA kits specifically for this compound are widely advertised, a custom assay could be developed.
a. General Principle:
-
A microplate is coated with a capture antibody specific for this compound.
-
Samples and standards are added to the wells.
-
A detection antibody, conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of analyte present.
-
The absorbance is read on a microplate reader.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway showing the synthesis of this compound.
References
- 1. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of the Biological Potency of 11Z,14Z,17Z-Eicosatrienoyl-CoA and its Free Fatty Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of 11Z,14Z,17Z-eicosatrienoyl-CoA and its corresponding free fatty acid, 11Z,14Z,17Z-eicosatrienoic acid, also known as dihomo-α-linolenic acid. While direct comparative studies are limited, this document synthesizes existing data on their distinct and overlapping roles in cellular signaling and metabolism, supported by detailed experimental protocols and pathway visualizations to facilitate further research.
Introduction
11Z,14Z,17Z-Eicosatrienoic acid is a unique omega-3 polyunsaturated fatty acid recognized for its inhibitory effects on fatty acid elongation and desaturation processes. For intracellular metabolic activities, free fatty acids must be activated to their coenzyme A (CoA) esters. This conversion, catalyzed by acyl-CoA synthetases, yields this compound. While the free fatty acid can act as an extracellular signaling molecule, its CoA-ester is the primary intracellular metabolite, suggesting distinct potencies and mechanisms of action.
Data Summary: A Comparative Overview
The following table summarizes the known and inferred biological activities of this compound and 11Z,14Z,17Z-eicosatrienoic acid.
| Feature | This compound | 11Z,14Z,17Z-Eicosatrienoic Acid |
| Primary Role | Intracellular metabolite and signaling molecule | Extracellular signaling molecule and metabolic precursor |
| Key Biological Activity | Substrate for metabolic pathways (e.g., β-oxidation, lipid synthesis), allosteric regulator of enzymes | Agonist for G-protein coupled receptors (e.g., GPR40, GPR120), inhibitor of fatty acid elongation/desaturation |
| Potency | High intracellular potency due to low nanomolar concentrations[1] | Potency as a GPCR agonist is likely in the micromolar range, similar to other long-chain fatty acids |
| Mechanism of Action | Direct interaction with intracellular enzymes and transporters | Binds to and activates cell surface receptors, leading to downstream signaling cascades |
Signaling Pathways and Metabolic Fate
The biological effects of these two molecules are dictated by their distinct roles in cellular signaling and metabolism.
11Z,14Z,17Z-Eicosatrienoic Acid: Extracellular Signaling via GPCRs
Long-chain fatty acids, including potentially 11Z,14Z,17Z-eicosatrienoic acid, can act as ligands for G-protein coupled receptors such as GPR40 and GPR120. Activation of these receptors initiates intracellular signaling cascades that can influence insulin (B600854) secretion and inflammatory responses.
This compound: Intracellular Metabolic Crossroads
Once converted to its CoA ester, the fatty acid enters various metabolic pathways. Its role as an inhibitor of elongation and desaturation enzymes is likely executed in this form.
Experimental Protocols
To empirically determine and compare the biological potency of this compound and its free fatty acid, the following experimental protocols are proposed.
Experiment 1: GPR40/FFAR1 Activation Assay
This assay will determine the potency of 11Z,14Z,17Z-eicosatrienoic acid as an agonist for the GPR40 receptor by measuring intracellular calcium mobilization.
Workflow:
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Wash cells with HBSS and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 11Z,14Z,17Z-eicosatrienoic acid in HBSS.
-
Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration and calculate the EC50 value using a non-linear regression curve fit.
Experiment 2: In Vitro Fatty Acid Elongation Inhibition Assay
This assay will compare the inhibitory potency of this compound and its free fatty acid on the fatty acid elongation process.
Workflow:
Methodology:
-
Microsome Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NADPH, and unlabeled malonyl-CoA.
-
Inhibition: Add serial dilutions of either this compound or 11Z,14Z,17Z-eicosatrienoic acid (with ATP and CoA to allow for in situ conversion) to the reaction mixtures.
-
Elongation Reaction: Initiate the reaction by adding a radiolabeled substrate, such as [1-14C]palmitoyl-CoA. Incubate at 37°C for 20-30 minutes.
-
Lipid Extraction: Stop the reaction by adding a solution of isopropanol/heptane (B126788)/water. Extract the lipids into the heptane phase.
-
Analysis: Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or gas chromatography (GC) and quantify the radioactivity in the elongated fatty acid products using a scintillation counter or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Conclusion
The available evidence strongly suggests that this compound and its free fatty acid possess distinct biological activities and potencies. The free fatty acid likely acts as an extracellular signaling molecule through GPCRs, while the CoA ester is the key intracellular player in metabolic regulation. The proposed experimental protocols provide a framework for directly comparing their potencies in specific biological contexts, which will be crucial for understanding their physiological roles and for the development of novel therapeutics targeting fatty acid metabolism and signaling.
References
A Head-to-Head Comparison of Omega-3 Fatty Acid CoA Esters: Biochemical Activity and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Coenzyme A (CoA) esters of three key omega-3 fatty acids: alpha-linolenic acid (ALA-CoA), eicosapentaenoic acid (EPA-CoA), and docosahexaenoic acid (DHA-CoA). As the primary activated forms of fatty acids within the cell, these CoA esters are central to lipid metabolism, cellular signaling, and the regulation of gene expression. Understanding their distinct biochemical properties is crucial for research into the therapeutic potential of omega-3 fatty acids.
Biochemical and Metabolic Properties
The metabolic fates of ALA, EPA, and DHA are distinct, largely governed by the substrate specificities of the enzymes that process their CoA ester forms. While ALA serves as a precursor, its conversion to the longer-chain EPA and DHA is inefficient in humans. EPA and DHA themselves exhibit different metabolic partitioning, with EPA being a preferred substrate for mitochondrial β-oxidation and DHA being preferentially incorporated into phospholipids (B1166683) and undergoing oxidation in peroxisomes. This suggests differential handling of their respective CoA esters by key metabolic enzymes.[1]
Table 1: Comparative Metabolic Fates of Omega-3 Fatty Acid CoA Esters
| Feature | ALA-CoA | EPA-CoA | DHA-CoA |
| Primary Role | Precursor for EPA and DHA synthesis | Energy production, anti-inflammatory precursor | Membrane structure, signaling, peroxisomal oxidation |
| Mitochondrial β-oxidation | Low | High | Low |
| Peroxisomal β-oxidation | Low | Moderate | High |
| Incorporation into Phospholipids | Low | Moderate | High |
| Substrate for Elongases/Desaturases | High | Moderate | Low (retro-conversion to EPA) |
Enzymatic Interactions and Regulation
The differential effects of omega-3 fatty acids are rooted in the specific interactions of their CoA esters with various enzymes and binding proteins. While comprehensive kinetic data directly comparing the omega-3 acyl-CoAs is limited, substrate specificity studies of key enzymes provide insights into their preferential metabolism.
Table 2: Interactions of Omega-3 Acyl-CoAs with Key Proteins
| Protein | Function | Substrate Preference/Interaction |
| Acyl-CoA Synthetases (ACS) | Fatty acid activation to Acyl-CoA | Family of enzymes with varying specificity for fatty acid chain length and saturation. |
| Carnitine Palmitoyltransferase (CPT) | Transport of fatty acids into mitochondria | CPT2 shows higher activity for medium and long-chain saturated and monounsaturated acyl-CoAs, with lower activity for polyunsaturated acyl-CoAs.[2] |
| Acyl-CoA Binding Protein (ACBP) | Intracellular transport and protection of Acyl-CoAs | Binds with high affinity to medium and long-chain acyl-CoA esters. |
| Sterol Carrier Protein 2 (SCP2) | Intracellular lipid transport | Binds to very-long-chain fatty acyl-CoA esters with high affinity.[3][4] |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Transcription factor for lipid metabolism genes | Activated by fatty acids, leading to regulation of genes involved in fatty acid oxidation. |
Signaling Pathways and Gene Regulation
Omega-3 fatty acid CoA esters, and their parent fatty acids, are potent signaling molecules that can directly and indirectly influence gene expression. A primary mechanism is through the activation of nuclear receptors like PPARα. The differential activation of such pathways by EPA and DHA contributes to their distinct physiological effects.
Diagram 1: Omega-3 Fatty Acid Activation and Influence on PPARα Signaling
Caption: Activation of omega-3 fatty acids and their subsequent influence on PPARα-mediated gene expression.
Experimental Protocols
Protocol 1: Synthesis of Long-Chain Fatty Acyl-CoA Esters
This protocol outlines a general enzymatic method for the synthesis of omega-3 fatty acyl-CoA esters for in vitro studies.
Materials:
-
Omega-3 fatty acid (ALA, EPA, or DHA)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (from a commercial source or purified)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a stock solution of the omega-3 fatty acid by dissolving it in ethanol (B145695) and then diluting it in a solution containing Triton X-100 and BSA to ensure solubility.
-
In a reaction vessel, combine the potassium phosphate buffer, ATP, CoA, MgCl2, and DTT.
-
Add the fatty acid solution to the reaction mixture.
-
Initiate the reaction by adding Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C with gentle agitation. The reaction time will depend on the specific activity of the enzyme and the desired yield.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC or a radiometric assay if a radiolabeled fatty acid is used.
-
Purify the resulting acyl-CoA ester using solid-phase extraction or preparative HPLC.
-
Quantify the purified acyl-CoA ester by spectrophotometry, using the molar extinction coefficient for the adenine (B156593) ring of CoA.
Diagram 2: Experimental Workflow for Acyl-CoA Synthesis and Analysis
Caption: General workflow for the enzymatic synthesis and analysis of omega-3 fatty acid CoA esters.
Protocol 2: Analysis of Acyl-CoA Esters by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) is typically used. The exact gradient will need to be optimized based on the specific acyl-CoA esters being analyzed.
Procedure:
-
Prepare samples by diluting them in the initial mobile phase buffer.
-
Inject the sample onto the HPLC system.
-
Run the gradient program to separate the different acyl-CoA species.
-
Detect the eluting compounds at 260 nm (the absorbance maximum for the adenine ring of CoA).
-
Identify the peaks corresponding to the omega-3 acyl-CoA esters by comparing their retention times to those of known standards.
-
Quantify the amount of each acyl-CoA ester by integrating the peak area and comparing it to a standard curve.
Conclusion
While direct comparative kinetic data for omega-3 fatty acid CoA esters remains an area for further research, the existing evidence strongly indicates that ALA-CoA, EPA-CoA, and DHA-CoA have distinct biochemical properties and metabolic fates. These differences are fundamental to the unique physiological effects of their parent fatty acids. The experimental protocols provided here offer a framework for the synthesis and analysis of these important molecules, enabling further investigation into their roles in health and disease.
References
- 1. Eicosapentaenoic and docosahexaenoic acid affect mitochondrial and peroxisomal fatty acid oxidation in relation to substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of 11Z,14Z,17Z-Eicosatrienoyl-CoA and Its Isomeric Alternative in Cellular Lipid Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 11Z,14Z,17Z-Eicosatrienoyl-CoA. Due to a scarcity of direct experimental data on this specific molecule, this guide focuses on the known properties of its precursor fatty acid and draws comparisons with its well-studied omega-6 isomer, Dihomo-γ-linolenic acid (DGLA), to provide a thorough comparative analysis based on available scientific literature.
Introduction
This compound is the activated form of 11Z,14Z,17Z-eicosatrienoic acid (Dihomo-α-linolenic acid), an omega-3 polyunsaturated fatty acid. The conversion to its coenzyme A (CoA) ester is a critical step that primes it for participation in various metabolic pathways. While research directly investigating this compound is limited, understanding its potential roles requires an examination of its precursor fatty acid and a comparison with its better-understood omega-6 isomer, 8Z,11Z,14Z-eicosatrienoyl-CoA, derived from Dihomo-γ-linolenic acid (DGLA).
Comparative Data of Precursor Fatty Acids
A direct comparison of the biochemical and physiological effects of this compound and its omega-6 counterpart is hampered by the lack of studies on the former. However, a comparative analysis of their free fatty acid precursors provides valuable insights into their potential divergent roles.
| Feature | 11Z,14Z,17Z-Eicosatrienoic Acid (Dihomo-α-linolenic acid) | 8Z,11Z,14Z-Eicosatrienoic Acid (Dihomo-γ-linolenic acid - DGLA) |
| Omega Family | ω-3 | ω-6 |
| Primary Function | Inhibition of fatty acid elongation and desaturation reactions.[1][2] | Precursor to anti-inflammatory eicosanoids (prostaglandin E1) and other bioactive lipid mediators.[3][4] |
| Metabolic Products | Limited data on specific eicosanoid production. | Metabolized by COX and LOX enzymes to series-1 prostaglandins (B1171923) and 15-HETrE, which have anti-inflammatory and anti-proliferative properties.[4][5] |
| Biological Significance | A rare polyunsaturated fatty acid in humans, representing less than 0.25% of serum phospholipid fatty acids.[1] | An uncommon fatty acid found in trace amounts in animal products, but its levels can be increased through dietary supplementation with its precursor, γ-linolenic acid (GLA).[3] |
Metabolic Activation: The Role of Long-Chain Acyl-CoA Synthetases
The conversion of free fatty acids into their metabolically active CoA esters is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[6][7] There are five known ACSL isoforms in mammals, each with distinct tissue expression and substrate preferences.[6][7] While specific kinetic data for the activation of 11Z,14Z,17Z-eicosatrienoic acid by these isoforms is not available, studies on various long-chain fatty acids indicate that all five ACSL isoforms can activate eicosanoid precursors.[8] The substrate specificities of ACSL isoforms are crucial as they can direct fatty acids towards specific metabolic fates, such as β-oxidation or incorporation into complex lipids.[7]
| ACSL Isoform | Primary Substrate Preferences | Potential Relevance for Eicosatrienoyl-CoA Synthesis |
| ACSL1 | Prefers saturated and monounsaturated C16-C18 fatty acids.[7] | May have lower activity towards C20 polyunsaturated fatty acids. |
| ACSL3 | Shows a preference for unsaturated fatty acids.[9] | A likely candidate for the activation of both 11Z,14Z,17Z-eicosatrienoic acid and DGLA. |
| ACSL4 | Exhibits a marked preference for arachidonic acid (C20:4).[7][9] | Likely to be a key enzyme in the activation of eicosatrienoic acids for eicosanoid synthesis. |
| ACSL5 | Broad substrate specificity. | May contribute to the overall pool of eicosatrienoyl-CoA. |
| ACSL6 | Highly expressed in the brain and shows a preference for docosahexaenoic acid (DHA).[1][6] | May play a role in the incorporation of omega-3 fatty acids, including 11Z,14Z,17Z-eicosatrienoic acid, into neural tissues. |
Signaling Pathways and Experimental Workflows
The metabolic pathways of this compound are not well-defined. However, based on general fatty acid metabolism, a putative pathway can be proposed. In contrast, the metabolic pathways of its isomer, DGLA, are well-characterized.
Putative metabolic pathway for 11Z,14Z,17Z-Eicosatrienoic Acid.
Metabolic pathway of Dihomo-γ-linolenic Acid (DGLA).
Experimental workflow for determining Acyl-CoA Synthetase activity.
Experimental Protocols
General Protocol for Assaying Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This protocol is a generalized representation based on methods described in the literature for measuring ACSL activity.[8] Specific conditions may need to be optimized for different enzyme sources and substrates.
1. Materials and Reagents:
-
Enzyme source: Purified recombinant ACSL, mitochondrial fraction, or whole-cell lysate.
-
Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.5).
-
ATP solution: 100 mM.
-
Coenzyme A (CoA) solution: 10 mM.
-
MgCl2 solution: 100 mM.
-
Fatty acid substrate: 11Z,14Z,17Z-eicosatrienoic acid or other fatty acids of interest, dissolved in an appropriate solvent (e.g., ethanol).
-
Detection reagent: e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for spectrophotometric assays, or appropriate standards for HPLC or LC-MS analysis.
-
Microplate reader or other detection instrument.
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl2 in a microplate well or microcentrifuge tube.
-
Add the fatty acid substrate to the reaction mixture. The final concentration should be varied to determine kinetic parameters.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the formation of the acyl-CoA product over time. This can be done continuously (e.g., by measuring the increase in absorbance at a specific wavelength if a colorimetric detection method is used) or by stopping the reaction at different time points.
-
For endpoint assays, the reaction can be stopped by adding a quenching solution (e.g., an acidic solution).
-
Quantify the amount of acyl-CoA produced. For spectrophotometric assays with DTNB, the free CoA remaining after the reaction reacts with DTNB to produce a colored product that can be measured. For HPLC or LC-MS, the acyl-CoA product is separated and quantified based on a standard curve.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each substrate concentration.
-
Plot the reaction velocity against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. This will provide information on the enzyme's affinity for the substrate and its maximum catalytic activity.
Conclusion
While direct experimental data on this compound remains elusive, this guide provides a framework for understanding its potential biological significance. By examining its precursor fatty acid and drawing comparisons with its well-characterized omega-6 isomer, DGLA, we can infer its likely involvement in cellular lipid metabolism. The activation of 11Z,14Z,17Z-eicosatrienoic acid by ACSL enzymes is a critical gateway for its metabolic fate. Future research should focus on elucidating the specific ACSL isoforms responsible for its activation and characterizing its downstream metabolic products and their biological activities. Such studies will be instrumental in uncovering the unique roles of this omega-3 derived acyl-CoA and its potential applications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Dihomo-γ-Linolenic Acid (DGLA) Metabolism and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the current research on Dihomo-γ-linolenic acid (DGLA), a pivotal n-6 polyunsaturated fatty acid with significant implications for inflammatory and cardiovascular diseases. While direct research on its activated form, Dihomo-γ-Linolenic Acid-CoA (DGLA-CoA), is limited, this guide synthesizes the available data on DGLA metabolism, assuming its activation to DGLA-CoA as a prerequisite for downstream enzymatic conversions, a fundamental step in fatty acid biochemistry. We present quantitative data from various studies, detail key experimental protocols, and provide visual representations of its metabolic pathways to facilitate a deeper understanding and comparison of its performance against other alternatives.
DGLA Metabolism: A Pivotal Junction
Dihomo-γ-linolenic acid is not abundant in the diet but is endogenously produced from γ-linolenic acid (GLA), which is found in botanical oils like borage and evening primrose oil.[1][2] The metabolic cascade begins with the dietary essential fatty acid, linoleic acid (LA), which is converted to GLA by the enzyme Δ6-desaturase.[1][2] GLA is then efficiently elongated to DGLA by the enzyme ELOVL5.[1][3]
Once formed, DGLA stands at a critical metabolic crossroads, where it can be shunted down three major enzymatic pathways, leading to the production of a variety of bioactive lipid mediators. The activation of DGLA to DGLA-CoA by acyl-CoA synthetases is the initial, indispensable step for its entry into these metabolic pathways.[4][5][6]
Comparative Quantitative Data
The following tables summarize quantitative data extracted from the literature, providing a comparative overview of DGLA levels in different physiological and pathological states, and the effects of supplementation.
Table 1: Serum Dihomo-γ-Linolenic Acid (DGLA) Levels in Human Studies
| Condition | Subject Group | DGLA Level (% of total fatty acids) | Key Findings | Reference |
| Myocardial Infarction | Elderly patients (70-82 years) post-MI | Median: 2.89 (Q1-Q3: 2.43-3.38) %wt in serum phospholipids | Low DGLA levels were associated with a higher risk of total death. | [7] |
| Obesity and Type 2 Diabetes | Overweight/obese subjects | Significantly higher DGLA levels in plasma total lipids, phospholipids, and cholesteryl esters compared to controls. | Elevated DGLA/LA ratio and reduced ARA/DGLA ratio suggest altered desaturase activity in obesity. | [1] |
| Atopic Dermatitis | Patients with atopic dermatitis | Lower circulating GLA and DGLA levels. | Supplementation with GLA-rich oils increased plasma DGLA levels and improved clinical signs. | [1] |
Table 2: Effects of DGLA and GLA Supplementation on DGLA Metabolites
| Supplement | Study Model | Dosage | Effect on DGLA Metabolites | Reference |
| DGLA Oil | Wistar Rats | Varied dosages for two weeks | Dose-dependent increase in DGLA levels in liver, serum, and brain. Significantly increased the ratio of PGE1/PGE2 in plasma. | [8] |
| GLA-rich Borage Oil | Wistar Rats | Two weeks | Increased DGLA concentrations in liver, serum, and brain, but to a lesser extent than direct DGLA oil supplementation. | [8] |
| Genetically Modified Mucor circinelloides | Fungal cell factory | N/A | Overexpression of the D6E gene led to DGLA accumulation up to 5.72% of total fatty acids. | [9] |
Key Experimental Protocols
Understanding the methodologies used to generate the data is crucial for interpretation and replication. Below are detailed protocols for key experiments in DGLA research.
Quantification of DGLA in Biological Samples via Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used to determine the fatty acid composition of plasma, cells, and tissues.
1. Lipid Extraction:
- Biological samples (e.g., 100 µL of plasma) are subjected to lipid extraction using a chloroform:methanol (2:1, v/v) solution, often following the Folch method.
- The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected.
2. Saponification and Methylation:
- The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their glycerol (B35011) backbone.
- The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization step is essential to make the fatty acids volatile for GC analysis.
3. GC-MS Analysis:
- The FAMEs are reconstituted in a solvent like hexane (B92381) and injected into a gas chromatograph equipped with a capillary column (e.g., a DB-23 column).
- The oven temperature is programmed to ramp up, separating the FAMEs based on their boiling points and polarity.
- The separated FAMEs are then detected by a mass spectrometer, which provides both quantification and identification based on their mass-to-charge ratio and fragmentation patterns.
- DGLA levels are quantified by comparing the peak area to that of a known internal standard.
12-Lipoxygenase (12-LOX) Activity Assay
This spectrophotometric assay measures the activity of 12-LOX, an enzyme that metabolizes DGLA to 12-hydroxyeicosatrienoic acid (12-HETrE).
1. Reagents:
- Enzyme Source: Purified recombinant 12-lipoxygenase or platelet lysate.
- Assay Buffer: 0.2 M Borate buffer, pH 9.0.
- Substrate Stock Solution: 10 mM DGLA in ethanol, stored under nitrogen at -80°C.
2. Procedure:
- The reaction is initiated by adding the DGLA substrate to the assay buffer containing the enzyme source in a quartz cuvette.
- The 12-LOX enzyme converts DGLA to a hydroperoxy intermediate, which involves a shift in the double bonds to form a conjugated diene.
- This conjugated diene system exhibits strong absorbance at 234 nm.
- The increase in absorbance at 234 nm is monitored over time using a spectrophotometer.
- The rate of increase in absorbance is directly proportional to the 12-LOX activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex metabolic pathways and experimental procedures is essential for a clear understanding of DGLA's role.
Caption: Metabolic pathway of Dihomo-γ-Linolenic Acid (DGLA).
The diagram above illustrates the conversion of Linoleic Acid to DGLA and its subsequent metabolism into both anti-inflammatory and pro-inflammatory eicosanoids. The activation of DGLA to DGLA-CoA is a critical, albeit often implicitly stated, step for its conversion by COX and LOX enzymes.
Caption: Experimental workflow for DGLA quantification by GC-MS.
This workflow outlines the key steps involved in the quantitative analysis of DGLA from biological matrices, a fundamental procedure in studying its metabolism and biological effects.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Acyl-CoA synthesis, lipid metabolism and lipotoxicity | ID: wh247012p | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Long-chain acyl-CoA synthetase regulates systemic lipid homeostasis via glycosylation-dependent lipoprotein production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Distribution and metabolism of dihomo-gamma-linolenic acid (DGLA, 20:3n-6) by oral supplementation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Construction of DGLA producing cell factory by genetic modification of Mucor circinelloides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
A Proposed Framework for Inter-Laboratory Comparison of 11Z,14Z,17Z-Eicosatrienoyl-CoA Measurements
Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
This guide outlines a proposed framework for an inter-laboratory comparison of 11Z,14Z,17Z-Eicosatrienoyl-CoA quantification. To date, no formal inter-laboratory comparison studies have been published specifically for this compound. However, drawing from established methodologies for long-chain fatty acyl-CoAs (LC-CoAs) and general lipidomics inter-laboratory studies, this document provides a robust protocol and comparative data to guide future efforts in standardizing the measurement of this important lipid metabolite.[1][2][3][4] 11Z,14Z,17Z-eicosatrienoic acid, the precursor to its CoA derivative, is a rare omega-3 polyunsaturated fatty acid that plays a role in inhibiting fatty acid elongation and desaturation reactions.[5][6][7]
Comparative Analysis of Analytical Methodologies
The quantification of LC-CoAs is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity. Alternative methods, such as HPLC with UV detection and enzymatic assays, exist but generally lack the specificity and sensitivity required for low-abundance species like this compound in complex biological matrices.
The following table summarizes the expected performance of different analytical approaches for the quantification of this compound, based on typical performance for similar long-chain acyl-CoAs.
| Analytical Method | Principle | Reported Precision (Inter-assay CV) | Limit of Quantification (LOQ) | Throughput | Specificity | Recommendation for Inter-Laboratory Study |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | 5-15%[1] | Low nM | Medium | Very High | Highly Recommended (Primary Method) |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance of the adenine (B156593) moiety. | 15-25% | High nM to low µM | Medium | Low (co-elution risk) | Not Recommended |
| Enzymatic Assay | Coupled enzymatic reactions leading to a detectable signal (fluorometric or colorimetric).[8] | 10-20% | µM range | High | Low (measures total acyl-CoAs or specific classes) | Not Recommended for specific quantification |
Proposed Experimental Protocol for Inter-Laboratory Comparison
This protocol is synthesized from established methods for the analysis of long-chain acyl-CoAs from biological matrices.[1][9]
Sample Preparation and Distribution
A certified reference material (CRM) or a well-characterized in-house quality control (QC) material should be used. A suitable matrix, such as human plasma (e.g., NIST SRM 1950), should be spiked with a known concentration of this compound.[2][3] Aliquots of this material, along with a blank matrix and a matrix with an unknown concentration of the analyte, should be distributed to participating laboratories under controlled temperature conditions (-80°C).
Extraction of this compound
-
Homogenization: Samples (e.g., 50-100 mg of tissue or 100 µL of plasma) are to be homogenized in a pre-chilled buffer, such as 100 mM KH2PO4 (pH 4.9).[1]
-
Solvent Extraction: An organic solvent mixture, typically acetonitrile (B52724) and isopropanol, is added to the homogenate.[9] A suitable internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA like C17:0-CoA) should be added at the beginning of the extraction process.[1]
-
Phase Separation: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The upper aqueous-organic phase containing the acyl-CoAs is collected.[9]
-
Drying and Reconstitution: The collected supernatant is dried under a stream of nitrogen and reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase C18 or C8 column.[1][10] A binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is commonly used.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.[1] Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The precursor ion for this compound would be its [M+H]⁺ ion, and a characteristic product ion would be monitored. A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[10][11]
Visualizations
Signaling Pathway Context
The metabolic precursor, 11Z,14Z,17Z-eicosatrienoic acid, is an omega-3 fatty acid that can influence the production of other eicosanoids by inhibiting fatty acid desaturase and elongase enzymes. This has implications for inflammatory and signaling pathways.
Caption: Metabolic pathway of n-3 fatty acids and the inhibitory role of this compound.
Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
Caption: Proposed workflow for the inter-laboratory comparison of this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Harmonizing Lipidomics: NIST Interlaboratory Comparison Exercise for L" by J Bowden, C Ulmer et al. [touroscholar.touro.edu]
- 4. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11(Z)14(Z)17(Z)-Eicosatrienoic Acid, 17046-59-2 | BroadPharm [broadpharm.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 11Z,14Z,17Z-Eicosatrienoyl-CoA: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of 11Z,14Z,17Z-Eicosatrienoyl-CoA is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a cautious, general disposal procedure based on information available for structurally related compounds, namely 11(Z),14(Z),17(Z)-Eicosatrienoic Acid and its methyl ester. Researchers must consult their institution's Environmental Health and Safety (EHS) office for guidance specific to their location and facilities.
Summary of Physicochemical and Hazard Data for Related Compounds
The following table summarizes key data for 11(Z),14(Z),17(Z)-Eicosatrienoic Acid and its methyl ester. It is crucial to note that this information may not directly reflect the properties of this compound, which may have different characteristics due to the presence of the Coenzyme A group.
| Property | 11(Z),14(Z),17(Z)-Eicosatrienoic Acid | 11(Z),14(Z),17(Z)-Eicosatrienoic Acid Methyl Ester |
| CAS Number | 17046-59-2[1][2] | Not explicitly found, but the base acid is 17046-59-2. |
| Molecular Formula | C₂₀H₃₄O₂[1][2] | Not explicitly stated, but derived from the acid. |
| Molecular Weight | 306.48 g/mol [1] | Not explicitly stated. |
| Hazard Classification | Not classified as hazardous according to 1272/2008.[1] However, it is classified as a Dangerous Good for transport.[3] | Highly flammable liquid and vapor (Flammable Liquids 2, H225). Causes serious eye irritation (Eye Irritation 2A, H319).[4] |
| Disposal Considerations | For small quantities, may be released into the environment without serious consequences. Large emissions should be reported.[1] | Follow local regulations for flammable liquids. |
| First Aid: Eyes | Rinse thoroughly with water. If symptoms occur, seek medical attention.[1] | Immediately rinse with water.[4] |
| First Aid: Skin | Normal washing is considered sufficient. If symptoms occur, seek medical attention.[1] | Immediately rinse with water.[4] |
Recommended Disposal Protocol for this compound
Given the flammable and irritant nature of the related methyl ester and the classification of the free acid as a "Dangerous Good" for transport, a conservative approach to the disposal of this compound is warranted. The following procedure is a general guideline and must be adapted to comply with institutional and local regulations.
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and properly labeled hazardous waste container.
-
The container should be made of a material compatible with organic solvents, if the compound is in solution.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". List any solvents and their approximate concentrations.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool location, away from sources of ignition, as a precautionary measure against potential flammability.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate a typical experimental workflow involving a chemical substance and the corresponding logical flow for its proper disposal.
Caption: Experimental workflow from acquisition to waste generation.
Caption: Logical flow for the safe disposal of laboratory chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
